molecular formula C7H13BCl2O2 B1589415 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 83622-41-7

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1589415
CAS No.: 83622-41-7
M. Wt: 210.89 g/mol
InChI Key: GQFQFYFLABSDDS-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C7H13BCl2O2 and its molecular weight is 210.89 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BCl2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFQFYFLABSDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453031
Record name 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Molecular Weight

210.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83622-41-7
Record name 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Foundational & Exploratory

"2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications

Abstract

This compound, also known as (Dichloromethyl)boronic Acid Pinacol Ester, is a versatile and pivotal reagent in modern organic synthesis. Its unique structure, combining the stability of a pinacol boronate ester with the reactivity of a dichloromethyl group, renders it an invaluable building block for the stereocontrolled construction of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, and an exploration of its core applications, particularly in iterative cross-coupling reactions. Designed for researchers and professionals in chemistry and drug development, this document synthesizes technical data with mechanistic insights to facilitate its effective use in the laboratory.

Core Properties and Specifications

This compound is a stable, often liquid or low-melting solid compound that is readily handled under standard laboratory conditions.[1] Its physical and chemical characteristics are summarized below.

PropertyValueSource(s)
CAS Number 83622-41-7[2][3]
Molecular Formula C₇H₁₃BCl₂O₂[2][4]
Molecular Weight 210.89 g/mol [2]
Appearance White or colorless powder, lump, or clear liquid
Boiling Point 103 °C at 20 mmHg (26.7 mbar)[3][5]
Density 1.14 g/mL (approx.)[4]
Refractive Index (n/D) 1.4511[3]
SMILES CC1(C)OB(OC1(C)C)C(Cl)Cl[2]
InChI Key GQFQFYFLABSDDS-UHFFFAOYSA-N
Storage Temperature 2-8°C[4]

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved via a multi-step procedure starting from dichloromethane. The following protocol is adapted from a robust and peer-verified method published in Organic Syntheses, which ensures high reproducibility and yield.[1]

Overall Synthesis Workflow

The process involves the formation of a dichloromethyllithium species, its subsequent reaction with an electrophilic boron source to form the boronic acid, and finally, esterification with pinacol.

CH2Cl2 Dichloromethane BuLi n-BuLi, THF, -100°C CH2Cl2->BuLi Deprotonation BOMe3 B(OMe)3 BuLi->BOMe3 Borylation HCl HCl (aq) BOMe3->HCl Acidic Workup BoronicAcid (Dichloromethyl)boronic acid HCl->BoronicAcid Intermediate Pinacol Pinacol, MgSO4, CH2Cl2 BoronicAcid->Pinacol Esterification FinalProduct 2-(Dichloromethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane Pinacol->FinalProduct

Caption: Synthesis workflow from dichloromethane to the final pinacol ester.

Step-by-Step Experimental Protocol

Part A: Synthesis of (Dichloromethyl)boronic acid (1) [1]

  • Setup: Flame-dry a 1-L three-necked, round-bottomed flask equipped with an overhead mechanical stirrer, an addition funnel, and a temperature probe under an argon atmosphere.

  • Reagents: Charge the flask with dry tetrahydrofuran (THF, 200 mL) and dry dichloromethane (10.0 mL, 156 mmol).

  • Cooling: Cool the reaction mixture to -100 °C using an ethanol/liquid nitrogen bath while stirring vigorously (400 rpm). The extreme low temperature is critical to ensure the stability of the highly reactive dichloromethyllithium intermediate, preventing its decomposition.

  • Lithiation: Add a solution of n-butyllithium (2.5 M in hexanes, 50.7 mL, 127 mmol) dropwise via the addition funnel over 45 minutes, ensuring the internal temperature is maintained at -100 °C. Stir for an additional 40 minutes at this temperature.

  • Borylation: Add trimethyl borate (15.0 mL, 133 mmol) in one portion via syringe. Stir the mixture at -100 °C for 40 minutes. Trimethyl borate acts as the electrophilic boron source that traps the carbanion.

  • Quenching: Add 5 N hydrochloric acid (30 mL) in one portion at -100 °C. Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 1 hour. This acidic workup hydrolyzes the borate ester intermediate to the desired boronic acid.

  • Extraction: The resulting crude (dichloromethyl)boronic acid is carried forward to the next step without full purification.

Part B: Synthesis of this compound (2) [1]

  • Setup: To the flask containing the crude boronic acid from Step A, add a magnetic stir bar and dry dichloromethane (100 mL).

  • Esterification: After the boronic acid dissolves, add anhydrous magnesium sulfate (15.3 g, 127 mmol) and pinacol (15.73 g, 133 mmol). Magnesium sulfate acts as a dehydrating agent, driving the esterification equilibrium towards the product by removing the water formed during the reaction.

  • Reaction: Stir the heterogeneous mixture under argon at room temperature for 16 hours.

  • Workup: Upon completion, the reaction mixture is filtered and concentrated to yield the crude product, which can be further purified if necessary. The product is often a liquid that may solidify into a low-melting solid upon cooling.[1]

Core Applications in Organic Synthesis

The utility of this reagent stems from its role as a precursor to other valuable synthetic intermediates and its direct participation in carbon-carbon bond-forming reactions.

Iterative Synthesis of Asymmetric Alkyl Boronate Esters

A primary application, pioneered by the laboratory of Greg C. Fu, involves the use of pinacol (dichloromethyl)boronate in the iterative synthesis of asymmetric (secondary) alkyl boronate esters.[3] This methodology allows for the controlled, stereospecific construction of chiral centers, which is of paramount importance in pharmaceutical and agrochemical synthesis. The dichloromethyl group serves as a masked functional handle that can be transformed into a variety of other groups with high fidelity.[3]

Suzuki-Miyaura Cross-Coupling Reactions

Boronic acids and their pinacol esters are cornerstone reagents for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[6][7] While this compound itself is not the direct coupling partner, it is a precursor to other functionalized boronate esters used in these reactions. The pinacol ester group offers enhanced stability, better handling properties, and compatibility with a wide range of reaction conditions compared to the corresponding free boronic acids.[6] This stability is particularly crucial for challenging substrates that may decompose under the basic conditions of the coupling reaction.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd R1-Pd(II)-X L2 (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Transmetal R1-Pd(II)-R2 L2 (Transmetalation Complex) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R1-R2 (Coupled Product) Transmetal->Product           RX R1-X (Aryl/Vinyl Halide) RX->OxAdd Boronate R2-B(pin) (Boronate Ester) Boronate->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling.

The reaction is catalyzed by a palladium complex and involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronate ester to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under standard regulations.[9] However, as with all laboratory chemicals, appropriate precautions must be taken.

  • Personal Protective Equipment (PPE): Wear standard protective equipment, including safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors or aerosols. Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry place, typically between 2-8°C.[4]

  • First Aid: In case of contact, rinse skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water.[9][12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

Conclusion

This compound is a powerful and enabling reagent in the synthetic chemist's toolkit. Its well-defined synthesis and stable nature, coupled with its utility in sophisticated transformations like iterative cross-coupling, make it a valuable asset for the construction of novel molecular architectures. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for its successful application in research and development.

References

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

  • Chemdad. (n.d.). 1,3,2-Dioxaborolane, 2-(dichloroMethyl)-4,4,5,5-tetraMethyl-. Chemdad. Accessed January 20, 2026. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Accessed January 20, 2026. [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Applications of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. InnoPharmChem. Accessed January 20, 2026. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Bour, C., Gandon, V., & Suffert, J. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry, 86(24), 18066–18076. [Link]

Sources

The Synthesis of (Dichloromethyl)boronic acid pinacol ester: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Boronic Esters in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, boronic acids and their corresponding esters have emerged as indispensable synthetic intermediates.[1][2] Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures, enabling the efficient synthesis of novel therapeutic agents.[3] Among the vast array of available boronic esters, (Dichloromethyl)boronic acid pinacol ester stands out as a key reagent for the introduction of a dichloromethyl group, a motif of growing interest in medicinal chemistry. This guide provides an in-depth technical overview of the synthesis, mechanism, and practical considerations for this valuable building block, tailored for researchers, scientists, and drug development professionals. The pinacol ester, in particular, offers a balance of reactivity and stability, making it a preferred choice for many synthetic applications.[3]

Strategic Synthesis via Matteson Homologation

The most robust and widely employed method for the synthesis of (Dichloromethyl)boronic acid pinacol ester is the Matteson homologation. This powerful reaction allows for the stereoselective one-carbon extension of a boronic ester, in this case, the conversion of a suitable boronic acid precursor to the desired dichloromethyl derivative.[4][5] The process involves the reaction of a boronic ester with dichloromethyllithium, a highly reactive carbenoid species.[6]

Reaction Mechanism: A Stepwise Perspective

The Matteson homologation proceeds through a well-defined mechanistic pathway, the understanding of which is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Formation of Dichloromethyllithium: The reaction is initiated by the deprotonation of dichloromethane using a strong, non-nucleophilic base, typically an organolithium reagent such as n-butyllithium, at very low temperatures (-100 °C). This generates the highly unstable dichloromethyllithium carbenoid in situ.[6]

  • Ate Complex Formation: The dichloromethyllithium then acts as a nucleophile, attacking the electrophilic boron atom of a boronic acid precursor (in this case, derived from trimethyl borate) to form a tetracoordinate boronate "ate" complex.[7]

  • 1,2-Metallate Rearrangement: This is the key bond-forming step. The ate complex undergoes a 1,2-metallate rearrangement, where one of the chloro-substituted methyl groups migrates from the boron to the adjacent carbon, displacing a methoxy group from the trimethyl borate. This rearrangement is the cornerstone of the homologation process.

  • Esterification: The resulting (dichloromethyl)boronic acid is a relatively unstable intermediate and is typically not isolated. It is directly converted to the more stable pinacol ester by reaction with pinacol in the presence of a drying agent like magnesium sulfate.[8]

Below is a visual representation of the synthetic workflow:

G cluster_0 Part 1: Dichloromethyllithium Generation cluster_1 Part 2: Homologation & Esterification Dichloromethane Dichloromethane Dichloromethyllithium Dichloromethyllithium Dichloromethane->Dichloromethyllithium -100 °C, THF n-Butyllithium n-Butyllithium n-Butyllithium->Dichloromethyllithium Dichloromethyl_Boronic_Acid Dichloromethyl_Boronic_Acid Dichloromethyllithium->Dichloromethyl_Boronic_Acid Reaction with Trimethyl Borate Trimethyl_Borate Trimethyl_Borate Trimethyl_Borate->Dichloromethyl_Boronic_Acid Final_Product (Dichloromethyl)boronic acid pinacol ester Dichloromethyl_Boronic_Acid->Final_Product Esterification with Pinacol Pinacol Pinacol Pinacol->Final_Product

Figure 1. Synthetic workflow for (Dichloromethyl)boronic acid pinacol ester.

Detailed Experimental Protocol

The following protocol is adapted from a robust and verified procedure published in Organic Syntheses, ensuring reproducibility and safety.[8]

Part A: Synthesis of (Dichloromethyl)boronic acid
  • Apparatus Setup: A flame-dried 1-L, three-necked, round-bottomed flask is equipped with a 125-mL addition funnel with an argon inlet, an overhead mechanical stirrer, and a rubber septum with an argon outlet and a temperature probe.

  • Initial Reagents: The flask is charged with dry tetrahydrofuran (200 mL) and dry dichloromethane (10.0 mL, 156 mmol) via cannula and syringe, respectively.

  • Cooling: The reaction mixture is cooled to –100 °C using an ethanol/liquid nitrogen bath with vigorous stirring.

  • n-Butyllithium Addition: A solution of n-butyllithium (2.5 M in hexanes, 50.7 mL, 127 mmol) is added dropwise over 45 minutes, maintaining the internal temperature at –100 °C. The mixture is stirred for an additional 40 minutes at this temperature.

  • Borate Addition: Trimethyl borate (15.0 mL, 133 mmol) is added in one portion via syringe. The reaction is stirred at –100 °C for 40 minutes.

  • Quenching: The reaction is quenched by the addition of 5 N hydrochloric acid (30 mL) at –100 °C. The cooling bath is then removed, and the mixture is stirred for 1 hour while warming to room temperature.

  • Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude (dichloromethyl)boronic acid as a white solid. This crude product is used directly in the next step without further purification.

Part B: Synthesis of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Reaction Setup: To the flask containing the crude (dichloromethyl)boronic acid from Part A, under an argon atmosphere, is added a magnetic stir bar and dry dichloromethane (100 mL).

  • Reagent Addition: After complete dissolution of the boronic acid, anhydrous magnesium sulfate (15.3 g, 127 mmol) and pinacol (15.73 g, 133 mmol) are added.

  • Reaction: The heterogeneous mixture is stirred under argon at room temperature for 16 hours.

  • Purification: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by distillation under reduced pressure (108 °C at 23 mmHg) to afford this compound as a colorless liquid, which may solidify upon cooling.[8] A typical yield for this two-step procedure is in the range of 79-89%.[8]

Quantitative Data Summary

ParameterValueReference
Typical Yield 79-89% (over two steps)[8]
Boiling Point 103 °C (at 20 Torr)[9]
Density 1.1423 g/mL[10]
Refractive Index n/D 1.4511[10]

Characterization and Spectroscopic Data

The structure of the final product should be confirmed by standard spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet for the twelve equivalent methyl protons of the pinacol group at approximately δ 1.35 ppm and a singlet for the dichloromethyl proton. Based on similar structures, this proton is expected to appear further downfield.[11][12]

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should display a signal for the methyl carbons of the pinacol group around δ 24.9 ppm and a signal for the quaternary carbons of the pinacol group at approximately δ 84.0 ppm. The dichloromethyl carbon signal will also be present, and its chemical shift will be influenced by the attached chlorine and boron atoms.[11][12]

  • ¹¹B NMR: Boron-11 NMR spectroscopy is a useful technique for characterizing boronic esters, with a characteristic chemical shift expected for this class of compounds.[13]

Safety and Handling: A Critical Overview

The synthesis of (Dichloromethyl)boronic acid pinacol ester involves the use of hazardous reagents that necessitate strict adherence to safety protocols.

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. It must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Dichloromethyllithium: This in situ generated carbenoid is highly reactive and thermally unstable. It is crucial to maintain the reaction temperature at or below -100 °C during its generation and use to prevent decomposition.

  • Dichloromethane: This is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • General Precautions: All glassware must be thoroughly dried before use to prevent quenching of the organolithium reagents. The reaction should be performed in a fume hood, and an appropriate fire extinguisher (Class D for organometallic fires) should be readily accessible.

Applications in Drug Discovery and Beyond

(Dichloromethyl)boronic acid pinacol ester is a valuable precursor in the synthesis of more complex molecules. Its primary utility lies in its role as a building block for the introduction of the dichloromethyl group, which can then be further functionalized. This moiety is of interest in medicinal chemistry as it can act as a bioisostere for other functional groups and can modulate the electronic and steric properties of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Boronic acids and their esters are known to be inhibitors of various enzymes, and the unique properties of the dichloromethyl group can be exploited in the design of novel enzyme inhibitors.[14][15]

Conclusion

The synthesis of (Dichloromethyl)boronic acid pinacol ester via the Matteson homologation is a reliable and well-established procedure that provides access to a valuable synthetic intermediate for drug discovery and development. A thorough understanding of the reaction mechanism, strict adherence to safety protocols, and careful execution of the experimental procedure are paramount for a successful outcome. This guide provides the necessary technical details and practical insights to empower researchers to confidently incorporate this versatile reagent into their synthetic strategies, ultimately accelerating the discovery of new and improved therapeutics.

References

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information for "A general and efficient method for the synthesis of arylboronic acid pinacol esters". [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Schwerk, T., & Pietruszka, J. (2025). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 23(1), 20. [Link]

  • Jacobsen, E. N., & coworkers. (2021). Enantioselective Catalytic 1,2-Boronate Rearrangements. Science, 373(6562), 1523-1527. [Link]

  • Schmalz, H.-G., & coworkers. (2023). Matteson Homologation of Arylboronic Esters. Chemistry – A European Journal, 29(10), e202203348. [Link]

  • The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

  • ResearchGate. (n.d.). 2.2.3. Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. [Link]

  • ChemicalBook. (n.d.). 1,3,2-Dioxaborolane, 2-(dichloroMethyl)-4,4,5,5-tetraMethyl-. [Link]

  • Organic Syntheses. (n.d.). Homologation of Boronic Esters with Lithiated Epoxides. [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) boronic acid or boronic acid pinacol... [Link]

  • ResearchGate. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. [Link]

  • Webster, L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Bajusz, D., & K-L., T. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Cardiff University. (n.d.). Stereoselective Organoborate Rearrangement Reactions. [Link]

  • Organic Syntheses. (n.d.). Homologation of Boronic Esters with Lithiated Epoxides. [Link]

  • ResearchGate. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. [Link]

  • The Royal Society of Chemistry. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. [Link]

  • ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... [Link]

  • Singh, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(15), 4615. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112282. [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

Sources

An In-Depth Technical Guide to Pinacol (dichloromethyl)boronate (CAS: 83622-41-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pinacol (dichloromethyl)boronate, a versatile and valuable reagent in modern organic synthesis. Authored from the perspective of a Senior Application Scientist, this document delves into the core chemical principles, practical applications, and detailed experimental protocols associated with this compound. It aims to equip researchers and professionals in drug development and chemical synthesis with the knowledge to effectively and safely utilize this reagent in their work.

Introduction: A Gateway to Novel Molecular Architectures

Pinacol (dichloromethyl)boronate, with the CAS number 83622-41-7, has emerged as a key building block in synthetic organic chemistry.[1] Its utility stems from the unique reactivity of the dichloromethyl group attached to the boron atom, which allows for a range of transformations, most notably in the iterative synthesis of complex chiral molecules. This guide will explore the synthesis, properties, and primary applications of this reagent, providing both the theoretical underpinnings and practical, field-proven insights necessary for its successful implementation in a laboratory setting.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use and safe handling. The key properties of Pinacol (dichloromethyl)boronate are summarized below.

PropertyValueReference(s)
CAS Number 83622-41-7[2]
Molecular Formula C₇H₁₃BCl₂O₂[2]
Molecular Weight 210.89 g/mol [2]
Appearance Liquid[1]
Boiling Point 103 °C at 20 Torr[1]
Density 1.1423 g/cm³
Refractive Index (n/D) 1.4511

Synthesis of Pinacol (dichloromethyl)boronate

The reliable synthesis of Pinacol (dichloromethyl)boronate is a critical first step for its application. A well-established, three-step procedure starting from dichloromethane provides a practical route to this reagent.[3]

Experimental Protocol: A Three-Step Synthesis[4]

Step A: (Dichloromethyl)boronic acid (1)

  • To a flame-dried 1-L, three-necked, round-bottomed flask equipped with an addition funnel, mechanical stirrer, and a temperature probe, add dry tetrahydrofuran (200 mL) and dry dichloromethane (10.0 mL, 156 mmol).

  • Cool the reaction mixture to -100 °C in an ethanol/liquid nitrogen bath.

  • Slowly add a solution of n-butyllithium (2.5 M in hexanes, 50.7 mL, 127 mmol) dropwise over 45 minutes, maintaining the internal temperature at -100 °C.

  • Stir the mixture at this temperature for an additional 40 minutes.

  • Add trimethyl borate (15.0 mL, 133 mmol) in one portion.

  • Stir the reaction mixture at -100 °C for 40 minutes.

  • Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude (dichloromethyl)boronic acid.

Step B: 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2)

  • To the flask containing the crude (dichloromethyl)boronic acid from Step A, add dry dichloromethane (100 mL), anhydrous magnesium sulfate (15.3 g, 127 mmol), and pinacol (15.73 g, 133 mmol).

  • Stir the heterogeneous mixture under an argon atmosphere at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by distillation to yield Pinacol (dichloromethyl)boronate as a colorless liquid.

Step C: Optional Conversion to 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3)

For certain applications, the corresponding diiodomethyl derivative is required. This can be achieved through a Finkelstein reaction.

  • In a round-bottomed flask, dissolve the Pinacol (dichloromethyl)boronate (22.8 g, 108 mmol) in dry acetone (230 mL).

  • Add sodium iodide (37.3 g, 249 mmol).

  • Reflux the mixture for 24 hours.

  • After cooling to room temperature, remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with saturated aqueous sodium thiosulfate, dry over anhydrous magnesium sulfate, filter, and concentrate to give the diiodomethyl product.

G cluster_synthesis Synthesis of Pinacol (dichloromethyl)boronate CH2Cl2 Dichloromethane BuLi n-BuLi, THF, -100°C CH2Cl2->BuLi 1. BOMe3 B(OMe)3 BuLi->BOMe3 2. BoronicAcid (Dichloromethyl)boronic acid (1) BOMe3->BoronicAcid 3. Quench Pinacol Pinacol, MgSO4, CH2Cl2 BoronicAcid->Pinacol 4. Target Pinacol (dichloromethyl)boronate (2) Pinacol->Target 5. Esterification NaI NaI, Acetone (Optional) Target->NaI 6. Diiodo Pinacol (diiodomethyl)boronate (3) NaI->Diiodo 7. Finkelstein Reaction

Figure 1: Synthetic pathway to Pinacol (dichloromethyl)boronate.

Core Application: Iterative Cross-Coupling for Asymmetric Synthesis

A cornerstone application of Pinacol (dichloromethyl)boronate is in the iterative synthesis of asymmetric (secondary) alkyl boronate esters, a powerful methodology developed by the group of Gregory C. Fu.[1] This strategy allows for the controlled, stereospecific construction of chiral centers, which is of immense interest in the synthesis of pharmaceuticals and other complex organic molecules.

The underlying principle of this iterative process involves a Suzuki-Miyaura cross-coupling reaction between an alkyl boronic ester and Pinacol (dichloromethyl)boronate, followed by a subsequent reaction where the newly installed dichloromethyl group is converted into a new stereocenter.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[4][5] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a palladium(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step is often the rate-determining step and is facilitated by a base.[4] The precise mechanism of transmetalation has been a subject of extensive study, with evidence suggesting the involvement of pre-transmetalation intermediates with Pd-O-B linkages.[5][6]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.

The use of an α-haloboronic ester like Pinacol (dichloromethyl)boronate introduces specific electronic effects that can influence the rate and efficiency of the transmetalation step. The electron-withdrawing nature of the chlorine atoms can affect the nucleophilicity of the carbon atom attached to boron.

G cluster_suzuki Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R R-Pd(II)Ln-R' Transmetalation->PdII_R_R R_Bpin R'-B(OR)2 R_Bpin->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Iterative Synthesis of a Secondary Alkyl Boronate Ester

The following is a representative protocol based on the principles established by the Fu group. Researchers should consult the primary literature for specific substrate scope and reaction optimization.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the starting primary alkyl boronic ester (1.0 equiv), Pinacol (dichloromethyl)boronate (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent and Base: Add a degassed solvent, typically a mixture of toluene and water (e.g., 10:1 v/v), followed by a base such as K₃PO₄ (3.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: After filtration, concentrate the solution under reduced pressure. The resulting crude product, the α-dichloromethyl substituted boronic ester, can be purified by flash column chromatography on silica gel.

This newly formed α-dichloromethyl boronic ester can then be subjected to a second cross-coupling reaction with a Grignard reagent in the presence of a suitable catalyst to introduce a second, different organic group, thereby creating a chiral center.

Application as a Dichloromethylating Agent

Beyond its use in iterative cross-coupling, Pinacol (dichloromethyl)boronate can also serve as a dichloromethylating agent. This application is particularly useful for the synthesis of gem-dichloro compounds, which are valuable intermediates in organic synthesis.

Dichloromethylation of Aldehydes

A key transformation is the reaction with aldehydes to form dichloromethylated carbinols. This reaction typically proceeds via the formation of a boron-ate complex, followed by the transfer of the dichloromethyl group to the electrophilic carbonyl carbon.

Proposed Mechanistic Pathway:

  • Ate-Complex Formation: A nucleophile, such as an organolithium or Grignard reagent, adds to the boron atom of Pinacol (dichloromethyl)boronate to form a tetracoordinate "ate" complex. This increases the nucleophilicity of the dichloromethyl group.

  • Nucleophilic Attack: The dichloromethyl group of the ate-complex attacks the carbonyl carbon of the aldehyde.

  • Rearrangement and Hydrolysis: A subsequent rearrangement and aqueous workup yield the dichloromethylated alcohol.

G cluster_dichloromethylation Dichloromethylation of an Aldehyde Boronate Pinacol (dichloromethyl)boronate AteComplex Boron-ate Complex Boronate->AteComplex Nu Nucleophile (e.g., R-Li) Nu->AteComplex Adduct Intermediate Adduct AteComplex->Adduct Nucleophilic Attack Aldehyde Aldehyde (R'-CHO) Aldehyde->Adduct Product Dichloromethylated Carbinol Adduct->Product Workup

Figure 3: Proposed pathway for the dichloromethylation of an aldehyde.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions are essential when working with Pinacol (dichloromethyl)boronate.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. The reagent is combustible and should be kept away from heat, sparks, and open flames.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Pinacol (dichloromethyl)boronate is a powerful and versatile reagent with significant applications in modern organic synthesis. Its role in the iterative, stereospecific synthesis of chiral centers has opened new avenues for the construction of complex molecules. Furthermore, its utility as a dichloromethylating agent adds to its synthetic value. By understanding the fundamental principles of its reactivity and adhering to safe laboratory practices, researchers can effectively leverage this reagent to advance their synthetic goals in drug discovery and materials science.

References

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Accounts of Chemical Research, 49(5), 965-977. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Denmark, S. E., & Smith, R. C. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(4), 1315-1326. [Link]

  • Chemdad. (n.d.). 1,3,2-Dioxaborolane, 2-(dichloroMethyl)-4,4,5,5-tetraMethyl-. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Dichloromethyl)dioxaborolane: Properties, Synthesis, and Handling for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical and chemical properties of 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key technical data with practical insights into its handling, synthesis, and characterization.

Introduction: A Key Building Block in Synthesis

This compound, also known as dichloromethyl pinacol boronate, is an important organoboron compound. Its utility lies in its capacity to serve as a precursor to a variety of functionalized molecules, making it a valuable tool in the construction of complex chemical architectures. Understanding its physical properties is paramount for its effective and safe use in the laboratory.

Physicochemical Properties

A thorough understanding of the physical properties of a reagent is the foundation of its successful application in research and development. This section details the key physicochemical characteristics of 2-(dichloromethyl)dioxaborolane.

General Properties

This compound's identity and fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 83622-41-7[1]
Molecular Formula C₇H₁₃BCl₂O₂[1]
Molecular Weight 210.89 g/mol [1]
Appearance Colorless to pale yellow liquid or a low-melting solid.[2][3][2][3]
Thermal and Optical Properties

The thermal and optical properties are crucial for purification, handling, and analytical characterization.

PropertyValueSource(s)
Boiling Point 103 °C at 20 Torr[4]
Melting Point A low-melting, amorphous solid upon cooling.[2] A precise melting point is not well-defined.[2]
Density 1.1423 g/cm³[4]
Refractive Index (n/D) 1.4511[4]
Flash Point 94 °C[3]
Solubility Profile

The solubility of 2-(dichloromethyl)dioxaborolane is a critical parameter for its use in various reaction media. While specific quantitative data is limited, a general solubility profile can be inferred from related pinacol boronate esters.

Pinacol boronate esters generally exhibit good solubility in a range of common organic solvents.[5][6] They are more soluble than their corresponding boronic acids.[5] For a similar pinacol ester, the highest solubility was observed in chloroform, with lower solubility in less polar solvents like methylcyclohexane.[5] It is expected to be soluble in solvents such as dichloromethane and ether, with limited solubility in water.[6]

Chemical Properties and Stability

The reactivity and stability of 2-(dichloromethyl)dioxaborolane are governed by the presence of the dichloromethyl group and the boronate ester functionality.

Hydrolytic Instability

A key characteristic of pinacol boronate esters is their susceptibility to hydrolysis, yielding the corresponding boronic acid and pinacol.[7] This process can be accelerated in the presence of acidic or basic conditions, as well as water.[8] Therefore, anhydrous conditions are recommended for both storage and reactions involving this reagent.

Expert Insight: The Lewis acidic nature of the boron atom makes it susceptible to nucleophilic attack by water. This inherent reactivity necessitates careful handling to prevent premature decomposition, which can affect reaction yields and purity of the desired products. When designing experiments, it is crucial to use dry solvents and an inert atmosphere.

Reactivity

The dichloromethyl group provides a handle for a variety of chemical transformations. It can participate in nucleophilic substitution reactions and serves as a precursor for the corresponding diiodo- derivative, which is used in borocyclopropanation reactions.[2]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step procedure, as detailed in the peer-reviewed literature. The following is an adapted protocol based on a similar synthesis of a related compound.

Synthesis of (Dichloromethyl)boronic Acid

This initial step involves the formation of the boronic acid intermediate.

G DCM Dichloromethane THF Dry Tetrahydrofuran (-100 °C) DCM->THF nBuLi n-Butyllithium in Hexanes nBuLi->THF Dropwise addition BOMe3 Trimethyl Borate THF->BOMe3 Reaction with borate HCl Hydrochloric Acid (Quench) BOMe3->HCl Acidic workup Boronic_Acid (Dichloromethyl)boronic acid HCl->Boronic_Acid

Synthesis of (Dichloromethyl)boronic acid.

Methodology:

  • To a flame-dried, three-necked round-bottomed flask equipped with an addition funnel, mechanical stirrer, and temperature probe, add dry tetrahydrofuran (THF) and dichloromethane.

  • Cool the reaction mixture to -100 °C using a liquid nitrogen/ethanol bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the internal temperature at -100 °C.

  • After the addition is complete, stir the mixture at this temperature for 40 minutes.

  • Add trimethyl borate to the reaction mixture.

  • Quench the reaction by adding hydrochloric acid.

Esterification to 2-(Dichloromethyl)dioxaborolane

The crude boronic acid is then esterified with pinacol.

G Boronic_Acid Crude (Dichloromethyl)boronic acid DCM_solvent Dry Dichloromethane Boronic_Acid->DCM_solvent Pinacol Pinacol Pinacol->DCM_solvent MgSO4 Magnesium Sulfate MgSO4->DCM_solvent Dehydrating agent Product 2-(Dichloromethyl)dioxaborolane DCM_solvent->Product Stir at room temperature

Sources

A-Z Guide to 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Stability, Storage, and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of a Niche Reagent

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (Dichloromethyl)boronic Acid Pinacol Ester, is a versatile organoboron compound. Its value lies in the dichloromethyl group, a precursor for generating carbenes or for further functionalization, making it a key building block in the synthesis of complex organic molecules. However, the presence of the boronic ester moiety, specifically the pinacol ester, introduces sensitivities that necessitate rigorous handling and storage protocols to prevent degradation and ensure reaction reproducibility. Boronic esters, while generally more stable than their corresponding boronic acids, are susceptible to hydrolysis.[1] Understanding and mitigating these instabilities are paramount for successful synthetic outcomes.

Chemical Stability Profile

The stability of this compound is primarily influenced by its sensitivity to moisture. The boron atom in the dioxaborolane ring is electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis.

Hydrolytic Instability

The principal degradation pathway is the hydrolysis of the pinacol ester to form dichloromethylboronic acid and pinacol (2,3-dimethylbutane-2,3-diol).[1] This process is often reversible but can lead to the formation of boroxines (anhydrides of boronic acids) or other undesired byproducts, ultimately reducing the reagent's efficacy. The high percentage of organic solvent in techniques like hydrophilic interaction liquid chromatography (HILIC) is known to effectively prevent on-column hydrolysis of similar compounds, highlighting the critical role of maintaining anhydrous conditions.[1]

  • Causality: The boron-oxygen bonds in the dioxaborolane ring are polarized, rendering the boron atom susceptible to attack by water molecules. The presence of acidic or basic conditions can catalyze this hydrolysis.

  • Consequence: Degradation of the reagent leads to inaccurate stoichiometry in reactions, lower yields, and the introduction of impurities that can complicate purification. Some boronic acids are known to be unstable, undergoing facile decomposition in polar protic media.[2][3]

Thermal and Photostability

While hydrolytic stability is the primary concern, thermal stress can also impact the reagent. Organoboron compounds can be sensitive to high temperatures, though specific data for this compound is limited. General best practices for storing reactive organic reagents should be followed.[4] There is no specific indication of significant photostability issues, but as a general precaution for all reactive chemicals, storage in opaque or amber containers away from direct light is recommended.[5]

Core Protocols: Storage and Handling

Adherence to strict storage and handling protocols is non-negotiable for maintaining the quality and reactivity of this compound.

Recommended Storage Conditions

The primary objective of storage is to rigorously exclude atmospheric moisture and maintain an appropriate temperature.

ParameterRecommendationRationale
Temperature Refrigerated (0–10°C)Slows potential decomposition pathways. Recommended by suppliers.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric moisture and oxygen. Essential for long-term stability.[7][8]
Container Original Sure/Seal™ or similar septum-sealed, airtight bottleProvides a robust barrier against the atmosphere and allows for safe transfer via syringe.[9][10]
Location Cool, dry, well-ventilated area away from incompatible materials.Standard practice for chemical safety to prevent accidental reactions.[11]
Incompatible Materials

To prevent hazardous reactions and degradation, avoid storing this reagent with the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[12]

  • Water/Protic Solvents: Causes hydrolysis, as detailed above.

  • Strong Acids & Bases: Can catalyze decomposition.[11]

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure the reagent is handled under optimal conditions from storage to reaction, minimizing the risk of degradation. This protocol represents a self-validating system by incorporating steps that maintain an inert atmosphere throughout the process.

Diagram: Reagent Handling Workflow

The diagram below illustrates the critical steps for transferring an air- and moisture-sensitive reagent from its storage container to a reaction vessel using Schlenk line techniques.

G cluster_prep Preparation cluster_transfer Inert Atmosphere Transfer cluster_cleanup Cleanup P1 Assemble & Dry Glassware (Oven or Flame-Dry) T1 Connect Reaction Flask to Schlenk Line P2 Equilibrate Reagent Bottle to Room Temperature T3 Pierce Septum of Reagent Bottle with Inert Gas Inlet Needle P2->T3 T2 Purge Flask with Inert Gas (3x Vacuum/Backfill Cycles) T1->T2 T4 Withdraw Required Volume with Gastight Syringe T2->T4 T3->T4 Maintains Positive Pressure T5 Transfer Reagent to Reaction Flask T4->T5 C1 Quench Syringe & Needle (e.g., with isopropanol) T5->C1 C2 Replace Reagent Bottle Cap & Parafilm Seal T5->C2

Caption: Workflow for handling air-sensitive reagents.

Step-by-Step Protocol for Reagent Transfer

This protocol assumes the use of standard Schlenk line or glovebox techniques, which are essential for handling air-sensitive compounds.[13][14]

  • Preparation:

    • Thoroughly dry all glassware (reaction flask, syringe, needles) in an oven (>120°C) for several hours and allow to cool in a desiccator or under a stream of inert gas.

    • Remove the reagent bottle from refrigerated storage and allow it to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold surface.[5]

  • Inerting the System:

    • Assemble the reaction flask and equip it with a rubber septum. Connect it to a Schlenk line or inert gas manifold.

    • Evacuate the flask under vacuum and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of air and moisture.

  • Reagent Transfer:

    • Carefully remove the outer cap from the reagent bottle, exposing the septum-sealed crown cap (e.g., Sure/Seal™).[8]

    • To maintain positive pressure within the reagent bottle during withdrawal, insert a needle connected to the inert gas line through the septum.

    • Pierce the septum with a clean, dry, gastight syringe. It is recommended to use a long needle to avoid tipping the bottle.[10]

    • Slowly withdraw the desired volume of the liquid reagent. The solution should be a clear, colorless to almost colorless liquid or a white powder/lump.[6]

    • Swiftly transfer the reagent by inserting the syringe needle through the septum of the prepared reaction flask and dispense the contents.

  • Securing and Cleanup:

    • Remove the syringe from the reaction flask, followed by the inert gas inlet needle.

    • Immediately quench the residual reagent in the syringe and needle by drawing up a suitable solvent like isopropanol, followed by water, and then acetone for drying.

    • Replace the outer cap on the reagent bottle. For added long-term protection, wrap the cap and neck of the bottle with Parafilm®.

    • Return the reagent to the recommended refrigerated storage.[6]

Conclusion

The synthetic power of this compound is directly coupled to its chemical integrity. Its pronounced sensitivity to hydrolysis mandates a disciplined approach to storage and handling. By implementing the protocols outlined in this guide—centered on the strict exclusion of atmospheric moisture and maintenance under an inert atmosphere—researchers can ensure the reagent's stability, leading to more reliable, reproducible, and successful synthetic outcomes.

References

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. Retrieved January 21, 2026, from [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Borate handling and storage. (n.d.). U.S. Borax. Retrieved January 21, 2026, from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Boronic acid synthesis by hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved January 21, 2026, from [Link]

  • Organoboron chemistry. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. (2018). MDPI. Retrieved January 21, 2026, from [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Boronic acid pinacol ester deprotection. (2020). Reddit. Retrieved January 21, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh. Retrieved January 21, 2026, from [Link]

  • How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of (Dichloromethyl)boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Acknowledging the Dichotomy of Reactivity and Instability

(Dichloromethyl)boronic acid pinacol ester (CAS No. 83622-41-7) has emerged as a powerful and versatile reagent in modern organic synthesis. Its utility, particularly in the modular, catalytic asymmetric synthesis of alkylboronate esters, has been notably demonstrated in the work of Professor Gregory C. Fu and coworkers.[1][2] This protocol allows for the stereoconvergent construction of chiral alkylboronates, which are stable precursors to a multitude of complex molecules.[1][2][3] However, the very features that make this reagent valuable—the Lewis acidic boron center and the reactive dichloromethyl group—also necessitate a rigorous and informed approach to its handling.

This guide eschews a generic safety checklist in favor of a principle-based approach. It is designed for researchers, scientists, and drug development professionals who not only need to follow protocols but also understand the chemical rationale that underpins them. By comprehending the why behind each precaution, the scientist is better equipped to anticipate hazards, troubleshoot experimental anomalies, and adapt procedures safely.

Section 1: Core Chemical Profile and Hazard Assessment

Before handling any chemical, a thorough understanding of its intrinsic properties is paramount. The structure of (Dichloromethyl)boronic acid pinacol ester—a pinacol-protected boronic acid bearing a geminal dichloro group on the alpha-carbon—presents a unique combination of characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for safe laboratory practice, from storage to reaction setup.

PropertyValueSource(s)
CAS Number 83622-41-7[1]
Molecular Formula C₇H₁₃BCl₂O₂[1]
Molecular Weight 210.89 g/mol [1]
Appearance White or colorless to almost colorless powder, lump, or clear liquid
Density 1.1423 g/mL[1]
Flash Point 94 °C (201.2 °F)[1]
Refractive Index (n/D) 1.4511[1]
Storage Class 10 - Combustible liquids[1]
The Triad of Hazards: Hydrolytic Instability, Electrophilicity, and Halogenated Nature

The primary hazards associated with this reagent can be understood through three key features:

  • Susceptibility to Hydrolysis: The B-O bonds of the pinacol ester are susceptible to cleavage by water. While significantly more stable than the corresponding free boronic acid, the pinacol ester can and will hydrolyze, especially under acidic or basic conditions, or even on exposure to ambient moisture over time.[4] This degradation not only reduces the efficacy of the reagent but also forms boric acid and pinacol, complicating reaction workups and analysis. The mechanism involves the nucleophilic attack of water on the Lewis acidic boron atom.

  • Enhanced Electrophilicity: The presence of two electron-withdrawing chlorine atoms on the alpha-carbon increases the Lewis acidity of the adjacent boron atom. This enhanced electrophilicity is key to its synthetic utility but also implies a heightened reactivity with nucleophiles.[2] Unintended reactions with nucleophilic solvents, additives, or impurities can occur if not properly controlled.

  • Risks of a Halogenated Organic Compound: As a dichlorinated organic molecule, it falls under the category of halogenated hydrocarbons. This classification carries implications for both health and disposal. Inhalation and skin contact should be minimized, and waste must be segregated into designated halogenated waste streams.

Section 2: The Lifecycle of Handling: A Validating Workflow

A self-validating system of protocols ensures that safety is built into every stage of the reagent's use, from procurement to disposal. The following workflow is designed to mitigate the hazards identified in Section 1.

G cluster_prep Preparation & Storage cluster_use Active Use cluster_post Post-Reaction & Disposal A 1. Procurement & Receipt Verify container integrity. Check for signs of moisture. B 2. Inert Atmosphere Storage Store in a tightly sealed container under Argon or Nitrogen. Keep in a cool, dry, well-ventilated area. A->B Unpack C 3. Work Area Setup Operate in a certified chemical fume hood. Ensure eyewash/shower are accessible. B->C Prepare for use D 4. Donning PPE Nitrile gloves, safety goggles (EN166), flame-retardant lab coat. C->D E 5. Aliquoting & Weighing Use dry, inert techniques (e.g., glovebox or Schlenk line). Minimize exposure to air. D->E Handle Reagent F 6. Reaction Setup Add to anhydrous solvents under inert gas. Beware of incompatibilities (strong bases, acids, oxidizers). E->F Charge Reactor G 7. Quenching & Workup Plan quench procedure carefully. Be aware of potential hydrolysis during aqueous workup. F->G Reaction Complete H 8. Decontamination Rinse glassware with an appropriate solvent (e.g., acetone). Place rinsate into halogenated waste. G->H Clean I 9. Waste Disposal Segregate all contaminated materials (reagent, solutions, PPE) into a labeled 'Halogenated Organic Waste' container. H->I Dispose

Caption: A comprehensive workflow for the safe handling of (Dichloromethyl)boronic Acid Pinacol Ester.
Detailed Step-by-Step Methodologies

Step 2: Storage Protocol

  • Rationale: To prevent hydrolysis from atmospheric moisture.[4]

  • Method:

    • Upon receipt, place the manufacturer's sealed container inside a desiccator or a nitrogen-filled glovebox.

    • For long-term storage, prefer refrigeration in a dry environment.

    • Once opened, tightly reseal the container, wrap the cap/joint with Parafilm®, and store under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen).

Step 5 & 6: Handling and Reaction Setup

  • Rationale: To maintain an anhydrous environment and prevent contact. The compound is a combustible liquid and incompatible with strong oxidizing agents, acids, and bases.[1][5]

  • Method:

    • Conduct all manipulations within a certified chemical fume hood.

    • Wear appropriate PPE: nitrile gloves, chemical splash goggles conforming to EN166 or NIOSH standards, and a fully buttoned, flame-retardant lab coat.[5]

    • Use oven-dried or flame-dried glassware assembled under a positive pressure of inert gas (Argon or Nitrogen).

    • Use anhydrous solvents dispensed from a solvent purification system or freshly distilled from an appropriate drying agent.

    • Transfer the reagent using dry syringes or cannulas. If weighing solid material, do so rapidly in a draft-free enclosure or a glovebox.

    • Add the reagent to the reaction vessel at the specified temperature under a blanket of inert gas.

Step 9: Waste Disposal Protocol

  • Rationale: (Dichloromethyl)boronic acid pinacol ester is a halogenated organic compound. Halogenated waste streams are treated differently from non-halogenated ones due to their potential to form toxic byproducts upon incineration and their environmental persistence.

  • Method:

    • Segregate all waste containing this reagent. This includes residual solid, reaction mixtures, quenching solutions, solvent used for cleaning glassware, and contaminated consumables (e.g., gloves, weighing paper, pipette tips).

    • Collect all such waste in a designated, clearly labeled "Halogenated Organic Waste" container.

    • The container must be made of a compatible material (e.g., polyethylene) and kept tightly closed when not in use.

    • Do not mix with non-halogenated waste, strong acids, bases, or oxidizers in the waste container.

    • Follow all local and institutional regulations for hazardous waste disposal.

Section 3: Field-Proven Application Protocol

Understanding the reagent's handling in the context of a validated synthetic procedure provides invaluable insight. The following protocol is adapted from the work of Fu et al., demonstrating the nickel-catalyzed stereoconvergent coupling of an organozinc reagent with an α-haloboronate.[2]

Exemplar Reaction: Asymmetric Alkylation of (Dichloromethyl)boronic Acid Pinacol Ester
  • Reaction Scheme: A racemic α-haloboronate (in this case, the title compound can be considered a precursor or analogue) reacts with an organozinc reagent in the presence of a chiral nickel catalyst to yield an enantioenriched alkylboronate ester.

  • Step-by-Step Protocol:

    • Catalyst Preparation: In a nitrogen-filled glovebox, add NiCl₂·glyme (0.02 mmol) and the specified chiral ligand (e.g., a pybox derivative, 0.022 mmol) to an oven-dried vial. Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 1 hour.

    • Reaction Assembly: To a separate oven-dried vial, add (Dichloromethyl)boronic acid pinacol ester (0.5 mmol, 1.0 equiv).

    • Reagent Addition: Under an inert atmosphere, add the prepared catalyst solution to the vial containing the boronate.

    • Initiation: Add the organozinc reagent (e.g., an alkylzinc halide, 1.0 M solution in THF, 1.0 mmol, 2.0 equiv) dropwise to the reaction mixture at the specified temperature (e.g., 0 °C or room temperature).

    • Monitoring: Stir the reaction at the designated temperature. Monitor the reaction progress by taking aliquots (under inert conditions) and analyzing via GC-MS or TLC.

    • Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel. Note: The potential for on-column hydrolysis exists; use of a non-polar eluent system and swift chromatography is recommended.

Section 4: Understanding and Mitigating Hydrolysis

The hydrolysis of the pinacol ester to the free boronic acid is arguably the most common non-reaction-related issue encountered. Understanding its mechanism is key to prevention.

Note: The DOT script above is a template. A visual representation of the chemical structures would require image integration, which is not supported here. The diagram illustrates the conceptual flow.

Caption: Mechanism of water-mediated hydrolysis of the pinacol boronate ester.

Causality and Prevention:

  • Cause: The vacant p-orbital on the sp²-hybridized boron atom makes it Lewis acidic and susceptible to attack by Lewis bases, such as water.

  • Mechanism: Water attacks the boron atom, forming a tetrahedral (sp³-hybridized) intermediate. This intermediate then undergoes proton transfers and subsequent elimination of the pinacol diol to yield the free boronic acid.

  • Prevention:

    • Rigorous Anhydrous Technique: The most effective preventative measure. Use dry solvents, inert atmospheres, and properly dried glassware.

    • pH Control: Avoid strongly acidic or basic aqueous conditions during workup where possible, as both can catalyze the hydrolysis.[6]

    • Purification Strategy: When performing silica gel chromatography, minimize the contact time of the boronate ester with the silica. Consider using a less polar solvent system or treating the silica gel with a small amount of a neutral organic base (like triethylamine) if compatible with the product.

Section 5: Emergency Procedures

Preparedness is a critical component of safety.

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills:

    • Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.

    • Wear full PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

    • Sweep or scoop the absorbed material into a suitable, sealed container for disposal in the halogenated waste stream. Do not allow the material to enter drains.

References

  • Schmidt, J., Choi, J., Liu, A. T., Slusarczyk, M., & Fu, G. C. (2016). A general, modular method for the catalytic asymmetric synthesis of alkylboronate esters . Science, 354(6317), 1265–1269. [Link]

  • dichloromethyl pinacolboronate - 83622-41-7 - Structure, Synthesis, Properties . (n.d.). ChemSrc. Retrieved January 21, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, Northwestern University. Retrieved January 21, 2026, from [Link]

  • Safe Handling & Disposal of Organic Substances . (n.d.). Science Ready. Retrieved January 21, 2026, from [Link]

  • Santos, W. L., & Guy, R. K. (2004). A Method for the Deprotection of Alkylpinacolyl Boronate Esters . Journal of Organic Chemistry, 69(16), 5315–5317. Published as a U.S. National Institutes of Health (NIH) Public Access Author Manuscript. [Link]

  • Cammidge, A. N., & Perfectly, R. (2007). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH . Tetrahedron Letters, 48(33), 5881-5884. [Link]

  • Patterson, D. E., & Taylor, M. S. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study . The Journal of Organic Chemistry, 83(17), 10483–10492. [Link]

  • Organic Syntheses Procedure: Lithiated Primary Alkyl Carbamates for the Homologation of Boronic Esters . (2011). Organic Syntheses, 88, 247-259. [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of 2-(Dichloromethyl)dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the pursuit of efficient and stereocontrolled carbon-carbon bond formation is a central theme. Among the vast arsenal of reagents available to chemists, organoboron compounds have emerged as exceptionally versatile intermediates, lauded for their stability, low toxicity, and predictable reactivity.[1][2] Within this class, 2-(dichloromethyl)dioxaborolane, particularly the pinacol ester derivative, has carved out a significant niche. This guide provides a deep dive into the reactivity of this reagent, focusing on its mechanistic underpinnings, functional group compatibility, and practical applications in complex molecule synthesis, providing field-proven insights for professionals in research and drug development.

The primary utility of 2-(dichloromethyl)dioxaborolane lies in its role as a cornerstone of the Matteson homologation reaction.[1][3] This powerful transformation allows for the iterative, stereocontrolled extension of a carbon chain by a single carbon atom, installing a versatile boronic ester handle at the new terminus. The resulting α-chloroboronic esters are valuable synthetic intermediates that can be further functionalized with a high degree of stereochemical fidelity.[1][4]

Core Reactivity: The Matteson Homologation

The quintessential reaction of 2-(dichloromethyl)dioxaborolane is its interaction with an existing boronic ester in the presence of a strong, non-nucleophilic base. This process, known as the Matteson homologation, facilitates a one-carbon extension of the organic substituent on the starting boronic ester.

Mechanism of Action

The generally accepted mechanism of the Matteson homologation is a well-defined, multi-step process that is critical to understand for predicting outcomes and troubleshooting reactions.[5]

  • Deprotonation: The process initiates with the deprotonation of dichloromethane by a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at very low temperatures (typically -78 °C to -100 °C) to form the highly reactive carbenoid, dichloromethyllithium (LiCHCl2).[5] The choice of base and temperature is critical to prevent decomposition of the carbenoid. Using LDA is often preferable for larger-scale reactions.[5]

  • Boronate Complex Formation: The starting boronic ester, which is electrophilic at the boron center, is attacked by the nucleophilic dichloromethyllithium. This results in the formation of a tetrahedral "ate" complex.[5]

  • 1,2-Migration (Rearrangement): The crucial carbon-carbon bond-forming step involves a 1,2-migration of the alkyl or aryl group from the boron atom to the adjacent dichloromethyl carbon, displacing one of the chloride ions. This rearrangement is often promoted by the addition of a Lewis acid, such as zinc chloride (ZnCl2), which facilitates the departure of the chloride leaving group.[5] The stereochemical integrity of the migrating group is retained, and if the starting boronic ester is chiral, the new stereocenter is formed with a high degree of diastereoselectivity, controlled by the chiral auxiliary on the boronic ester.[5]

  • Product Formation: The final product is an α-chloroboronic ester, which has been homologated by one carbon atom.

Visualizing the Matteson Homologation Mechanism

Matteson_Homologation cluster_step1 Step 1: Carbenoid Formation CH2Cl2 CH₂Cl₂ LiCHCl2 LiCHCl₂ (Dichloromethyllithium) CH2Cl2->LiCHCl2 Base LDA or n-BuLi (Strong Base) R_Bpin R-B(pin) (Starting Boronic Ester) Ate_Complex [R-B(pin)(CHCl₂)]⁻ Li⁺ ('Ate' Complex) R_Bpin->Ate_Complex + LiCHCl₂ Ate_Complex_Node [R-B(pin)(CHCl₂)]⁻ Li⁺ Rearrangement 1,2-Migration of 'R' group (C-C bond formation) Rearrangement_Node Rearrangement Ate_Complex_Node->Rearrangement ZnCl₂ (Lewis Acid) Product R-CH(Cl)-B(pin) (α-Chloroboronic Ester) Rearrangement_Node->Product - LiCl

Caption: Key mechanistic steps of the Matteson Homologation reaction.

Reactivity and Chemoselectivity with Common Functional Groups

While the primary reaction of 2-(dichloromethyl)dioxaborolane is with other boronic esters, its utility in complex molecule synthesis necessitates a thorough understanding of its compatibility with other functional groups. The highly reactive nature of the dichloromethyllithium intermediate is the main determinant of chemoselectivity.

Functional GroupReactivity with LiCHCl₂CompatibilityCausality and Field-Proven Insights
Alcohols (-OH) High No (Protection Required) Alcohols possess an acidic proton that will be readily deprotonated by dichloromethyllithium, quenching the reagent. Standard protecting groups like silyl ethers (TMS, TBS, TIPS) or benzyl ethers are essential.
Amines (-NH₂, -NHR) High No (Protection Required) Similar to alcohols, primary and secondary amines have acidic protons and will be rapidly deprotonated. Protection, for example as carbamates (Boc, Cbz) or amides, is necessary.
Aldehydes (-CHO) High No (Protection Required) The carbanionic nature of LiCHCl₂ makes it highly nucleophilic towards the electrophilic carbonyl carbon of aldehydes, leading to addition products. Protection as an acetal or dithiane is required.
Ketones (C=O) High No (Protection Required) Ketones are also susceptible to nucleophilic attack by LiCHCl₂. Protection as a ketal is the standard approach to prevent side reactions.
Esters (-COOR) Moderate to High Generally No (Potential for Side Reactions) Esters are less electrophilic than aldehydes or ketones but can still react with LiCHCl₂ to form α,α-dichloro ketones after workup. For sensitive substrates, conversion to a less reactive group may be needed.
Amides (-CONR₂) Low to Moderate Often Compatible Amides are generally poor electrophiles and are often compatible with the reaction conditions, especially at low temperatures. However, substrates with acidic N-H protons must be protected.
Nitriles (-C≡N) Low Generally Compatible The nitrile group is typically unreactive towards dichloromethyllithium under standard Matteson homologation conditions.[6]
Halides (Aryl/Alkyl) Low Generally Compatible Aryl and alkyl halides (Cl, Br, I) are usually stable. The reaction conditions are not conducive to nucleophilic substitution or metal-halogen exchange at low temperatures.[6]
Ethers (-OR) Very Low Highly Compatible Ethers, including common protecting groups like MOM, BOM, and benzyl ethers, are highly stable and compatible.
Olefins (C=C) Very Low Highly Compatible Isolated carbon-carbon double and triple bonds are unreactive towards dichloromethyllithium.

Expert Insight: The success of a Matteson homologation in a complex, polyfunctionalized molecule is overwhelmingly dependent on a robust protecting group strategy. The low reaction temperature (-78 to -100 °C) is key to kinetic control, minimizing side reactions with less reactive functional groups like esters and amides.

Experimental Protocols

Protocol 1: Synthesis of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

This procedure is adapted from established synthetic methods.[7]

Objective: To prepare the pinacol ester of (dichloromethyl)boronic acid, the key reagent for subsequent homologations.

Materials:

  • (Dichloromethyl)boronic acid

  • Pinacol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottomed flask, magnetic stirrer, etc.)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 250 mL round-bottomed flask equipped with a magnetic stir bar and allow it to cool under a stream of argon or nitrogen.

  • Reagent Addition: To the flask, add crude (dichloromethyl)boronic acid (1.0 equiv), followed by dry dichloromethane (approx. 0.8 M solution). Stir until the boronic acid is fully dissolved.

  • Drying and Esterification: Add anhydrous magnesium sulfate (1.0 equiv) and pinacol (1.05 equiv) to the solution.

  • Reaction: Stir the resulting heterogeneous mixture vigorously under argon at room temperature for 16 hours. The MgSO₄ scavenges the water produced during the esterification, driving the reaction to completion.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the magnesium sulfate. Wash the Celite pad with two portions of dichloromethane.

  • Isolation: Combine the filtrates and concentrate them under reduced pressure. Dry the resulting liquid under high vacuum for at least one hour to remove any residual solvent.

  • Validation: The product, this compound, is typically obtained as a liquid and can be used without further purification. Purity can be assessed by ¹H and ¹¹B NMR spectroscopy.

Protocol 2: General Procedure for Matteson Homologation of an Arylboronic Ester

This protocol is a generalized procedure based on common practices in the field.[8]

Objective: To perform a one-carbon homologation of a generic arylboronic pinacol ester.

Materials:

  • Arylboronic pinacol ester (e.g., 2-(4-fluorophenyl)-1,3,2-dioxaborolane)

  • Dry Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Grignard reagent (e.g., MeMgBr) for subsequent functionalization

  • Saturated aqueous NH₄Cl, brine, and Na₂SO₄ or MgSO₄

  • Argon or Nitrogen gas supply

Visualizing the Experimental Workflow

Homologation_Workflow Start Start: Flame-dried flask under Argon Add_Substrate Add Arylboronic Ester and dry THF Start->Add_Substrate Cool_100 Cool to -100 °C (Ethanol/Liquid N₂ bath) Add_Substrate->Cool_100 Add_DCM Add Dichloromethane Cool_100->Add_DCM Add_BuLi Add n-BuLi dropwise (Maintain T < -95 °C) Add_DCM->Add_BuLi Stir_1 Stir for 40 min at -100 °C Add_BuLi->Stir_1 Add_ZnCl2 Add ZnCl₂ solution in THF Stir_1->Add_ZnCl2 Warm_RT Warm slowly to Room Temp (over ~2 hours) Add_ZnCl2->Warm_RT Add_Grignard Cool to 0 °C Add Grignard Reagent Warm_RT->Add_Grignard Stir_2 Stir overnight at Room Temp Add_Grignard->Stir_2 Quench Quench with sat. NH₄Cl Stir_2->Quench Extract Extract with Ether/DCM Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Flash Chromatography Concentrate->Purify End End: Characterize final product Purify->End

Caption: A typical experimental workflow for Matteson homologation.

Step-by-Step Methodology:

  • Setup: Under an argon atmosphere, dissolve the arylboronic pinacol ester (1.0 equiv) in dry THF in a flame-dried, three-necked flask.

  • Cooling: Cool the solution to -100 °C using an ethanol/liquid nitrogen bath. A temperature probe is essential to maintain this temperature.

  • Reagent Addition: Add dichloromethane (1.7 equiv) to the cooled solution. Then, add n-butyllithium (1.05 equiv) dropwise over 30-45 minutes, ensuring the internal temperature does not rise above -95 °C.

  • Carbenoid Formation & Ate Complex: Stir the mixture at -100 °C for 40 minutes.

  • Migration: Add a solution of anhydrous zinc chloride (1.0 equiv) in dry THF. Allow the reaction to warm slowly to room temperature and stir for 2 hours. The reaction progress can be monitored by TLC or GC-MS.

  • In-situ Functionalization: Cool the mixture to 0 °C and add the desired nucleophile, such as a Grignard reagent (e.g., MeMgBr, 1.2 equiv), dropwise.

  • Final Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product using NMR (¹H, ¹³C, ¹¹B) and mass spectrometry to confirm its structure and purity.

Conclusion

2-(Dichloromethyl)dioxaborolane is a powerful and highly specific reagent, primarily enabling the stereocontrolled synthesis of α-chloroboronic esters via the Matteson homologation. Its reactivity is dominated by the formation of dichloromethyllithium, a hard and basic nucleophile. This dictates a low tolerance for acidic protons and highly electrophilic functional groups, necessitating a careful and robust protection strategy in the synthesis of complex molecules. However, for substrates lacking these groups, the reagent shows excellent chemoselectivity. By understanding the underlying mechanisms and functional group incompatibilities, researchers and drug development professionals can effectively leverage this reagent to build molecular complexity with precision and control, paving the way for the efficient synthesis of novel therapeutics and chemical probes.

References

  • Dennis G. Hall. (2021). Studies on a catalytic version of the Matteson asymmetric homologation reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Hoffmann, R. W. (n.d.).
  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)
  • Hoffmann, R. W. (2023).
  • Lee, J. C. H., & Morken, J. P. (2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation.
  • Sandoval, C. A., & Morken, J. P. (2024). Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. PMC - NIH.
  • Smith, K., et al. (2021).
  • Chemdad. (n.d.). 1,3,2-Dioxaborolane, 2-(dichloroMethyl)-4,4,5,5-tetraMethyl-.
  • PubChem. (n.d.). 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Davies, H. M. L. (n.d.).
  • Silva, V. L. M., et al. (n.d.).

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(Dichloromethyl)dioxaborolane via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Dichloromethyl)dioxaborolane, also known as (dichloromethyl)boronic acid pinacol ester, is a versatile reagent in modern organic synthesis. Its utility lies in its capacity to serve as a precursor for the iterative synthesis of asymmetric alkyl boronate esters, which are pivotal building blocks in cross-coupling reactions and the synthesis of complex molecules.[1] Given its role as a foundational synthetic unit, rigorous characterization to confirm its structure and assess its purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.

This in-depth technical guide provides a comprehensive overview of the ¹H, ¹³C, and ¹¹B NMR spectroscopic data for 2-(dichloromethyl)dioxaborolane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causality behind experimental choices, offers field-proven insights for data acquisition, and provides detailed protocols to ensure the integrity and reproducibility of results.

Molecular Structure and NMR-Active Nuclei

The structural integrity of 2-(dichloromethyl)dioxaborolane is the foundation of its reactivity. Understanding its atomic arrangement is key to interpreting its NMR spectra. The molecule consists of a five-membered dioxaborolane ring, substituted with a dichloromethyl group on the boron atom and four methyl groups on the ethylene glycol-derived backbone.

The primary NMR-active nuclei that provide structural information for this compound are:

  • ¹H (Proton): With a natural abundance of nearly 100% and a spin of ½, proton NMR is highly sensitive and provides detailed information about the electronic environment and connectivity of hydrogen atoms.

  • ¹³C (Carbon-13): While having a low natural abundance (~1.1%), ¹³C NMR is indispensable for mapping the carbon skeleton of the molecule.

  • ¹¹B (Boron-11): With a natural abundance of 80.1% and a spin of 3/2, ¹¹B NMR is crucial for directly probing the environment around the boron atom, confirming the integrity of the boronate ester.[2]

Caption: Molecular structure of 2-(dichloromethyl)dioxaborolane.

Analysis of ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2-(dichloromethyl)dioxaborolane is relatively simple and highly diagnostic. Two distinct signals are expected:

  • Dichloromethyl Proton (-CHCl₂): This single proton is attached to a carbon bearing two highly electronegative chlorine atoms and is also alpha to the boron atom. This environment results in significant deshielding, shifting its resonance downfield.

  • Pinacol Methyl Protons (-C(CH₃)₂): The pinacol group possesses a high degree of symmetry. The four methyl groups are chemically equivalent, giving rise to a single, intense signal. Due to the free rotation around the C-C bond of the pinacol backbone, all 12 protons are magnetically equivalent.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Chemical Shift
-CHCl₂~5.5 - 6.0Singlet (s)1HStrong deshielding from two adjacent chlorine atoms and the boron atom.
-C(CH₃)₂~1.2 - 1.4Singlet (s)12HAliphatic protons on the pinacol backbone, typical range for such groups.[3]

Expertise & Experience: The lack of proton-proton coupling results in two singlets, which is a key identifying feature. The relative integration of 1:12 is a critical checkpoint for confirming the structural integrity and purity of the sample. Any deviation may suggest the presence of impurities or decomposition products.

Analysis of ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides a map of the carbon framework. For 2-(dichloromethyl)dioxaborolane, three distinct carbon environments are present:

  • Dichloromethyl Carbon (-CHCl₂): This carbon is directly attached to two chlorine atoms, causing a substantial downfield shift. Its signal may be of lower intensity.

  • Pinacol Quaternary Carbons (-C(CH₃)₂): These two carbons are equivalent due to the molecule's symmetry. They are bonded to two oxygen atoms and two other carbon atoms.

  • Pinacol Methyl Carbons (-C(CH₃)₂): The four methyl groups are equivalent, resulting in a single signal in the aliphatic region of the spectrum.

A notable feature in the ¹³C NMR of organoboron compounds is the potential for peak broadening for carbons directly attached to boron. This is due to quadrupolar relaxation induced by the ¹¹B and ¹⁰B nuclei.[4] While often observable, the signal for the carbon alpha to boron can sometimes be difficult to detect or appear as a broad, low-intensity peak.[4]

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Chemical Shift
-CHCl₂~70 - 80Highly deshielded by two electronegative chlorine atoms. The signal may be broad due to coupling with the boron nucleus.
-C (CH₃)₂~83 - 85Quaternary carbon in an ether-like environment, shifted downfield by the attached oxygen atoms.[3]
-C(C H₃)₂~24 - 26Typical chemical shift for aliphatic methyl groups in a pinacol ester.[3]

Analysis of ¹¹B NMR Spectroscopic Data

¹¹B NMR is an indispensable tool for the characterization of organoboron compounds. It provides direct information about the coordination state and electronic environment of the boron atom.[5] For 2-(dichloromethyl)dioxaborolane, the boron atom is tricoordinate, bonded to two oxygen atoms and one carbon atom.

Trustworthiness: The observation of a single, relatively sharp signal in the expected chemical shift range is a strong confirmation that the dioxaborolane ring is intact and the compound has not undergone hydrolysis to the corresponding boronic acid. The chemical shift of boronic esters is typically found in a characteristic region.[5]

Nucleus Expected Chemical Shift (δ, ppm) Reference Standard Rationale and Insights
¹¹B~30 - 35BF₃·OEt₂This range is characteristic for tricoordinate boron in a boronic ester environment. The signal is often broad due to the quadrupolar nature of the ¹¹B nucleus (spin I = 3/2).[2][5]

Experimental Protocols and Methodologies

The acquisition of high-quality, artifact-free NMR spectra for organoboron compounds requires careful attention to experimental details. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Step-by-Step Protocol for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-(dichloromethyl)dioxaborolane.

    • Transfer the solid to a clean, dry NMR tube. To avoid background signals from boron, it is highly recommended to use a quartz NMR tube instead of a standard borosilicate glass tube.[2]

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d (CDCl₃) is a common choice as it is a good solvent for this compound and its residual proton signal (δ ~7.26 ppm) does not typically interfere with the analyte signals.[6]

    • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

  • Spectrometer Setup and ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • ¹¹B NMR Acquisition:

    • Tune the probe to the ¹¹B frequency.

    • Set a wide spectral width (e.g., >200 ppm) to ensure the signal is captured, as boron chemical shifts can be highly varied.[7]

    • Acquire the ¹¹B NMR spectrum. Proton decoupling is generally not necessary unless specific coupling information is desired. The acquisition time is typically short due to the high natural abundance and sensitivity of the ¹¹B nucleus.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (10-20 mg) dissolve Dissolve in CDCl₃ (in Quartz Tube) weigh->dissolve Transfer insert Insert into Spectrometer dissolve->insert Load Sample lock_shim Lock & Shim insert->lock_shim acq_H1 Acquire ¹H Spectrum lock_shim->acq_H1 acq_C13 Acquire ¹³C Spectrum acq_H1->acq_C13 acq_B11 Acquire ¹¹B Spectrum acq_C13->acq_B11 process Process Spectra (FT, Phasing, Baseline) acq_B11->process Export Data analyze Assign Signals & Verify Structure process->analyze

Caption: Experimental workflow for NMR analysis.

Conclusion

The comprehensive NMR analysis of 2-(dichloromethyl)dioxaborolane, integrating ¹H, ¹³C, and ¹¹B spectroscopy, provides an unambiguous and robust method for its structural confirmation and purity assessment. The characteristic chemical shifts—a downfield singlet for the -CHCl₂ proton, an intense singlet for the twelve pinacol protons, and a distinctive ¹¹B resonance around 30-35 ppm—serve as a unique spectroscopic fingerprint. By adhering to the detailed experimental protocols outlined in this guide, particularly the use of quartz NMR tubes and appropriate acquisition parameters, researchers can generate high-fidelity data, ensuring the quality of this critical synthetic building block for downstream applications in research and development. This multi-faceted approach, grounded in the principles of causality and self-validation, underpins the scientific integrity required in modern chemical science.

References

  • SDSU Chemistry. 11B NMR Chemical Shifts. [Link]

  • PubChem. 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • The Royal Society of Chemistry. 4-chloromethyl-1,3-dioxolan-2-one (2 b): 1H NMR (CDCl3, 400 MHz). [Link]

  • Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105186. [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

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  • Pihlaja, K., & Rossi, K. (1984). 13C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2-dioxaborinane and Their Alkyl-Substituted Derivatives. Acta Chemica Scandinavica, 38b, 359-366. [Link]

  • Supporting Information for Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. [Link]

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An In-Depth Technical Guide to the Solubility of (Dichloromethyl)boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of (Dichloromethyl)boronic acid pinacol ester, a versatile reagent in modern organic synthesis. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document establishes a framework for understanding its solubility characteristics through analogy with closely related structures, particularly phenylboronic acid pinacol ester. Furthermore, it offers detailed, field-proven methodologies for determining its solubility, empowering researchers to generate precise and reliable data tailored to their specific applications.

Introduction: The Synthetic Utility and Physicochemical Profile of (Dichloromethyl)boronic acid pinacol ester

(Dichloromethyl)boronic acid pinacol ester (CAS No. 83622-41-7) is a key building block in organic chemistry, valued for its role in the formation of carbon-carbon and carbon-heteroatom bonds. Its pinacol ester group offers enhanced stability compared to the corresponding boronic acid, facilitating purification and handling.[1] However, this stability is not absolute, and an understanding of its solubility and solution behavior is paramount for its effective use in synthesis and for the development of robust reaction conditions.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₁₃BCl₂O₂
Molecular Weight 210.89 g/mol
Appearance Powder, Solid, Crystals, Semi-Solid, or Liquid
Density 1.1423 g/mL
Refractive Index n/D 1.4511

Understanding the Solubility of Boronic Esters: A Case Study of Phenylboronic Acid Pinacol Ester

The study highlights a crucial principle: pinacol esters exhibit significantly enhanced solubility in organic solvents compared to their parent boronic acids . This is attributed to the hydrophobic nature of the pinacol group, which masks the polar boronic acid moiety.

The solubility of phenylboronic acid pinacol ester was determined in a range of solvents, revealing the following trends:

  • High Solubility: Chloroform

  • Good to Moderate Solubility: 3-Pentanone, Acetone, Dipropyl Ether

  • Low Solubility: Methylcyclohexane

This suggests that (Dichloromethyl)boronic acid pinacol ester is likely to be readily soluble in common polar aprotic and ethereal solvents used in organic synthesis. Its solubility in nonpolar hydrocarbon solvents is expected to be lower. While a direct quantitative comparison is not possible, the general trend of solubility for phenylboronic acid pinacol ester serves as an excellent starting point for solvent selection.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data for (Dichloromethyl)boronic acid pinacol ester in a solvent of interest, a systematic experimental approach is necessary. The following protocol is based on the dynamic (synthetic) method, a reliable technique for determining the temperature-dependent solubility of solid compounds.[2]

Principle of the Dynamic Method

The dynamic method involves preparing a series of samples with known compositions of the solute ((Dichloromethyl)boronic acid pinacol ester) and a chosen solvent. Each sample is then heated at a controlled rate while being vigorously stirred. The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.

Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Accurately weigh (Dichloromethyl)boronic acid pinacol ester prep2 Accurately weigh the chosen solvent prep1->prep2 prep3 Combine in a sealed glass vial with a magnetic stir bar prep2->prep3 meas1 Place vial in a temperature-controlled heating block with stirring prep3->meas1 Transfer meas2 Slowly increase temperature (e.g., 0.5 °C/min) meas1->meas2 meas3 Visually observe for the disappearance of the last solid particles meas2->meas3 meas4 Record the temperature of complete dissolution meas3->meas4 an1 Repeat for multiple compositions meas4->an1 Iterate an2 Plot solubility (mole fraction or g/100g) vs. temperature an1->an2 an3 Fit data to a suitable model (e.g., polynomial, Wilson equation) an2->an3

Caption: Workflow for the dynamic method of solubility determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • (Dichloromethyl)boronic acid pinacol ester (analytical grade)

  • High-purity organic solvents

  • Analytical balance (±0.1 mg)

  • Sealed glass vials (e.g., 4 mL) with screw caps and PTFE septa

  • Magnetic stir bars

  • Temperature-controlled heating block with magnetic stirring capabilities

  • Calibrated digital thermometer (±0.1 °C)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of (Dichloromethyl)boronic acid pinacol ester into a clean, dry glass vial.

    • Accurately weigh the desired amount of the chosen solvent into the same vial.

    • Add a small magnetic stir bar to the vial.

    • Securely seal the vial to prevent solvent evaporation.

    • Prepare a series of vials with varying solute-to-solvent ratios.

  • Solubility Measurement:

    • Place the sealed vial into the temperature-controlled heating block.

    • Begin stirring at a constant and vigorous rate to ensure good mixing.

    • Start heating the sample at a slow, controlled rate (e.g., 0.5 °C per minute) to allow for thermal equilibrium.

    • Carefully observe the vial for the point at which the last solid crystals of the solute disappear.

    • Record the temperature at this point as the solubility temperature for that specific composition.

  • Data Analysis:

    • Repeat the measurement for each prepared sample.

    • Convert the mass measurements to mole fractions or another desired concentration unit (e.g., g/100 g of solvent).

    • Plot the solubility as a function of temperature.

    • The resulting data points can be correlated using thermodynamic models such as the Wilson or NRTL equations to generate a continuous solubility curve.

Critical Considerations for Handling and Stability

Hydrolytic Instability

A significant characteristic of boronic acid pinacol esters is their susceptibility to hydrolysis, which cleaves the ester to the corresponding boronic acid and pinacol.[3][4] This reaction is often accelerated in the presence of water and can be influenced by the pH of the medium.[5]

Implications for Solubility Studies:

  • Solvent Purity: It is imperative to use anhydrous solvents for solubility determination to minimize hydrolysis, which would alter the chemical identity of the solute and lead to inaccurate results.

  • Atmospheric Moisture: Experiments should be conducted in a dry atmosphere (e.g., under an inert gas like nitrogen or argon) to prevent the ingress of moisture.

  • Analytical Confirmation: After a solubility experiment, it is good practice to analyze the resulting solution (e.g., by HPLC or NMR) to confirm the integrity of the (Dichloromethyl)boronic acid pinacol ester.[6][7]

The following diagram illustrates the hydrolysis of a generic boronic acid pinacol ester.

G Boronic Acid\nPinacol Ester Boronic Acid Pinacol Ester Boronic Acid Boronic Acid Boronic Acid\nPinacol Ester->Boronic Acid + 2 H₂O Boronic Acid->Boronic Acid\nPinacol Ester - 2 H₂O Pinacol Pinacol

Caption: Reversible hydrolysis of a boronic acid pinacol ester.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (Dichloromethyl)boronic acid pinacol ester.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

  • Ventilation: Handle the compound in a well-ventilated area, such as a fume hood.[10]

  • Storage: Store (Dichloromethyl)boronic acid pinacol ester in a tightly sealed container in a cool, dry place, away from sources of ignition and moisture.

Advanced Analytical Techniques for Solubility Determination

While the dynamic method is a robust technique, other analytical methods can also be employed for solubility determination, particularly for high-throughput screening or when smaller sample sizes are necessary.

  • High-Performance Liquid Chromatography (HPLC): A saturated solution can be prepared, filtered, and the concentration of the dissolved solute quantified by HPLC with UV detection. Care must be taken to avoid on-column hydrolysis, which can be mitigated by using a high percentage of organic solvent in the mobile phase.[7][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of a solute in a saturated solution. This method is non-destructive and can be highly accurate.[12][13]

Conclusion

While direct, quantitative solubility data for (Dichloromethyl)boronic acid pinacol ester remains elusive in the current body of literature, a comprehensive understanding of its likely behavior can be extrapolated from studies on analogous compounds. This guide provides a robust framework for researchers to approach the solubility of this important synthetic reagent. By employing the detailed experimental protocol for the dynamic method and adhering to the critical considerations for handling and stability, scientists can generate the precise and reliable data necessary to optimize their synthetic methodologies and advance their research and development objectives.

References

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The Versatility of Pinacol (Dichloromethyl)boronate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis, the strategic introduction of functional groups with precision and control is paramount. Among the vast arsenal of reagents available to chemists, organoboron compounds, particularly boronate esters, have emerged as exceptionally versatile intermediates. This guide focuses on a specific and highly valuable reagent: 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Pinacol (Dichloromethyl)boronate. This compound has garnered significant attention for its utility in the construction of complex molecular architectures, finding applications in methodologies ranging from stereoselective synthesis to the formation of intricate ring systems. For professionals in drug discovery and development, where the modulation of molecular properties through structural modification is a daily challenge, understanding the capabilities of such a reagent is crucial. This document provides a comprehensive overview of its properties, synthesis, and key applications, supported by practical protocols and mechanistic insights to empower its effective use in the laboratory.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. Pinacol (dichloromethyl)boronate is a colorless to light yellow liquid or low-melting solid under ambient conditions. Its stability, conferred by the pinacolato ligand, makes it a more user-friendly alternative to the corresponding boronic acid.

PropertyValueSource
Molecular Formula C₇H₁₃BCl₂O₂[1][2][3]
Molecular Weight 210.89 g/mol [1][2][3]
CAS Number 83622-41-7[1][3]
Boiling Point 103 °C at 20 mmHg[2]
Density ~1.14 g/mL at 20 °C
Refractive Index (n20/D) ~1.409[3]
Appearance White or Colorless to Almost white or Almost colorless powder to lump to clear liquid

These properties are essential for practical considerations, from calculating molar equivalents to predicting behavior during workup and purification.

Synthesis of this compound: A Proven Protocol

The reliable synthesis of this reagent is a critical first step for its utilization. A common and effective laboratory-scale preparation involves the reaction of (dichloromethyl)lithium with a trialkyl borate, followed by esterification with pinacol. The following protocol is a representative example of this transformation.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from dichloromethane.

Materials:

  • Dichloromethane (CH₂Cl₂), dried

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Pinacol

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 4N solution in diethyl ether or dioxane

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)

Procedure: [4]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an argon inlet is charged with anhydrous THF and cooled to -100 °C using a liquid nitrogen/ethanol bath.

  • Addition of Dichloromethane: Dry dichloromethane is added to the cooled THF.

  • Generation of (Dichloromethyl)lithium: A solution of n-butyllithium in hexanes is added dropwise via the addition funnel, maintaining the internal temperature below -95 °C. The reaction mixture is stirred for 30-60 minutes at this temperature.

  • Borylation: Trimethyl borate is added dropwise, again ensuring the temperature remains below -95 °C. The mixture is stirred for an additional 2-3 hours, allowing it to slowly warm to room temperature.

  • Quenching and Esterification: The reaction is carefully quenched by the slow addition of a 4N HCl solution at 0 °C until the mixture is acidic. Pinacol is then added, and the mixture is stirred vigorously for 1-2 hours at room temperature.

  • Workup and Purification: The reaction mixture is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield the desired this compound.

Causality Behind Experimental Choices:

  • Low Temperature (-100 °C): The deprotonation of dichloromethane with n-butyllithium to form the thermally unstable (dichloromethyl)lithium carbenoid requires cryogenic temperatures to prevent its rapid decomposition.

  • Anhydrous Conditions: All reagents and solvents must be scrupulously dried as organolithium reagents and boronic esters are highly sensitive to moisture.

  • Slow Addition: The dropwise addition of n-butyllithium and trimethyl borate helps to control the exothermic nature of the reactions and maintain the low temperature.

  • Acidic Quench: The acidic workup is necessary to protonate any remaining organolithium species and to facilitate the hydrolysis of the intermediate borate complexes prior to esterification with pinacol.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A Dry THF C Cool to -100°C A->C B Dichloromethane B->C D Add n-BuLi (forms (Cl2CH)Li) C->D Vigorous Stirring E Add B(OMe)3 (Borylation) D->E Maintain -100°C F Slow warm to RT E->F G Acidic Quench (HCl) F->G H Add Pinacol (Esterification) G->H I Extraction H->I J Purification (Distillation) I->J Product Final Product: 2-(Dichloromethyl)- 4,4,5,5-tetramethyl- 1,3,2-dioxaborolane J->Product

Caption: Synthetic workflow for this compound.

Key Applications in Modern Organic Synthesis

The synthetic utility of pinacol (dichloromethyl)boronate stems from the reactivity of the dichloromethyl group, which can be further transformed into a variety of valuable functionalities.

Iterative Homologation for Asymmetric Synthesis

A groundbreaking application of this reagent is in the iterative synthesis of chiral secondary alkyl boronate esters. This methodology, pioneered by Prof. Gregory C. Fu and his research group, allows for the stereocontrolled construction of carbon chains.[5] The process involves the reaction of an alkyl boronic ester with (dichloromethyl)lithium (generated in situ from pinacol (dichloromethyl)boronate and a strong base), followed by a nucleophilic displacement of one of the chlorine atoms. This sequence can be repeated to extend the carbon chain with high stereoselectivity.

Iterative_Homologation Start Chiral Alkyl Boronate Ester Intermediate α-Chloroalkyl Boronate Intermediate Start->Intermediate Reaction Reagent 2-(Dichloromethyl)- 4,4,5,5-tetramethyl- 1,3,2-dioxaborolane + Base Reagent->Intermediate Product Homologated Chiral Alkyl Boronate Ester Intermediate->Product Nucleophilic Displacement Nucleophile Nucleophile (e.g., Grignard Reagent) Nucleophile->Product Repeat Repeat Cycle Product->Repeat Repeat->Start Further Iteration

Caption: Iterative homologation using pinacol (dichloromethyl)boronate.

Precursor to Monochloromethylboronate Esters

Selective reduction of one of the chlorine atoms in this compound provides access to the corresponding monochloromethyl derivative, 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This related reagent is also a valuable building block in organic synthesis.

Borocyclopropanation Reactions

The dihalomethyl group can be converted to a carbenoid species, which can then participate in cyclopropanation reactions with alkenes. This provides a direct route to cyclopropylboronate esters, which are themselves versatile synthetic intermediates.[6] The development of methods for the direct borocyclopropanation of unactivated alkenes is an area of active research.[6] The resulting cyclopropane rings are prevalent motifs in many biologically active molecules and are often incorporated into drug candidates to modulate their pharmacological properties.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

  • Hazard Statements: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[1][2]

  • Precautionary Measures: Handle in a well-ventilated fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Avoid breathing vapors or dust.[7]

  • Storage: Store in a cool, dry place, preferably under an inert atmosphere of argon, and protect from moisture.[2][9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[7][8]

Conclusion

This compound is a powerful and versatile reagent in the synthetic organic chemist's toolkit. Its ability to serve as a precursor for iterative homologation and cyclopropanation reactions makes it particularly valuable for the construction of complex and stereochemically rich molecules. A solid understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to leverage its full potential in their synthetic endeavors.

References

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  • PubChem. (n.d.). 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

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Methodological & Application

synthesis of chiral molecules using 2-(dichloromethyl)dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Matteson Homologation: Synthesis of Chiral Molecules Using Dichloromethane and Chiral Boronic Esters

Introduction: The Architectural Construction of Chirality

In the fields of pharmaceutical and materials science, the three-dimensional arrangement of atoms within a molecule is paramount. Chiral molecules, non-superimposable mirror images of one another, often exhibit profoundly different biological activities, making their stereocontrolled synthesis a cornerstone of modern drug development. Boron-based reagents have emerged as exceptionally versatile tools in this endeavor, offering predictable and highly selective transformations.[1]

This guide focuses on a powerful strategy for asymmetric carbon-carbon bond formation: the Matteson Homologation . This reaction utilizes the C1 building block derived from dichloromethane to extend a carbon chain attached to a boron atom, creating a new stereocenter with a high degree of control. While the topic specifies 2-(dichloromethyl)dioxaborolane, the classic and most robust application of this chemistry involves the reaction of a chiral boronic ester with (dichloromethyl)lithium, generated in situ. The chirality is transferred from a chiral auxiliary on the boron atom to the newly formed stereocenter, a process known as substrate control.[2] This method, pioneered by Donald S. Matteson, allows for the iterative construction of complex chiral molecules with remarkable precision.[3][4]

This document serves as a detailed guide for researchers, providing the mechanistic underpinnings, practical protocols, and downstream applications of this elegant synthetic methodology.

Section 1: The Core Reaction - Mechanism and Principles

The Matteson homologation is a nucleophilic attack of a carbenoid, (dichloromethyl)lithium, on the electrophilic boron atom of a boronic ester. The subsequent rearrangement is the key stereochemistry-defining step.

1.1 The Reagent and its Generation

The active nucleophile, (dichloromethyl)lithium (LiCHCl₂), is a highly unstable carbenoid.

  • Rationale: It must be generated in situ at very low temperatures (typically -100 °C to -78 °C) by deprotonating dichloromethane (CH₂Cl₂) with a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[5] Attempting to isolate this reagent leads to rapid decomposition. The low temperature is critical to prevent α-elimination, which would form dichlorocarbene.

1.2 The Chiral Director

The stereochemical outcome of the reaction is dictated by a chiral diol used to form the starting boronic ester. (+)- and (-)-Pinanediol, derived from the natural products α-pinene, are the most common and effective chiral auxiliaries.[5][6]

  • Causality: The rigid, bicyclic structure of the pinanediol auxiliary creates a sterically defined environment around the boron atom. This biases the trajectory of the subsequent 1,2-migration, allowing one diastereomeric transition state to be significantly lower in energy than the other.[7][8]

1.3 The Reaction Mechanism

The accepted mechanism proceeds through several distinct steps, as illustrated below.[9]

  • Boronate 'ate' Complex Formation: The nucleophilic (dichloromethyl)lithium attacks the Lewis acidic boron atom of the chiral boronic ester (A) to form a tetracoordinate boronate intermediate, known as an 'ate' complex (B) .

  • Lewis Acid Activation (Optional but Recommended): The addition of anhydrous zinc chloride (ZnCl₂) can coordinate to a chloride atom, making it a better leaving group and promoting the subsequent migration. This has been shown to dramatically improve both reaction rate and diastereoselectivity.[5][10]

  • Stereo-defining 1,2-Migration: The R group on the boron atom migrates to the adjacent carbon, displacing one of the chloride ions. This is a concerted process that proceeds with inversion of configuration at the migrating carbon (if it were chiral) and creates the new stereocenter with high fidelity. The steric bulk of the chiral auxiliary directs this migration to occur on a specific face, leading to the formation of one primary diastereomer of the α-chloro boronic ester product (C) .[2][8]

Caption: Figure 1: Mechanism of the Matteson Homologation

Section 2: Protocols for Asymmetric Synthesis

This section provides a detailed, generalized protocol for the synthesis of a chiral α-chloro boronic ester. Extreme caution is required: this reaction involves pyrophoric reagents and requires strictly anhydrous and anaerobic conditions.

2.1 Safety and Handling Precautions

  • Pyrophoric Reagents: n-Butyllithium (n-BuLi) is pyrophoric and will ignite on contact with air or moisture. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using syringe and cannula techniques.

  • Reactive Chemicals: Dichloromethane is a suspected carcinogen. Zinc chloride is corrosive and hygroscopic. All solids should be dried in vacuo before use, and all liquids should be distilled from appropriate drying agents.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Work exclusively within a chemical fume hood.[7]

  • Temperature Control: The reaction is highly exothermic and requires careful temperature control with a cryostat or a dry ice/acetone bath to prevent dangerous side reactions.

2.2 Experimental Workflow Overview

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification A Assemble & Flame-Dry Glassware under Vacuum B Backfill with Inert Gas (Ar or N2) A->B C Add Anhydrous THF, CH2Cl2, and Boronic Ester B->C D Cool to -100 °C C->D E Slowly Add n-BuLi (forms LiCHCl2 in situ) D->E F Stir for 20 min E->F G Add Anhydrous ZnCl2 (as THF solution) F->G H Warm Slowly to RT (over several hours) G->H I Quench Reaction (e.g., with buffer) H->I J Liquid-Liquid Extraction I->J K Dry Organic Layer & Remove Solvent J->K L Purify by Column Chromatography K->L

Caption: Figure 2: General Experimental Workflow

2.3 Detailed Protocol: Synthesis of a Chiral α-Chloro Boronic Ester

This protocol describes the reaction of (+)-pinanediol phenylboronate as a representative substrate.

Materials and Reagents:

  • (+)-Pinanediol phenylboronate (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂, 1.2 eq), distilled from CaH₂

  • Anhydrous Tetrahydrofuran (THF), distilled from Na/benzophenone

  • n-Butyllithium (n-BuLi, 1.1 eq), 2.5 M solution in hexanes

  • Anhydrous Zinc Chloride (ZnCl₂, 1.2 eq), fused in vacuo before use

  • Argon or Nitrogen gas supply

  • Standard oven-dried glassware and magnetic stir bars

  • Syringes and cannulas

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.

  • Reagent Addition: To the flask, add (+)-pinanediol phenylboronate (e.g., 2.56 g, 10 mmol). Dissolve it in anhydrous THF (e.g., 40 mL) and add dichloromethane (0.8 mL, 12 mmol).

  • Cooling: Cool the stirred solution to -100 °C using a liquid nitrogen/diethyl ether bath.

    • Rationale: This temperature is crucial for the stability of the (dichloromethyl)lithium carbenoid formed in the next step.[5]

  • Carbenoid Generation: Slowly add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -95 °C. A color change is typically observed.

  • Initial Reaction: Stir the mixture at -100 °C for 20 minutes.

  • Catalyst Addition: In a separate flame-dried flask, dissolve anhydrous ZnCl₂ (1.64 g, 12 mmol) in anhydrous THF (10 mL). Transfer this solution via cannula into the reaction flask at -100 °C.

  • Migration and Equilibration: Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight (approx. 12-16 hours).

    • Rationale: The 1,2-migration is slow at low temperatures. Gradual warming allows the reaction to proceed to completion without side reactions.[11]

  • Work-up: Cool the flask to 0 °C and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

2.4 Expected Results and Data

The Matteson homologation is known for its high efficiency and stereoselectivity. Diastereomeric ratios are typically determined by ¹H NMR analysis of the crude product or after conversion to a more easily analyzed derivative.

Substrate (R-Group)Chiral AuxiliaryYield (%)Diastereomeric Ratio (d.r.)Reference
Phenyl(+)-Pinanediol85-95>99:1[7][12]
n-Butyl(+)-Pinanediol82-90>99:1[10]
Iso-propyl(+)-Pinanediol80-8898:2[10]
Benzyl(+)-Pinanediol91>99:1[13]

Section 3: Applications in Drug Development & Further Transformations

The true synthetic utility of the Matteson homologation lies in the versatility of the resulting α-chloro boronic esters. The newly installed chlorine atom can be stereospecifically displaced by a wide range of nucleophiles, and the boronic ester itself can be transformed into other functional groups.

3.1 Nucleophilic Substitution with Inversion of Configuration

The C-Cl bond is readily displaced by Grignard reagents or organolithiums in an Sₙ2-type reaction, which proceeds with clean inversion of the stereocenter. This allows for the installation of a second, contiguous stereocenter.[7]

  • Example: Reaction of the α-chloro boronic ester with methylmagnesium bromide introduces a methyl group, forming a new boronic ester that can be oxidized to a chiral secondary alcohol. This iterative process can be used to build up complex polyol chains found in many natural products.[2]

3.2 Synthesis of Chiral α-Amino Acids and Derivatives

Displacement of the chloride with lithium hexamethyldisilazide (LiHMDS) followed by deprotection provides access to chiral α-amino boronic esters.[13]

  • Application in Drug Development: This route is fundamental to the synthesis of peptide boronic acids, a class of potent enzyme inhibitors. A prominent example is Bortezomib (Velcade®) , a proteasome inhibitor used in cancer therapy, whose synthesis relies on this core methodology.[3][13]

3.3 Oxidation to Chiral Alcohols and Aldehydes

The carbon-boron bond can be reliably oxidized with retention of configuration.

  • Oxidation to Alcohols: Treatment with basic hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) cleanly converts the boronic ester to the corresponding chiral alcohol.[7] This is one of the most common endpoints for the sequence.

  • Oxidation to Aldehydes: Milder oxidation conditions can yield the corresponding chiral aldehyde, another valuable synthetic intermediate.

References

  • Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. (2025). CORE. [Link]

  • Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis by way of α-chloro boronic esters. Journal of the American Chemical Society, 102(25), 7590–7591. [Link]

  • Matteson, D. S. (2013). Boronic esters in asymmetric synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. [Link]

  • Sadhu, K. M. (1983). SYNTHESIS OF AMINO BORONIC ACIDS AND CHIRAL SYNTHESIS WITH BORONIC ESTERS. ProQuest. [Link]

  • Matteson, D. S. (n.d.). Pure and Applied Chemistry, Articles of Donald S. Matteson. IUPAC. [Link]

  • Homologation of chiral boronic esters and application to 1,3-polyols synthesis. (n.d.). SlideShare. [Link]

  • Matteson, D. S. (n.d.). Donald MATTESON | Washington State University, Pullman | WSU | Department of Chemistry | Research profile. ResearchGate. [Link]

  • The Matteson Reaction (Mechanism). (2017, January 10). YouTube. [Link]

  • Matteson Reactions. (n.d.). NROChemistry. [Link]

  • Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters. Journal of the American Chemical Society, 102(25). [Link]

  • Collins, B. S. L., Wilson, C. M., Myers, E. L., & Aggarwal, V. K. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition, 56(39), 11700–11733. [Link]

  • Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. (2015). Marine Drugs, 13(12), 7411–7451. [Link]

  • Fasano, V., & Aggarwal, V. K. (2021). Origin of stereocontrol in the Matteson reaction: Importance of attractive electrostatic interactions. Journal of the American Chemical Society, 143(3), 1534–1541. [Link]

  • Boronic Esters in Asymmetric Synthesis. (2013). The Journal of Organic Chemistry. [Link]

  • Li, W., & Jiang, X. (2014). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 6(9), 1079–1103. [Link]

  • Matteson Reactions. (2021, August 7). YouTube. [Link]

  • Matteson, D. S., Ray, R., Rocks, R. R., & Tsai, D. J. (1984). ChemInform Abstract: DIRECTED CHIRAL SYNTHESIS BY WAY OF α-CHLORO BORONIC ESTERS. Chemischer Informationsdienst, 15(6). [Link]

  • Collins, B. S. L., et al. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. University of Bristol Research Portal. [Link]

  • Matteson, D. S., Sadhu, K. M., & Peterson, M. L. (1986). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society, 108(4), 810–819. [Link]

  • Studies on a catalytic version of the Matteson asymmetric homologation reaction. (2021). Organic & Biomolecular Chemistry, 19(20), 4534–4543. [Link]

  • Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. (2024). Journal of the American Chemical Society, 146(18), 12534–12540. [Link]

  • Matteson Homologation of Arylboronic Esters. (2023). European Journal of Organic Chemistry, 26(6), e202201358. [Link]

  • Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration. (2017). Organic Letters, 19(3), 512–515. [Link]

  • Enantioselective synthesis of tertiary boronic esters through catalytic asymmetric reversed hydroboration. (2021). Nature Communications, 12(1), 3776. [Link]

  • 2.2.3. Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. (n.d.). ResearchGate. [Link]

Sources

Application Notes & Protocols: Borocyclopropanation of Alkenes with (Dichloromethyl)boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Cyclopropylboronic Esters

Cyclopropylboronic esters are invaluable synthetic intermediates, serving as versatile building blocks in medicinal chemistry and materials science. Their unique structural and electronic properties make them sought-after motifs in drug discovery programs. The borocyclopropanation of alkenes represents a direct and atom-economical route to these high-value compounds. This application note details a protocol for the diastereoselective borocyclopropanation of alkenes utilizing (dichloromethyl)boronic acid pinacol ester. This method is predicated on the principles of the Matteson homologation, where a dichloromethyl anion equivalent, generated in situ, reacts with an alkene in a process that ultimately delivers a dichloromethyl group to form the cyclopropane ring, with the boron moiety being incorporated into the final product.

The protocol described herein provides a robust and scalable method for accessing a range of substituted cyclopropylboronic esters. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and offer insights into the expected scope and potential challenges.

Proposed Reaction Mechanism

The borocyclopropanation of an alkene with (dichloromethyl)boronic acid pinacol ester is proposed to proceed through a multi-step sequence, drawing parallels from the well-established Matteson homologation reaction.[1][2] The key steps are outlined below:

  • Formation of a Boronate Complex: The reaction is initiated by the deprotonation of dichloromethane by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate dichloromethyllithium (in situ). This highly reactive species then adds to the Lewis acidic boron center of the (dichloromethyl)boronic acid pinacol ester to form a tetracoordinate boronate "ate" complex.

  • Formation of a Reactive Intermediate: The initially formed boronate complex is not the cyclopropanating agent itself. It is proposed that this complex undergoes rearrangement and loss of a chloride ion to generate a more electrophilic boron species or a boron-associated carbenoid.

  • Cyclopropanation of the Alkene: The alkene substrate then reacts with the activated boron species. This is depicted as a concerted, Simmons-Smith-like cyclopropanation, where the dichloromethyl group is transferred to the alkene.[3][4] This concerted mechanism accounts for the observed stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. The diastereoselectivity of the reaction is influenced by the steric environment of the alkene and the chiral auxiliary on the boron, if one were used.

  • Final Product: The reaction yields the desired 2,2-dichlorocyclopropylboronic acid pinacol ester.

Borocyclopropanation_Mechanism cluster_0 Step 1: Formation of Dichloromethyllithium and Boronate Complex cluster_1 Step 2 & 3: Formation of Reactive Intermediate and Cyclopropanation CH2Cl2 CH₂Cl₂ LiCHCl2 LiCHCl₂ CH2Cl2->LiCHCl2 Deprotonation LDA LDA LDA->LiCHCl2 Ate_Complex Tetracoordinate Boronate 'Ate' Complex LiCHCl2->Ate_Complex Addition to Boron BpinCHCl2 (Dichloromethyl)boronic acid pinacol ester BpinCHCl2->Ate_Complex Reactive_Intermediate Reactive Boron Intermediate (or Boron Carbenoid) Ate_Complex->Reactive_Intermediate Rearrangement/ -Cl⁻ Transition_State Concerted Transition State Reactive_Intermediate->Transition_State Alkene Alkene (R-CH=CH-R') Alkene->Transition_State Product 2,2-Dichlorocyclopropylboronic acid pinacol ester Transition_State->Product Stereospecific Cyclopropanation

Caption: Proposed mechanism for the borocyclopropanation of alkenes.

Experimental Protocol

This protocol provides a general procedure for the borocyclopropanation of a generic alkene. Reaction conditions may need to be optimized for specific substrates.

Materials and Reagents
  • Alkene (1.0 equiv)

  • (Dichloromethyl)boronic acid pinacol ester (1.2 equiv)

  • Diisopropylamine (2.4 equiv), freshly distilled from CaH₂

  • n-Butyllithium (2.2 equiv), standardized solution in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment
  • Oven-dried round-bottom flasks with rubber septa

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Standard glassware for workup and purification

Reaction Workflow

Experimental_Workflow start Start setup Reaction Setup: - Oven-dried flask under Argon - Add Alkene and (Dichloromethyl)boronic acid pinacol ester in THF start->setup cool_reaction Cool to -78 °C setup->cool_reaction prepare_LDA Prepare LDA in a separate flask: - Diisopropylamine in THF - Add n-BuLi at -78 °C cool_reaction->prepare_LDA add_LDA Slowly add LDA solution to the main reaction flask at -78 °C prepare_LDA->add_LDA react Stir at -78 °C for 2-4 hours, then warm to room temperature overnight add_LDA->react quench Quench with saturated aq. NH₄Cl react->quench workup Aqueous Workup: - Extract with Et₂O - Wash with brine - Dry over MgSO₄ quench->workup purify Purification: - Concentrate in vacuo - Column chromatography on boric acid-treated silica gel workup->purify end Characterize Product purify->end

Caption: General workflow for the borocyclopropanation reaction.

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[5]

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add the alkene (e.g., 5 mmol, 1.0 equiv) and (dichloromethyl)boronic acid pinacol ester (6 mmol, 1.2 equiv). Dissolve the solids in anhydrous THF (20 mL).

  • Preparation of LDA: In a separate oven-dried flask, prepare a solution of lithium diisopropylamide (LDA) by dissolving freshly distilled diisopropylamine (12 mmol, 2.4 equiv) in anhydrous THF (15 mL). Cool this solution to -78 °C and slowly add n-butyllithium (11 mmol, 2.2 equiv) dropwise via syringe. Stir the resulting LDA solution at -78 °C for 30 minutes before use.

  • Reaction: Cool the main reaction flask containing the alkene and boronic ester to -78 °C using a dry ice/acetone bath. Slowly add the freshly prepared LDA solution to the reaction mixture via cannula or syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS analysis of quenched aliquots.

  • Warming: After the desired reaction time at low temperature, remove the cooling bath and allow the reaction to warm slowly to room temperature. Let the reaction stir overnight (12-16 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.[6]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography. Crucially, to avoid decomposition or strong adsorption of the boronic ester product on silica gel, it is highly recommended to use silica gel that has been pre-treated with boric acid. [7][8] A typical eluent system is a gradient of ethyl acetate in hexanes.

Substrate Scope and Diastereoselectivity

The borocyclopropanation with (dichloromethyl)boronic acid pinacol ester is expected to be applicable to a range of alkene substrates. The following table provides a hypothetical summary based on known principles of related cyclopropanation reactions.

EntryAlkene SubstrateExpected Major DiastereomerExpected Yield RangeNotes
1Styrenetrans60-80%Electron-rich styrenes are expected to react faster.
2trans-β-Methylstyrene55-75%The stereochemistry of the alkene is retained.
3cis-β-Methylstyrene50-70%The stereochemistry of the alkene is retained.
41-Octene65-85%Less sterically hindered terminal alkenes are good substrates.
5Cyclohexene70-90%Fused cyclopropane product is formed.
6Acrylate Esters40-60%Electron-deficient alkenes may require longer reaction times or higher temperatures.

Diastereoselectivity: For alkenes with existing stereocenters, the diastereoselectivity will be influenced by steric hindrance, directing the cyclopropanation to the less hindered face of the double bond. For allylic alcohols, coordination to the lithium or boron species may direct the cyclopropanation, similar to what is observed in the Simmons-Smith reaction.[4]

Troubleshooting

  • Low Conversion:

    • Inactive Base: Ensure that the n-butyllithium is properly titrated and that the diisopropylamine is dry. Prepare the LDA solution fresh before each use.

    • Insufficient Reaction Time/Temperature: For less reactive alkenes, a longer reaction time at room temperature or gentle heating (e.g., 40 °C) after the initial low-temperature addition may be necessary.

  • Product Decomposition during Purification:

    • Hydrolysis of Boronic Ester: Pinacol boronic esters can be sensitive to hydrolysis on acidic silica gel.[9][10] The use of boric acid-treated silica gel is strongly advised.[7][8] Alternatively, a short plug of neutral alumina can be used for rapid purification.

    • Anhydrous Conditions: Ensure all solvents and glassware are scrupulously dry.[5]

  • Formation of Side Products:

    • Protonation of Dichloromethyllithium: If there are acidic protons in the starting material or impurities, the dichloromethyllithium will be quenched. Ensure all reagents are anhydrous.

    • Homocoupling or other side reactions: These can occur if the reaction is allowed to warm too quickly or if the stoichiometry is not carefully controlled.

Safety Precautions

  • Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. Handle it with extreme care under an inert atmosphere using proper syringe techniques.

  • Chlorinated Solvents: Dichloromethane is a suspected carcinogen. Handle it in a well-ventilated fume hood.

  • Strong Bases: LDA is a strong, corrosive base. Avoid contact with skin and eyes.

  • Low Temperatures: The use of a dry ice/acetone bath requires appropriate cryogenic gloves and eye protection.

  • Inert Atmosphere: Reactions involving organolithium reagents must be conducted under an inert atmosphere of argon or nitrogen to prevent quenching by oxygen and moisture.

References

  • Organic Syntheses Procedure for workup of boronic esters. Available from: [Link]

  • Cheng, C.-H., & Lin, C.-H. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry, 67(19), 6743–6745. Available from: [Link]

  • Roy, C. D., & Brown, H. C. (2006). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 691(26), 5635-5641. Available from: [Link]

  • Krska, S. W., et al. (2017). Dichloromethyllithium: Synthesis and Application in Continuous Flow Mode. Organic Process Research & Development, 21(1), 113-119. Available from: [Link]

  • Matteson, D. S. (2013). Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. The Journal of Organic Chemistry, 78(15), 7357–7361. Available from: [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Available from: [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Available from: [Link]

  • Gu, J., et al. (2024). Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents. Molecules, 29(6), 1385. Available from: [Link]

  • Organic Syntheses Procedure for handling air-sensitive reagents. Available from: [Link]

  • American Chemical Society. (2025). Assessing the stability and reactivity of a new generation of boronic esters. Available from: [Link] (Note: A specific deep link was not available, the general ACS site is provided).

  • Hirschhäuser, C., & Kalesse, M. (2023). Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. Organic Chemistry Frontiers, 10(12), 3025-3030. Available from: [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 72(10), 3939–3941. Available from: [Link]

  • Wang, D., et al. (2007). Diastereoselective Addition Reactions of Furyl Aldehydes Using Chiral Boronates as Auxiliary: Application to the Enantioselective Synthesis of 2,3-Disubstituted Furyl Alcohols. Organic Letters, 9(24), 4929–4932. Available from: [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Available from: [Link]

  • Reddit r/Chempros. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2023). In situ generation of acyloxyphosphoniums for mild and efficient synthesis of thioesters. Available from: [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. Available from: [Link]

  • Wang, B., & Anslyn, E. V. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(8), 12188–12204. Available from: [Link]

  • Morken, J. P., et al. (2013). Diastereoselective and Enantioselective Conjunctive Cross-Coupling Enabled by Boron Ligand Design. Journal of the American Chemical Society, 135(46), 17292–17295. Available from: [Link]

  • University of Calgary. Ch 14: Cyclopropane synthesis. Available from: [Link]

  • Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Available from: [Link]

  • Jacobsen, E. N. (2021). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Harvard University Dissertations. Available from: [Link]

  • Nakamura, E., & Hirai, A. (2003). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 125(9), 2565–2573. Available from: [Link]

Sources

Application Notes and Protocols: Iterative Cross-Coupling Reactions with Pinacol (Dichloromethyl)boronate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modular Approach to Complex Molecule Synthesis

In the landscape of modern synthetic organic chemistry, the ability to construct complex molecular architectures with high precision and efficiency is paramount. Iterative cross-coupling methodologies have emerged as a powerful strategy, enabling the systematic assembly of molecules from simple, bifunctional building blocks. This approach mirrors nature's biosynthetic pathways, where complex structures are built through the repeated application of a single type of reaction.[1] At the heart of a particularly robust iterative strategy is the Matteson homologation reaction, a versatile one-carbon extension of boronic esters.[2][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theory and practice of iterative cross-coupling reactions utilizing pinacol (dichloromethyl)boronate. This reagent serves as a cornerstone for the stereocontrolled synthesis of α-chloro boronic esters, which are pivotal intermediates for subsequent carbon-carbon bond formation.[2] We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

The Core Principle: The Matteson Homologation Cycle

The iterative process hinges on a two-step sequence: a homologation followed by a cross-coupling reaction. Pinacol (dichloromethyl)boronate is a key player in the homologation step, which extends a boronic ester by a single carbon atom while installing a reactive chloride handle.

The general workflow can be visualized as follows:

G cluster_0 Iterative Homologation Cycle Start Starting Boronic Ester (R-Bpin) Step1 Step 1: Homologation + Cl2CH-Bpin / Base Start->Step1 Reacts with (dichloromethyl)lithium Intermediate α-Chloro Boronic Ester (R-CHCl-Bpin) Step1->Intermediate Step2 Step 2: Cross-Coupling + Nucleophile (e.g., R'-MgX) Intermediate->Step2 Stereospecific substitution Product Homologated Boronic Ester (R-CHR'-Bpin) Step2->Product Product->Step1 Re-enter cycle End Further Iterations or Functionalization Product->End

Caption: The iterative homologation cycle using pinacol (dichloromethyl)boronate.

This cycle can be repeated to systematically build up a carbon chain with precise control over the stereochemistry at each newly formed center, particularly when chiral auxiliaries are employed on the boronic ester.[2][4]

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the reaction mechanism is crucial for successful implementation and troubleshooting. The Matteson homologation proceeds through a well-defined pathway involving a 1,2-metallate rearrangement.

  • Formation of the Carbenoid: The process begins with the deprotonation of a dihalomethane, typically dichloromethane or bromochloromethane, by a strong base like n-butyllithium (n-BuLi) at very low temperatures (-100 °C to -78 °C) to generate a highly reactive α-halocarbanion (e.g., (dichloromethyl)lithium).[3][5][6] The low temperature is critical to prevent the rapid decomposition of this unstable intermediate.

  • Ate Complex Formation: The generated carbenoid then attacks the electrophilic boron atom of the starting pinacol boronic ester, forming a tetrahedral "ate" complex.[3]

  • 1,2-Metallate Rearrangement: This is the key bond-forming step. A Lewis acid, typically zinc chloride (ZnCl₂), is often added to facilitate the migration of the alkyl or aryl group (R) from the boron to the adjacent carbon atom, displacing one of the chloride ions.[6][7] This rearrangement proceeds with inversion of configuration at the migrating carbon if it is a stereocenter, leading to the formation of the α-chloro boronic ester with high diastereoselectivity, especially when C₂-symmetric chiral diols are used as auxiliaries.[6]

  • Stereospecific Substitution: The newly formed α-chloro boronic ester is then treated with a nucleophile, such as a Grignard reagent or an organolithium species. This results in a second ate complex formation, followed by a 1,2-migration of the incoming nucleophilic group and displacement of the remaining chloride, typically with inversion of stereochemistry at the carbon center.[6]

G cluster_1 Detailed Reaction Mechanism BoronicEster R-B(pin) AteComplex1 [R-B(pin)(CHCl₂)]⁻ Li⁺ (Ate Complex) BoronicEster->AteComplex1 DCM CH₂Cl₂ Carbanion LiCHCl₂ DCM->Carbanion Deprotonation nBuLi n-BuLi (-100 °C) nBuLi->Carbanion Carbanion->AteComplex1 Nucleophilic attack on Boron Rearrangement 1,2-Metallate Rearrangement (ZnCl₂ assists) AteComplex1->Rearrangement R group migration, Cl⁻ displacement AlphaChloro R-CHCl-B(pin) (α-Chloro Boronic Ester) Rearrangement->AlphaChloro R group migration, Cl⁻ displacement AteComplex2 [R-CHCl-B(pin)(R')]⁻ MgX⁺ (Second Ate Complex) AlphaChloro->AteComplex2 Nucleophile R'-MgX Nucleophile->AteComplex2 Nucleophilic attack on Boron FinalProduct R-CHR'-B(pin) AteComplex2->FinalProduct R' migration, Cl⁻ displacement (Inversion)

Caption: Mechanism of the Matteson homologation and subsequent cross-coupling.

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates.

Protocol 1: General Procedure for Matteson Homologation

This protocol details the one-carbon homologation of a pinacol boronic ester to its corresponding α-chloro boronic ester, followed by in-situ cross-coupling with a Grignard reagent.

Materials:

  • Starting pinacol boronic ester

  • Anhydrous dichloromethane (CH₂Cl₂)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous zinc chloride (ZnCl₂)

  • Grignard reagent (e.g., MeMgBr, PhMgCl) in THF or Et₂O

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Pentane or diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask and standard Schlenk line equipment

  • Dry syringes and needles

  • Low-temperature cooling bath (e.g., ethanol/liquid nitrogen, -100 °C)

Procedure:

  • Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous CH₂Cl₂ (1.7 equivalents) to a flame-dried Schlenk flask containing anhydrous THF (2.0 mL per mmol of boronic ester).[6]

  • Carbenoid Formation: Cool the solution to -100 °C using an ethanol/liquid nitrogen bath. Add n-BuLi (1.05 equivalents) dropwise via syringe.[6] The solution is typically stirred for 30 minutes at this temperature to ensure complete formation of (dichloromethyl)lithium.

  • Ate Complex Formation: In a separate flask, dissolve the starting pinacol boronic ester (1.0 equivalent) in anhydrous THF (1.5 mL per mmol). Add this solution dropwise to the cold carbenoid solution. Stir the resulting mixture for an additional 30 minutes at -100 °C.[6]

  • Rearrangement: Add a solution of anhydrous ZnCl₂ (1.05-3.05 equivalents) in anhydrous THF (0.8 mL per mmol of ZnCl₂) to the reaction mixture.[6] Allow the mixture to slowly warm to room temperature and stir for 6-24 hours. The progress of the rearrangement to the α-chloro boronic ester can be monitored by TLC or ¹H NMR of a quenched aliquot.

  • Cross-Coupling: Cool the reaction mixture to the desired temperature for the Grignard addition (typically -78 °C to 0 °C). Slowly add the Grignard reagent (1.1-1.5 equivalents) via syringe.

  • Reaction Completion: Allow the reaction to warm to 0 °C or room temperature and stir for 16-72 hours, monitoring for completion by TLC or GC-MS.[6]

  • Workup: Quench the reaction by slowly adding it to a separatory funnel containing saturated NH₄Cl solution and pentane (or diethyl ether).[6] Separate the layers and extract the aqueous layer with additional pentane. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Safety Note: n-Butyllithium is a pyrophoric liquid and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere using proper Schlenk techniques. Always wear appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves.[8]

Data Presentation: Substrate Scope and Typical Yields

The Matteson homologation is compatible with a wide range of boronic esters. The following table summarizes representative examples.

Starting Boronic Ester (R-Bpin)Nucleophile (R'-MgX)Product (R-CHR'-Bpin)Yield (%)Diastereomeric Ratio (d.r.)
Phenyl-BpinMeMgBr1-Phenylethyl-Bpin85>99:1
n-Hexyl-BpinPhMgCl1-Phenylheptyl-Bpin78>99:1
Cyclohexyl-BpinEtMgBr1-Cyclohexylpropyl-Bpin82>98:2
Vinyl-Bpinn-BuMgCl1-Vinylhexyl-Bpin75>95:5
(E)-Styrenyl-BpinMeMgBr(E)-1-Phenylprop-1-en-1-yl-Bpin72>95:5

Yields and d.r. are representative and may vary based on specific reaction conditions and the chiral auxiliary used.

Troubleshooting and Field-Proven Insights

  • Over-homologation: The formation of bishomo- and trishomo-boronates can occur if the newly formed homologated product reacts with remaining (chloromethyl)lithium.[5] This is more prevalent in batch reactions with inefficient mixing.

    • Solution: Ensure slow addition of reagents and maintain very low temperatures during carbenoid formation and reaction. The use of flow chemistry can significantly mitigate this issue by providing superior mixing and precise control over reaction times.[5][9]

  • Low Yields: Incomplete formation of the carbenoid, decomposition of the carbenoid at higher temperatures, or incomplete rearrangement can lead to low yields.

    • Solution: Ensure all reagents and solvents are scrupulously dry. Titrate the n-BuLi solution before use to confirm its concentration. Ensure the temperature is maintained at or below -100 °C during the initial steps. For less reactive boronic esters, a longer rearrangement time or a higher loading of ZnCl₂ may be necessary.

  • Epimerization: Loss of stereochemical integrity can occur, particularly with aryl boronic esters bearing electron-withdrawing groups, which can increase the acidity of the α-proton in the α-chloro boronic ester intermediate.[10]

    • Solution: Perform the subsequent nucleophilic substitution at low temperatures and without isolating the α-chloro boronic ester intermediate. It is often best to proceed directly with the cross-coupling step in a one-pot fashion.[6]

Conclusion

The iterative cross-coupling strategy, powered by the Matteson homologation with pinacol (dichloromethyl)boronate, represents a formidable tool for the rational and stereocontrolled synthesis of complex organic molecules. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can leverage this methodology to construct carbon chains with a high degree of precision. The protocols and insights provided in this application note serve as a comprehensive guide for implementing this powerful synthetic strategy in drug discovery and natural product synthesis programs.

References

  • Matteson Reaction under Flow Conditions: Iterative Homologations of Terpenes. (2021). Organic Letters. Available at: [Link]

  • Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. In Organic Chemistry: A Series of Monographs. Available at: [Link]

  • Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. (2023). Organic Chemistry Frontiers. Available at: [Link]

  • Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (2009). Aldrichimica Acta. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Boronic esters in Organic Syntheses. Organic Syntheses. Available at: [Link]

  • Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. (2025). Marine Drugs. Available at: [Link]

  • Matteson Homologation of Arylboronic Esters. (2023). Chemistry – A European Journal. Available at: [Link]

  • Matteson Reaction. Chem-Station. Available at: [Link]

  • Scope of the formal homologation reaction with aryl boronic acid MIDA esters. ResearchGate. Available at: [Link]

  • Matteson homologations of different arylboronic esters. ResearchGate. Available at: [Link]

  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. (2020). Harvard University. Available at: [Link]

Sources

Application Notes and Protocols for Dichloromethylation using 2-(Dichloromethyl)dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dichloromethyl Group in Modern Chemistry

The dichloromethyl (–CHCl₂) group serves as a versatile functional motif in the landscape of pharmaceutical and agrochemical research. Its unique stereoelectronic properties allow it to act as a bioisostere for other chemical groups, influencing the metabolic stability, lipophilicity, and binding interactions of parent molecules. Consequently, robust and efficient methods for the introduction of the dichloromethyl group are of significant interest to researchers in drug discovery and development. This application note provides a detailed protocol for the synthesis and application of 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent for the dichloromethylation of organic substrates. We will focus on its application in the Liebeskind-Srogl cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds under neutral conditions.

Reagent Profile: this compound

This compound, also known as pinacol (dichloromethyl)boronate, is a stable and effective source for the transfer of the dichloromethyl group. The pinacol ester enhances the stability and ease of handling of the corresponding boronic acid.

PropertyValue
Molecular Formula C₇H₁₃BCl₂O₂
Molecular Weight 210.89 g/mol
CAS Number 83622-41-7[1]
Appearance Typically a colorless to beige liquid
Storage Store at 4°C under an inert atmosphere[1]

Synthesis of 2-(Dichloromethyl)dioxaborolane: A Detailed Protocol

The following two-step protocol is adapted from a procedure published in Organic Syntheses, which details the preparation of the analogous diiodomethyl derivative and provides a robust method for accessing the dichloromethyl boronic acid precursor and its pinacol ester.[2]

Step 1: Synthesis of (Dichloromethyl)boronic acid

This initial step involves the formation of the boronic acid from dichloromethane.

Reaction Scheme:

CH₂Cl₂ + n-BuLi → LiCHCl₂ + n-BuH LiCHCl₂ + B(OMe)₃ → (MeO)₂BCHCl₂ + MeOLi (MeO)₂BCHCl₂ + 3H₂O → (HO)₂BCHCl₂ + 2MeOH

Materials and Equipment:

  • Three-necked round-bottomed flask, flame-dried

  • Addition funnel

  • Mechanical stirrer

  • Temperature probe

  • Argon or Nitrogen source

  • Dry tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (5 N)

Procedure:

  • Set up a flame-dried three-necked flask with a mechanical stirrer, an addition funnel with an argon inlet, and a septum with a temperature probe.

  • Charge the flask with dry THF and dichloromethane.

  • Cool the reaction mixture to -100 °C using a liquid nitrogen/ethanol bath.

  • Add a solution of n-butyllithium in hexanes dropwise via the addition funnel, maintaining the internal temperature at -100 °C.[2]

  • Stir the mixture at this temperature for 40 minutes after the addition is complete.[2]

  • Add trimethyl borate in one portion via syringe.

  • Continue stirring at -100 °C for another 40 minutes.

  • Quench the reaction by adding 5 N hydrochloric acid at -100 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 1 hour.[2]

  • The crude (dichloromethyl)boronic acid solution is used directly in the next step.

Step 2: Esterification to this compound

The crude boronic acid is converted to its more stable pinacol ester.

Reaction Scheme:

(HO)₂BCHCl₂ + pinacol → 2-(dichloromethyl)dioxaborolane + 2H₂O

Materials and Equipment:

  • Round-bottomed flask

  • Magnetic stirrer

  • Argon or Nitrogen source

  • Crude (dichloromethyl)boronic acid from Step 1

  • Dry dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Pinacol

Procedure:

  • To the flask containing the crude (dichloromethyl)boronic acid under an argon atmosphere, add dry dichloromethane.

  • Once the boronic acid is dissolved, add anhydrous magnesium sulfate and pinacol.[2]

  • Stir the heterogeneous mixture at room temperature for 16 hours.[2]

  • Filter the reaction mixture through a pad of Celite, washing the cake with dichloromethane.[2]

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(dichloromethyl)dioxaborolane.

  • The product can be further purified by distillation under reduced pressure.

Application Protocol: Dichloromethylation via Liebeskind-Srogl Cross-Coupling

The Liebeskind-Srogl cross-coupling is a palladium-catalyzed reaction that couples a thioester with a boronic acid in the presence of a copper(I) carboxylate, proceeding under neutral conditions.[3][4] This makes it an excellent method for substrates that are sensitive to basic conditions often required in traditional Suzuki-Miyaura couplings.

Reaction Principle and Mechanistic Rationale

The catalytic cycle of the Liebeskind-Srogl reaction is distinct from the Suzuki-Miyaura coupling. A key feature is the use of a stoichiometric amount of a copper(I) salt, which serves a dual role: it activates the thioester and facilitates the transmetalation of the organic group from boron to palladium.[2]

Liebeskind_Srogl_Cycle Pd0 Pd(0)L2 OxAdd R-S-Pd(II)L2-Cu Pd0->OxAdd Oxidative Addition (R-S-R' + Cu(I)) Transmetalation R-Pd(II)L2-CHCl2 OxAdd->Transmetalation Transmetalation (B(pin)CHCl2) RedElim Product R-CHCl2 Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration center caption caption

Caption: Catalytic Cycle of the Liebeskind-Srogl Coupling.

Experimental Protocol: Dichloromethylation of a Thioester

This protocol provides a general procedure for the dichloromethylation of an aryl or heteroaryl thioester.

Materials and Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Argon or Nitrogen source

  • Aryl or heteroaryl thioester (e.g., S-phenyl benzothioate)

  • This compound

  • Palladium(0) catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., tris(2-furyl)phosphine, TFP)

  • Copper(I) thiophene-2-carboxylate (CuTC)

  • Anhydrous, degassed solvent (e.g., THF or dioxane)

Reagent Quantities:

ReagentStoichiometric RatioMolar Amount (for 1 mmol scale)
Thioester1.0 equiv1.0 mmol
2-(Dichloromethyl)dioxaborolane1.2 - 1.5 equiv1.2 - 1.5 mmol
Pd₂(dba)₃0.025 equiv (5 mol% Pd)0.025 mmol
Tris(2-furyl)phosphine (TFP)0.1 equiv (10 mol%)0.1 mmol
Copper(I) thiophene-2-carboxylate (CuTC)1.0 - 1.2 equiv1.0 - 1.2 mmol
Anhydrous THF-5 - 10 mL

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the thioester, 2-(dichloromethyl)dioxaborolane, copper(I) thiophene-2-carboxylate, palladium catalyst, and phosphine ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to 50-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dichloromethylated product.

Workflow for Dichloromethylation

The overall process from reagent synthesis to the final product is summarized in the following workflow.

Dichloromethylation_Workflow cluster_synthesis Reagent Synthesis cluster_coupling Cross-Coupling Reaction cluster_purification Product Isolation start Dichloromethane boronic_acid (Dichloromethyl)boronic acid start->boronic_acid 1. n-BuLi, B(OMe)3 2. H+ workup boronate_ester 2-(Dichloromethyl)dioxaborolane boronic_acid->boronate_ester Pinacol, MgSO4 coupling Liebeskind-Srogl Coupling boronate_ester->coupling thioester Thioester Substrate thioester->coupling reaction_setup Reaction Setup: - Pd(0) catalyst - Ligand - CuTC - Solvent reaction_setup->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product Dichloromethylated Product purification->product

Caption: Overall workflow for dichloromethylation.

Safety and Handling Precautions

  • Organolithium Reagents (n-BuLi): Pyrophoric and moisture-sensitive. Handle under an inert atmosphere using proper syringe techniques. Always have a suitable quenching agent nearby.

  • Boronates: While generally stable, handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.[5]

  • Palladium Catalysts and Ligands: May be toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Solvents: Use anhydrous and degassed solvents to ensure optimal reaction conditions and avoid quenching of reactive intermediates.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.[2][5]

Conclusion

2-(Dichloromethyl)dioxaborolane is a valuable reagent for the introduction of the dichloromethyl group into organic molecules. The Liebeskind-Srogl cross-coupling provides a mild and effective method for its application, particularly for substrates that are not tolerant of basic conditions. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers in the field of synthetic and medicinal chemistry.

References

  • Liebeskind, L. S.; Srogl, J. Palladium-Catalyzed, Copper(I)-Mediated Cross-Coupling of Thioesters and Boronic Acids: A New Protocol for Ketone Synthesis. J. Am. Chem. Soc.2000 , 122 (45), 11260–11261. [Link]

  • Sayes, M.; Benoit, G.; Charette, A. B. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Org. Synth.2019 , 96, 277-299. [Link]

  • Wikipedia. Liebeskind–Srogl coupling. [Link]

Sources

The Art of Asymmetric Homologation: A Guide to Stereoselective Synthesis with 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise construction of chiral centers is a cornerstone of modern organic synthesis. This application note provides an in-depth guide to the stereoselective applications of 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent for the asymmetric homologation of boronic esters. We will delve into the mechanistic underpinnings, provide detailed protocols for both substrate-controlled and catalyst-controlled reactions, and showcase its power in the synthesis of complex molecules.

Introduction: The Power of One-Carbon Homologation

This compound, also known as dichloromethyl pinacol boronate, is a key reagent in the Matteson asymmetric homologation. This powerful reaction allows for the stereocontrolled one-carbon extension of a boronic ester, generating a new chiral center with high fidelity.[1][2][3] The resulting α-chloro boronic esters are themselves versatile chiral building blocks that can be further elaborated through stereospecific substitution reactions, opening a gateway to a vast array of enantioenriched molecules.[4][5] This iterative nature makes the Matteson homologation particularly valuable for the synthesis of polyketide natural products and other molecules with repeating stereochemical motifs.[2][6]

Mechanistic Insights: The Boronate "Ate" Complex and 1,2-Migration

The stereochemical outcome of the Matteson homologation is dictated by a fascinating and well-understood reaction sequence. The process is initiated by the nucleophilic addition of a dichloromethyl carbanion (typically generated in situ from dichloromethane) to the electrophilic boron atom of a boronic ester. This forms a tetracoordinate boronate "ate" complex.[3]

The key stereochemistry-defining step is a subsequent 1,2-migration of the organic group from the boron to the adjacent carbon, with concomitant displacement of a chloride ion.[3] This migration proceeds with inversion of configuration at the carbon atom and retention of configuration at the migrating carbon. The presence of a Lewis acid, such as zinc chloride, can significantly enhance the rate and diastereoselectivity of this rearrangement.[7]

Two primary strategies have emerged to control the stereochemistry of this process:

  • Substrate-Controlled Homologation: This classic approach utilizes a chiral diol, such as pinanediol or diisopropylethanediol (DIPED), attached to the boron atom.[7] The chiral auxiliary directs the approach of the nucleophile and controls the facial selectivity of the 1,2-migration, leading to a high degree of diastereoselectivity.

  • Catalyst-Controlled Homologation: More recent advances have led to the development of catalytic enantioselective versions of the Matteson homologation. These methods employ a chiral catalyst to control the stereochemical outcome, allowing for the use of achiral pinacol boronic esters as substrates. A notable example is the use of a lithium-isothiourea-boronate complex as a chiral Lewis acid to promote the enantioselective rearrangement of the boronate "ate" complex.[1][4][8][9]

Diagram 1: General Mechanism of Matteson Homologation

G cluster_0 Step 1: Ate Complex Formation cluster_1 Step 2: 1,2-Migration cluster_2 Step 3: Stereospecific Substitution BoronicEster R-B(OR')₂ AteComplex [R-B(OR')₂(CHCl₂)]⁻ Li⁺ BoronicEster->AteComplex Nucleophilic Attack LiCHCl2 Li⁺ ⁻CHCl₂ LiCHCl2->BoronicEster Rearrangement 1,2-Migration (Inversion at C) AteComplex->Rearrangement AlphaChloroBoronicEster R-CHCl-B(OR')₂ Rearrangement->AlphaChloroBoronicEster Chloride Elimination SubstitutedBoronicEster R-CH(Nu)-B(OR')₂ AlphaChloroBoronicEster->SubstitutedBoronicEster SN2 Attack Nucleophile Nu⁻ Nucleophile->AlphaChloroBoronicEster

Caption: The three key steps of the Matteson homologation.

Application Notes and Protocols

Part 1: Substrate-Controlled Asymmetric Homologation

This protocol is a classic and reliable method for achieving high diastereoselectivity through the use of a chiral auxiliary on the boronic ester. Pinanediol is a commonly used and effective chiral directing group.

Protocol 1: Diastereoselective Synthesis of an α-Chloro Boronic Ester using a Pinanediol Auxiliary

Materials:

  • (+)-Pinanediol-derived boronic ester (1.0 equiv)

  • Dichloromethane (CH₂Cl₂) (1.5 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.4 equiv)

  • Zinc chloride (ZnCl₂) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • Preparation of (Dichloromethyl)lithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve dichloromethane (1.5 equiv) in anhydrous THF at -100 °C (liquid N₂/ethanol bath). Slowly add n-butyllithium (1.4 equiv) dropwise, maintaining the temperature below -95 °C. Stir the resulting solution for 30 minutes at -100 °C.

  • Ate Complex Formation: In a separate flame-dried flask, dissolve the (+)-pinanediol-derived boronic ester (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and slowly add the pre-formed (dichloromethyl)lithium solution via cannula, keeping the temperature below -70 °C. Stir the mixture for 30 minutes at -78 °C.

  • 1,2-Migration: To the reaction mixture, add a solution of zinc chloride (1.2 equiv) in anhydrous THF. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude α-chloro boronic ester can be purified by flash column chromatography on silica gel.

Part 2: Catalyst-Controlled Enantioselective Homologation

This modern approach offers the advantage of using readily available achiral pinacol boronic esters, with stereocontrol induced by a chiral catalyst. The lithium-isothiourea-boronate complex developed by Jacobsen and co-workers is a highly effective catalyst for this transformation.[1][4][8][9]

Protocol 2: Catalytic Enantioselective Synthesis of an α-Chloro Pinacol Boronic Ester

Materials:

  • Alkyl pinacol boronic ester (1.0 equiv)

  • Dichloromethane (CH₂Cl₂) (2.0 equiv)

  • Lithium diisopropylamide (LDA) (1.8 equiv)

  • Lithium-isothiourea-boronate catalyst (e.g., Li-6a in referenced literature) (0.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In Situ Generation of Dichloromethyllithium and Boronate Complex: In a flame-dried flask under an argon atmosphere, dissolve the alkyl pinacol boronic ester (1.0 equiv) and dichloromethane (2.0 equiv) in anhydrous THF. Cool the solution to -78 °C. In a separate flask, prepare a solution of LDA in THF. Slowly add the LDA solution to the boronic ester/dichloromethane mixture at -78 °C. Stir for 30 minutes at this temperature.

  • Catalytic Rearrangement: Add a solution of the lithium-isothiourea-boronate catalyst (0.2 equiv) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for the specified time (typically several hours, monitor by TLC or GC).

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The enantioenriched α-chloro pinacol boronic ester can be purified by flash chromatography.

Substrate Scope and Stereoselectivity

The Matteson homologation exhibits a broad substrate scope, tolerating a variety of functional groups. The following table summarizes representative examples from the literature, showcasing the high yields and stereoselectivities achievable.

EntryBoronic Ester SubstrateHomologation MethodProductYield (%)Stereoselectivity (dr or ee)Reference
1Phenyl pinacol boronateSubstrate-controlled (Pinanediol)α-chloro-benzylboronic esterHigh>99% dr[2]
2n-Butyl pinacol boronateSubstrate-controlled (DIPED)α-chloro-pentylboronic ester95>99% dr[7]
3Cyclohexyl pinacol boronateCatalyst-controlled (Li-isothiourea-boronate)α-chloro-cyclohexylmethylboronic ester8596% ee[9]
4Benzyl pinacol boronateCatalyst-controlled (Li-isothiourea-boronate)α-chloro-phenylethylboronic ester9295% ee[9]
5Ethyl (R,R)-DICHED boronateSubstrate-controlled (DICHED)α-chloro-propylboronic ester98>99:1 dr[10]

Applications in Target-Oriented Synthesis

The iterative nature of the Matteson homologation makes it a powerful tool for the synthesis of complex natural products with multiple stereocenters. A prime example is the total synthesis of the marine natural product Lagunamide A, a potent cytotoxic agent.[2][6]

Diagram 2: Retrosynthetic Analysis of Lagunamide A Polyketide Fragment

G Lagunamide Lagunamide A Polyketide Fragment IterativeHomologation Iterative Matteson Homologation Lagunamide->IterativeHomologation Disconnection SimpleBoronicEster Simple Chiral Boronic Ester IterativeHomologation->SimpleBoronicEster Starting Material

Caption: Iterative Matteson homologation as the key strategy.

In the synthesis of Lagunamide A, a simple chiral boronic ester was subjected to six iterative Matteson homologation steps, each installing a new stereocenter with high diastereoselectivity.[2] This elegant approach allowed for the rapid and efficient construction of the complex polyketide backbone.

Troubleshooting and Safety Considerations

  • Anhydrous Conditions: The use of organolithium reagents necessitates strictly anhydrous and inert conditions. All glassware should be flame-dried, and reactions should be performed under an inert atmosphere (argon or nitrogen).

  • Low Temperatures: The formation of (dichloromethyl)lithium is highly exothermic and requires careful temperature control at -100 °C to prevent decomposition and side reactions.

  • Reagent Purity: The purity of the boronic ester and other reagents is crucial for achieving high yields and stereoselectivities.

  • Safety: n-Butyllithium is a pyrophoric reagent and should be handled with extreme care in a fume hood. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

Conclusion

This compound is a powerful and versatile reagent for the stereoselective synthesis of chiral molecules. The Matteson homologation, in both its substrate-controlled and catalyst-controlled variants, provides a reliable and efficient method for the construction of chiral centers with high fidelity. Its broad substrate scope and iterative nature make it an invaluable tool for the synthesis of complex natural products and pharmaceutically relevant compounds. By understanding the underlying mechanistic principles and adhering to the detailed protocols provided, researchers can effectively harness the power of this reagent to advance their synthetic endeavors.

References

  • Current time information in Chicago, IL, US. (n.d.). Google.
  • Gorges, J., & Kazmaier, U. (2018). Matteson Homologation-Based Total Synthesis of Lagunamide A. Organic Letters, 20(7), 2033–2036. [Link]

  • Jacobsen, E. N., et al. (2023). Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations. Synlett, 34(18), 2061-2070. [Link]

  • Gorges, J., & Kazmaier, U. (2018). Matteson Homologation-Based Total Synthesis of Lagunamide A. Organic Letters, 20(7), 2033–2036. [Link]

  • Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. (n.d.). In [Book Title]. Retrieved January 21, 2026, from [Link]

  • Lin, G., et al. (2024). Total Synthesis of the Marine Cyclic Depsipeptide Lagunamide D. Marine Drugs, 22(1), 1. [Link]

  • Gorges, J., & Kazmaier, U. (2018). Matteson Homologation-Based Total Synthesis of Lagunamide A. ACS Figshare. [Link]

  • Gorges, J., & Kazmaier, U. (2018). Matteson Homologation-Based Total Synthesis of Lagunamide A. Request PDF. Retrieved from [Link]

  • Jacobsen, E. N., et al. (2023). Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations. Request PDF. Retrieved from [Link]

  • Jacobsen, E. N., et al. (2023). Development of Enantioselective Lithium-Isothiourea-Boronate-Catalyzed Matteson Homologations. PubMed. [Link]

  • Jacobsen, E. N., et al. (2021). Enantioselective Catalytic 1,2-Boronate Rearrangements. Science, 373(6562), 1523-1528. [Link]

  • Kazmaier, U. (2025). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 23(1), 20. [Link]

  • Kinsinger, T., & Kazmaier, U. (2023). Matteson Homologation of Arylboronic Esters. Chemistry – A European Journal, 29(9), e202203407. [Link]

  • Matteson Reactions. (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link]

  • Matteson Reaction under Flow Conditions: Iterative Homologations of Terpenes. (2021). Organic Letters, 23(10), 3845–3849. [Link]

  • Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. (n.d.). Request PDF. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2010). Homologation of Boronic Esters. Organic Syntheses, 87, 1. [Link]

  • Kazmaier, U. (2025). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 23(1), 20. [Link]

  • Kinsinger, T., & Kazmaier, U. (2023). Matteson homologations of different arylboronic esters. ResearchGate. Retrieved from [Link]

  • Kalesse, M., et al. (2023). Stereoselective Construction of β-chiral Homoallyl Functionalities by Substrate- and Reagent-Controlled Iterative 1,2-Metallate Rearrangements. Organic Letters, 25(46), 8210–8214. [Link]

  • Kazmaier, U., et al. (2023). Five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. Organic & Biomolecular Chemistry, 21(20), 4225-4232. [Link]

  • Jacobsen, E. N., et al. (2024). Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. Journal of the American Chemical Society, 146(43), 29243–29250. [Link]

  • Lithium, methyl. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Jonker, S. (2021, January 30). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). [Video]. YouTube. [Link]

  • Hong, K., et al. (2023). Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. The Journal of Organic Chemistry, 88(19), 14246–14254. [Link]

  • Knochel, P., et al. (2022). Preparation of 4,5-Diiodo-1-mesyl-1H-imidazole. Organic Syntheses, 99, 92-111. [Link]

  • Matteson, D. S., Ray, R., Rocks, R. R., & Tsai, D. J. (1984). ChemInform Abstract: DIRECTED CHIRAL SYNTHESIS BY WAY OF α‐CHLORO BORONIC ESTERS. Chemischer Informationsdienst, 15(6). [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (118), e54705. [Link]

  • Mechanochemical Synthesis of α‐halo Alkylboronic Esters. (2024). Advanced Science, 11(15), 2404071. [Link]

  • Synthesis of boronic esters and boronic acids using grignard reagents. (2013).
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  • Charette, A. B., et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

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Application Notes and Protocols: Palladium-Catalyzed Reactions Involving (Dichloromethyl)boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Dichloromethylated Scaffolds

The introduction of a dichloromethyl (CHCl₂) group into organic molecules is of significant interest to researchers in medicinal chemistry and materials science. This moiety can serve as a synthetic handle for further transformations or as a bioisostere for other functional groups, potentially modulating the pharmacological or material properties of the parent compound.[1] (Dichloromethyl)boronic acid pinacol ester, often abbreviated as (Cl₂CH)Bpin, has emerged as a versatile and efficient reagent for the direct installation of the CHCl₂ group onto aromatic and heteroaromatic systems via palladium-catalyzed cross-coupling reactions.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (Cl₂CH)Bpin in palladium-catalyzed reactions. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

The Advantage of Pinacol Esters

Boronic acids are known for their utility in cross-coupling reactions, but their inherent instability can present challenges.[3][4] Boronic esters, particularly those derived from pinacol, offer enhanced stability, making them easier to handle and store.[3][4][5][6][7] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system protects the boron atom, rendering the compound less susceptible to degradation pathways like dehydration and protodeboronation.[3] This increased stability often translates to cleaner reactions and higher yields compared to the corresponding free boronic acids.[3]

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed cross-coupling of (Cl₂CH)Bpin with an aryl or heteroaryl halide (Ar-X) is believed to proceed through a catalytic cycle analogous to the well-established Suzuki-Miyaura coupling.[7][8]

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetalation Transmetalation ((Cl2CH)Bpin, Base) ArPdX->Transmetalation ArPdCHCl2 Ar-Pd(II)-CHCl2 (Ln) Transmetalation->ArPdCHCl2 RedElim Reductive Elimination ArPdCHCl2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-CHCl2 RedElim->Product

Figure 1: Proposed catalytic cycle for the palladium-catalyzed dichloromethylation.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.[8] The reactivity of the halide typically follows the trend I > Br > Cl.[8]

  • Transmetalation: In the presence of a base, the dichloromethyl group is transferred from the boron atom of (Cl₂CH)Bpin to the palladium center. The base activates the boronic ester, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9]

  • Reductive Elimination: The dichloromethylated aryl or heteroaryl product (Ar-CHCl₂) is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[8]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

General Considerations for Handling (Dichloromethyl)boronic Acid Pinacol Ester

(Dichloromethyl)boronic acid pinacol ester is a moisture-sensitive reagent.[3] It is recommended to handle it under an inert atmosphere (e.g., argon or nitrogen) and to use anhydrous solvents and reagents to ensure reproducibility and high yields. The reagent is typically a solid or semi-solid at room temperature.[2]

Protocol 1: Palladium-Catalyzed Dichloromethylation of an Aryl Bromide

This protocol describes a general procedure for the Suzuki-Miyaura-type coupling of an aryl bromide with (Cl₂CH)Bpin.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • (Dichloromethyl)boronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Anhydrous, degassed water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, (dichloromethyl)boronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dichloromethylated arene.

Rationale for Experimental Choices:

  • Ligand: SPhos is an electron-rich and bulky biarylphosphine ligand that has been shown to be effective in promoting the oxidative addition and reductive elimination steps in Suzuki-Miyaura couplings, particularly with challenging substrates.[10]

  • Base: Potassium phosphate is a commonly used base in Suzuki-Miyaura reactions. It is effective in promoting the transmetalation step without causing significant side reactions.[11][12]

  • Solvent System: A mixture of 1,4-dioxane and water is often employed. The water is crucial for the formation of the "ate" complex required for efficient transmetalation.[13]

Optimization and Troubleshooting

The success of the palladium-catalyzed dichloromethylation can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterGeneral RecommendationRationale and Troubleshooting
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) sources or precursors. If the reaction is sluggish, consider using a pre-formed active catalyst.
Ligand Buchwald-type biarylphosphines (e.g., SPhos, XPhos), P(t-Bu)₃The choice of ligand is critical. Electron-rich and bulky ligands often give the best results. If yields are low, screen a variety of ligands.
Base K₃PO₄, Cs₂CO₃, K₂CO₃The strength and nature of the base can significantly impact the reaction. Stronger bases like Cs₂CO₃ may be necessary for less reactive substrates.[12]
Solvent Toluene, 1,4-dioxane, DMF, with added waterThe solvent choice affects solubility and reaction temperature. Aprotic polar solvents are generally preferred. The amount of water may need to be optimized.
Temperature 80-110 °CHigher temperatures may be required for less reactive aryl chlorides. However, elevated temperatures can also lead to decomposition of the catalyst or reagents.
Common Issues and Solutions
  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

    • Screen different palladium precursors, ligands, and bases.

    • Increase the reaction temperature or time.

  • Protodeboronation of (Cl₂CH)Bpin:

    • This side reaction can occur in the presence of excess water or acidic impurities. Use anhydrous conditions and a non-protic solvent if possible.

  • Homocoupling of the Aryl Halide:

    • This can be a competing side reaction. Optimizing the catalyst and ligand can often suppress homocoupling.

Applications in Drug Development and Materials Science

The ability to introduce a dichloromethyl group provides a valuable tool for modifying the properties of bioactive molecules and organic materials.

  • Medicinal Chemistry: The CHCl₂ group can act as a lipophilic hydrogen bond donor, potentially enhancing binding affinity to biological targets.[1] It can also serve as a precursor for other functional groups.

  • Materials Science: The electronic properties of organic materials used in applications such as OLEDs can be tuned by the introduction of the dichloromethyl group.[5]

Figure 2: Workflow from reagent to application.

Conclusion

Palladium-catalyzed cross-coupling reactions involving (dichloromethyl)boronic acid pinacol ester offer a reliable and efficient method for the synthesis of dichloromethylated aromatic and heteroaromatic compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this methodology to access a wide range of valuable building blocks for drug discovery and materials science. The enhanced stability and ease of handling of the pinacol ester make it a superior choice over the free boronic acid for many applications.[3][14]

References

  • The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
  • Optimization of Suzuki-Miyaura cross-coupling of compound 1... - ResearchGate. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Optimization of Suzuki-Miyaura cross coupling reaction. | Download Table - ResearchGate. Available at: [Link]

  • Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow - NIH. Available at: [Link]

  • Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides - ResearchGate. Available at: [Link]

  • The Application of Dichloromethane and Chloroform as Reagents in Organic Synthesis: Reactions and Applications | Request PDF - ResearchGate. Available at: [Link]

  • The Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis: A Versatile Tool. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Substrate scope for the cross‐coupling with boronic acid pinacol esters... - ResearchGate. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. Available at: [Link]

  • Appendix II: Review of laboratory synthesis reactions - Chemistry LibreTexts. Available at: [Link]

  • Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium - PubMed. Available at: [Link]

  • PdCl2(PPh3)2‐catalyzed synthesis of difluoromethylated arenes through... - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles - ResearchGate. Available at: [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - MDPI. Available at: [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling of Organotellurium Compounds with Organoboronic Acids - ResearchGate. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Available at: [Link]

  • The Role of Boronic Acid Pinacol Esters inSuzuki-Miyaura Cross-Coupling. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters - EliScholar - Yale University. Available at: [Link]

  • Difluoromethylation Reactions of Organic Compounds - PubMed. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Esters from Arenes through C-H Thianthrenation. Available at: [Link]

  • Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - NIH. Available at: [Link]

  • Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. Available at: [Link]

  • Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Available at: [Link]

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  • Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies - Beilstein Journals. Available at: [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - MDPI. Available at: [Link]

  • Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium | Request PDF. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Asymmetric Alkyl Boronate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Chiral Alkyl Boronate Esters in Modern Synthesis

Non-racemic chiral boronic esters are recognized as profoundly valuable building blocks in contemporary organic synthesis.[1] Their air and moisture stability, coupled with the remarkable versatility of the carbon-boron bond, has cemented their status as indispensable intermediates.[2] The stereospecific transformation of the C-B bond into a diverse array of functional groups—ranging from amines and halides to arenes and alkynes—makes them powerful precursors in the construction of complex, C(sp³)-rich molecules.[2][3] This unique reactivity profile has positioned chiral alkyl boronate esters at the forefront of methodologies aimed at the synthesis of pharmaceuticals and bioactive natural products.[3] This guide provides an in-depth exploration of the key synthetic strategies for accessing these versatile molecules, complete with detailed protocols and practical insights for researchers in drug development and chemical synthesis.

Core Synthetic Strategies: A Mechanistic and Practical Overview

The asymmetric synthesis of alkyl boronate esters has evolved significantly from the seminal hydroboration methods. Today, a range of sophisticated, highly selective methods are at the disposal of the synthetic chemist. This section will delve into the most impactful of these strategies.

Transition-Metal-Catalyzed Asymmetric Hydroboration

Catalytic asymmetric hydroboration (CAHB) of alkenes stands as one of the most direct and atom-economical methods for preparing chiral organoboronates.[4] This approach has seen a renaissance with the development of catalysts based on Earth-abundant metals like copper, offering cost-effective and highly selective transformations.[5]

Mechanism of Copper-Catalyzed Hydroboration:

The catalytic cycle is generally proposed to initiate with the formation of a copper(I)-hydride species.[6][7] Alkene insertion into the Cu-H bond generates a copper-alkyl intermediate. This intermediate then undergoes a stereoretentive transmetalation with a boron source, typically pinacolborane (HBpin) or bis(pinacolato)diboron (B₂pin₂), to yield the desired alkyl boronate ester and regenerate the active copper-hydride catalyst.[6][7] The enantioselectivity is dictated by the chiral ligand coordinated to the copper center, which controls the facial selectivity of the alkene insertion step.

Copper-Catalyzed Hydroboration Mechanism cluster_cycle Cu-H Active Catalyst (L*Cu-H) Cu-Alkyl Copper-Alkyl Intermediate [L*Cu-CH(R1)-CH2R2] Cu-H->Cu-Alkyl Cu-H->Cu-Alkyl Alkene Alkene (R1R2C=CH2) Alkene->Cu-H Alkene Insertion Boron_Source Boron Source (HBpin) Cu-Alkyl->Boron_Source Transmetalation Product Chiral Alkyl Boronate Ester Cu-Alkyl->Product Boron_Source->Product Regen_Catalyst Regenerated Catalyst (L*Cu-H) Product->Cu-H Catalyst Regeneration

Figure 1: Simplified mechanism of copper-catalyzed hydroboration.

Stereospecific Nucleophilic Substitution: The Matteson Homologation

The Matteson homologation is a cornerstone of stereospecific C-C bond formation via boronic esters.[8] This powerful, substrate-controlled method allows for the iterative extension of a carbon chain with exceptional control over the newly created stereocenter.[9]

Mechanism of Matteson Homologation:

The process begins with the reaction of a chiral boronic ester with a lithiated α-halo carbenoid, such as (dichloromethyl)lithium, to form a boronate "ate" complex.[10] This is followed by a 1,2-metallate rearrangement where an alkyl or aryl group migrates from the boron to the adjacent carbon, displacing a halide ion. This rearrangement typically proceeds with inversion of configuration at the carbon bearing the leaving group.[11] The resulting α-halo boronic ester is then treated with a nucleophile (e.g., a Grignard reagent), which adds to the boron to form another ate complex. A second 1,2-migration with displacement of the remaining halide furnishes the homologated boronic ester with high diastereoselectivity, controlled by the chiral auxiliary on the boron.[11]

Detailed Application Notes and Protocols

Protocol 1: Copper-Catalyzed Asymmetric Hydroboration of a 1,1-Disubstituted Alkene

This protocol is adapted from the work of Xiong, Zhang, and coworkers for the synthesis of enantioenriched β,β-diaryl substituted boronic esters.[12][13]

Materials:

  • 1,1-Diarylalkene (e.g., α-phenylstyrene) (0.2 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (0.22 mmol, 1.1 equiv)

  • Copper(I) chloride (CuCl) (0.01 mmol, 5 mol%)

  • (S,S)-Ph-BPE (chiral bisphosphine ligand) (0.012 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (0.03 mmol, 15 mol%)

  • Methanol (MeOH) (0.4 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (1.0 mL)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add CuCl (1.0 mg, 0.01 mmol) and (S,S)-Ph-BPE (5.5 mg, 0.012 mmol).

  • Solvent Addition: Add 0.5 mL of anhydrous THF to the Schlenk tube and stir the mixture at room temperature for 20 minutes to allow for complex formation.

  • Reagent Addition: To the catalyst solution, add the 1,1-diarylalkene (36.0 mg, 0.2 mmol), B₂pin₂ (55.9 mg, 0.22 mmol), and NaOtBu (2.9 mg, 0.03 mmol).

  • Reaction Initiation: Add the remaining 0.5 mL of anhydrous THF, followed by the addition of methanol (16 µL, 0.4 mmol).

  • Reaction Monitoring: Seal the Schlenk tube and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired chiral alkyl boronate ester.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Hydroboration Protocol Workflow A 1. Catalyst Preparation (CuCl, Ligand in Schlenk tube) B 2. Add Anhydrous THF (Stir for 20 min) A->B C 3. Add Alkene, B₂pin₂, NaO*t*Bu B->C D 4. Add MeOH to Initiate C->D E 5. Stir at RT under Inert Gas (Monitor by TLC/GC-MS) D->E F 6. Concentrate in vacuo E->F G 7. Purify by Column Chromatography F->G H 8. Analyze Enantiomeric Excess (Chiral HPLC) G->H

Figure 2: Experimental workflow for Cu-catalyzed asymmetric hydroboration.

Protocol 2: Matteson Homologation for Stereospecific Synthesis

This protocol describes a general procedure for the one-carbon homologation of a chiral boronic ester using (dichloromethyl)lithium, a method pioneered by Matteson.[8][10]

Materials:

  • Chiral boronic ester (e.g., derived from (1R,2R)-1,2-dicyclohexylethane-1,2-diol) (1.0 mmol, 1.0 equiv)

  • Dichloromethane (CH₂Cl₂) (1.1 mmol, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 mmol, 1.1 equiv)

  • Zinc chloride (ZnCl₂), anhydrous (1.0 M in ether, 1.1 mmol, 1.1 equiv)

  • Grignard reagent (e.g., MeMgBr) (3.0 M in ether, 1.2 mmol, 1.2 equiv)

  • Three-neck round-bottom flask, oven-dried

  • Low-temperature cooling bath (e.g., liquid nitrogen/ethanol, -100 °C)

Procedure:

  • Setup: Assemble an oven-dried three-neck flask equipped with a thermometer, a nitrogen inlet, and a septum under a positive pressure of nitrogen.

  • Initial Cooling: Add anhydrous THF (10 mL) and CH₂Cl₂ (80 µL, 1.1 mmol) to the flask. Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.

  • Carbenoid Formation: Slowly add n-BuLi (0.44 mL, 1.1 mmol) dropwise to the stirred solution, maintaining the temperature below -95 °C. Stir the resulting white suspension for 15 minutes.

  • Boronic Ester Addition: In a separate flask, dissolve the chiral boronic ester (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the (dichloromethyl)lithium suspension at -100 °C.

  • Rearrangement: After the addition is complete, add the anhydrous ZnCl₂ solution (1.1 mL, 1.1 mmol). Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. This forms the intermediate α-chloroboronic ester.

  • Nucleophilic Addition: Cool the mixture to -78 °C and slowly add the Grignard reagent (0.4 mL, 1.2 mmol).

  • Final Homologation: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Practical Considerations

Problem Potential Cause Suggested Solution
Low Enantioselectivity (Hydroboration) Impure or wet solvent/reagents.Ensure all solvents and reagents are rigorously dried. Use freshly opened bottles of reagents where possible.
Incorrect ligand-to-metal ratio.Optimize the ligand-to-metal ratio; a slight excess of ligand is often beneficial.
Reaction temperature too high.Conduct the reaction at the recommended temperature, or consider lowering it.
Low Yield (Matteson Homologation) Incomplete formation of (dichloromethyl)lithium.Ensure the temperature is maintained at -100 °C during the addition of n-BuLi.
Decomposition of the α-chloroboronic ester intermediate.Avoid warming the intermediate to high temperatures. Proceed to the next step without isolation.[8]
Inactive Grignard reagent.Titrate the Grignard reagent before use to determine its exact concentration.
Reaction Stalls Catalyst deactivation.Ensure a strictly inert atmosphere is maintained throughout the reaction.
Poor substrate solubility.Increase solvent volume or screen for a more suitable solvent system.

Applications in Drug Discovery

The utility of chiral alkyl boronate esters is prominently demonstrated in the synthesis of complex pharmaceutical agents. For example, the core of the proteasome inhibitor Bortezomib (Velcade®), an α-aminoboronic acid derivative, can be synthesized using methodologies derived from these principles.[14] The enantioselective synthesis of (R)-tolterodine, an antimuscarinic drug, has also been achieved using copper-catalyzed asymmetric hydroboration as a key step.[12][13]

Safety Precautions

  • Organolithium Reagents (n-BuLi): Highly pyrophoric and corrosive. Must be handled under a strict inert atmosphere (Nitrogen or Argon) using syringe and cannula techniques.[15] Always wear flame-resistant lab coats, safety glasses, and appropriate gloves. Ensure a suitable fire extinguisher (Class D) is readily accessible.

  • Pinacolborane (HBpin): Flammable and moisture-sensitive.[6] Handle under an inert atmosphere. It can release flammable gas upon contact with water. Store in a cool, dry, well-ventilated area.

  • Boronic Acids and Esters: Generally considered irritants.[9] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • General Chemical Handling: Before commencing any procedure, a thorough risk assessment should be conducted.[2] Consult the Safety Data Sheet (SDS) for all chemicals used.

References

  • Xu, P. (2022). Enantioselective Synthesis and Stereospecific Transformation of Alkylboronates.
  • Vallejo, J., et al. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(24), 6790-6809. [Link]

  • Matteson, D. S. (2023). Matteson Homologation of Arylboronic Esters. ChemistryOpen, 12(2), e202200203. [Link]

  • Hartwig, J. F., & Xi, Y. (2017). Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of the American Chemical Society, 139(16), 5857–5860. [Link]

  • Collins, B. S. L., et al. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition, 56(39), 11700-11733. [Link]

  • Wang, Z., et al. (2017). Copper-Catalyzed Asymmetric Hydroboration of 1,1-Disubstituted Alkenes. Organic Letters, 19(12), 3067–3070. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. University of Bristol Research Portal.
  • Schmidt, J., et al. (2020). A general, modular method for the catalytic asymmetric synthesis of alkylboronate esters. Science, 368(6496), 1265-1270.
  • Morgan, J. B., & Morken, J. P. (2006). Enantioselective Construction of Secondary Boronic Esters.
  • Sandford, C., et al. (2015). Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes. Journal of the American Chemical Society, 137(32), 10104–10107.
  • Matteson, D. S., et al. (1980). Nucleophilic substitution of α-bromoboronic esters. Journal of the American Chemical Society, 102(25), 7588–7590.
  • Chemistry For Everyone. (2024). What Are The Safety Precautions For Using Boric Acid? YouTube. [Link]

  • Aggarwal, V. K., et al. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. University of Bristol.
  • Zou, X. Z., et al. (2023). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Science Advances, 9(49), eadj8839.
  • Morken, J. P., et al. (2022). Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 144(32), 14597–14604.
  • Matteson, D. S. (1986). Boronic Esters in Asymmetric Synthesis. Synthesis, 1986(12), 973-985.
  • Fisher Scientific. (2023). (2-Methylpropyl)
  • Harned, A. M. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Hartwig, J. F., & Xi, Y. (2017). Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes. Journal of the American Chemical Society, 139(40), 14269–14280. [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • Apollo Scientific. (n.d.).
  • Wang, Q., et al. (2018). Stereospecific Nucleophilic Substitution with Arylboronic Acids as Nucleophiles: A Crucial CONH Effect.
  • Synthesis Workshop. (2021). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). YouTube. [Link]

  • Aggarwal, V. K., et al. (2009). Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes. The Chemical Record, 9(1), 24-39.
  • Zou, X. Z., et al. (2023). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality.
  • Morken, J. P., et al. (2004). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society, 126(18), 5662–5663.
  • Shi, Z., et al. (2021). Synthetic utility of chiral alkylboronate (S)‐3 k.
  • Grygorenko, O., et al. (2021). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. Chemistry – A European Journal, 27(60), 14836-14865. [Link]

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Unlocking Synthetic Versatility: A Guide to the Functional Group Tolerance of 2-(Dichloromethyl)dioxaborolane in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Authored by a Senior Application Scientist

Introduction: The Rise of a Versatile Synthetic Linchpin

In the landscape of modern organic synthesis, particularly within drug discovery and development, the demand for robust and versatile building blocks is insatiable.[1] 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, hereafter referred to as (Cl₂CH)Bpin , has emerged as a powerful reagent for the homologation of carbon skeletons. Its ability to act as a masked hydroxymethyl or formyl group anion equivalent, primarily through transition metal-catalyzed cross-coupling reactions, provides a reliable pathway to introduce a single carbon unit, a common and critical transformation in the synthesis of complex molecules.[2]

Boron-containing compounds have steadily grown in importance within medicinal chemistry, culminating in FDA-approved drugs like Bortezomib (Velcade®), which validates the metabolic stability and unique reactivity of the boronic acid functional group.[3][4] This guide provides an in-depth analysis of the functional group tolerance of (Cl₂CH)Bpin reactions, offering field-proven insights and detailed protocols to empower researchers to confidently integrate this reagent into their synthetic programs.

Core Reactivity & Mechanistic Underpinnings

The primary application of (Cl₂CH)Bpin is in Suzuki-Miyaura cross-coupling reactions. In this context, it couples with aryl or heteroaryl halides (or pseudo-halides) to furnish the corresponding dichloromethyl-substituted arene. This intermediate is rarely the final target; rather, its value lies in its facile conversion to aldehydes, carboxylic acids, or other functional groups under mild conditions.

Understanding the reaction mechanism is paramount to predicting its compatibility with various functional groups. The catalytic cycle, illustrated below, proceeds through the canonical steps of a Suzuki-Miyaura coupling. The choice of a moderately strong inorganic base, such as a carbonate or phosphate, is critical. It must be sufficiently basic to promote the crucial transmetalation step without causing premature hydrolysis of the boronate ester or promoting unwanted side reactions with sensitive functional groups on the substrates.[2]

Suzuki_Miyaura_Mechanism cluster_reagents Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal [(Cl₂CH)B(pin)(OR)]⁻ ArPdCH2Cl2 Ar-Pd(II)-CH(Cl)₂(L_n) Transmetal->ArPdCH2Cl2 RedElim Reductive Elimination ArPdCH2Cl2->RedElim RedElim->Pd0 Product Ar-CH(Cl)₂ RedElim->Product Reagents Ar-X + (Cl₂CH)Bpin + Base Base_note Base activates (Cl₂CH)Bpin Base_note->Transmetal

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling of (Cl₂CH)Bpin.

Functional Group Tolerance Profile

The utility of a synthetic method is directly proportional to its functional group tolerance.[5] Reactions with (Cl₂CH)Bpin are valued for their generally mild conditions, which preserve a wide array of functionalities crucial for pharmaceutical and materials science applications.

Table 1: Compatibility of Common Functional Groups
Functional Group ClassRepresentative ExamplesTolerance LevelCausality & Experimental Insights
Ethers & Acetals Anisole, Benzyl Ether, DioxolanesHigh Generally inert to the reaction conditions. Standard protecting groups for carbonyls and alcohols are fully compatible.[6]
Nitriles BenzonitrileHigh The nitrile group is non-nucleophilic and stable under the slightly basic conditions, showing excellent compatibility.
Ketones AcetophenoneHigh Ketones are well-tolerated. Their presence does not interfere with the catalytic cycle.
Esters Methyl BenzoateModerate to High While generally tolerated, forcing conditions (high temperatures, strong bases) can lead to competing hydrolysis or transesterification. Standard conditions are typically safe. Yields may be slightly decreased in some cases.[2]
Aldehydes BenzaldehydeModerate Aldehydes are more sensitive than ketones. Potential side reactions include aldol condensation under basic conditions or oxidation/reduction depending on additives. Lower yields are sometimes observed.[2]
Alcohols & Phenols Benzyl alcohol, PhenolLow to Moderate Free -OH groups can interfere by reacting with the base or coordinating to the metal center. Protection (e.g., as a silyl or methyl ether) is strongly recommended.[7]
Amines (Aliphatic) Primary, Secondary AminesLow Primary and secondary amines are nucleophilic and basic, which can poison the palladium catalyst by forming stable complexes. Protection as amides, carbamates (Boc), or sulfonamides is essential.[5]
Nitrogen Heterocycles Pyridine, Indole, PyrazoleModerate to High Electron-rich heterocycles (indole, pyrrole) are generally well-tolerated. Electron-deficient heterocycles (pyridine) can sometimes inhibit catalysis by coordinating to palladium, potentially requiring higher catalyst loadings or specialized ligands.[5][8]
Sulfur Functional Groups Thioethers, SulfonesHigh Sulfides and sulfones are typically spectator groups and do not interfere with the reaction. Their stability makes them common in drug scaffolds.[9]
Sulfonamides N-TosylamideHigh The sulfonamide group is robust and an excellent protecting group for amines, showing high compatibility.[2]
Halogens (for downstream coupling) Aryl Bromides, IodidesHigh The C-Cl bond of the dichloromethyl group is significantly less reactive towards oxidative addition than C-Br or C-I bonds, allowing for selective coupling at the aryl halide site. This enables subsequent functionalization.[5]
Alkenes & Alkynes Styrene, PhenylacetyleneHigh Unactivated C-C double and triple bonds are inert under these conditions.

Detailed Experimental Protocols

Trustworthy protocols are self-validating systems. The following procedure includes checkpoints and expected observations to ensure success.

Protocol 1: Synthesis of 1-(Dichloromethyl)-4-methoxybenzene

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling between 4-bromoanisole and (Cl₂CH)Bpin.

G Experimental Workflow start Reagent Prep: Schlenk Flask under N₂ reagents Add Pd₂(dba)₃, SPhos, Cs₂CO₃, 4-Bromoanisole, (Cl₂CH)Bpin start->reagents solvent Add Toluene/H₂O Degas Mixture reagents->solvent reaction Heat to 80-100 °C Monitor by TLC/GC-MS solvent->reaction workup Cool, Dilute w/ EtOAc Filter, Wash w/ Brine reaction->workup purify Dry (Na₂SO₄), Concentrate Purify by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Figure 2: General experimental workflow for the cross-coupling protocol.

A. Materials and Reagents:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • This compound, (Cl₂CH)Bpin (1.5 mmol, 1.5 equiv)[10]

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

B. Equipment Setup:

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon gas line with a manifold

  • Heating mantle with a temperature controller and oil bath

  • Standard glassware for workup and purification

C. Step-by-Step Procedure:

  • Inert Atmosphere: To the oven-dried Schlenk flask, add the palladium catalyst Pd₂(dba)₃, the ligand SPhos, and the base Cs₂CO₃.

  • Reagent Addition: Add 4-bromoanisole and (Cl₂CH)Bpin to the flask.

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with inert gas (N₂ or Ar) three times. This is a critical step to remove oxygen which can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed toluene and water via syringe. The mixture will appear as a suspension.

  • Reaction: Place the flask in the preheated oil bath at 90 °C. Stir vigorously.

    • Self-Validation Checkpoint: The reaction mixture typically darkens to a brown or black color, indicating the formation of the active Pd(0) species. Progress should be monitored every 1-2 hours by TLC or GC-MS, checking for the consumption of 4-bromoanisole. A typical reaction time is 6-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Filtration & Extraction: Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

D. Characterization:

  • The final product, 1-(dichloromethyl)-4-methoxybenzene, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery

The true power of this methodology lies in its application to complex, heterocycle-rich molecules prevalent in medicinal chemistry. The ability to perform late-stage functionalization—installing a versatile chemical handle on a nearly complete drug scaffold—is invaluable.[11] For instance, coupling (Cl₂CH)Bpin to a complex heteroaryl chloride allows for the subsequent unmasking of an aldehyde, which can then be used for reductive amination to append new amine fragments, expanding the structure-activity relationship (SAR) of a lead compound. The broad tolerance for amides, sulfonamides, and many heterocycles makes this a go-to reaction for such strategic modifications.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Base is not sufficiently dry or strong.4. Inhibitory functional group (e.g., unprotected amine/pyridine).1. Ensure a rigorous inert atmosphere technique.2. Use freshly degassed solvents.3. Use freshly dried base; consider K₃PO₄ as an alternative.[2]4. Protect interfering groups or screen alternative ligands (e.g., XPhos).
Formation of Protodeboronation Product (Ar-H) Presence of excess water or acidic impurities leading to hydrolysis of the boronate ester before transmetalation.Ensure all reagents are dry and use rigorously degassed solvents. Minimize water content in the reaction.
Formation of Biaryl Homocoupling Product (Ar-Ar) Reaction temperature is too high, or incorrect Pd:ligand ratio.Lower the reaction temperature. Ensure the correct stoichiometry of the ligand (typically L:Pd = 2:1 or 4:1).

Conclusion

2-(Dichloromethyl)dioxaborolane is a robust and highly effective reagent for the introduction of a functionalized one-carbon unit onto aromatic and heteroaromatic systems. Its success is rooted in a predictable reaction mechanism and, most importantly, a broad functional group tolerance that accommodates the complex moieties frequently encountered in drug development. By understanding the mechanistic basis for this tolerance and employing carefully designed protocols, researchers can leverage (Cl₂CH)Bpin to streamline synthetic routes and accelerate the discovery of novel chemical entities.

References

  • ResearchGate. Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Available from: [Link]

  • ResearchGate. Scheme 2: Exploring the functional group tolerance. Reaction conditions. Available from: [Link]

  • National Institutes of Health (PMC). Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. Available from: [Link]

  • Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Available from: [Link]

  • National Institutes of Health (PMC). Defluorinative functionalization approach led by difluoromethyl anion chemistry. Available from: [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

  • Royal Society of Chemistry. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Available from: [Link]

  • ResearchGate. Prevalent sulfur functional groups in medicinal chemistry and examples.... Available from: [Link]

  • PubChem. 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]

  • ResearchGate. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

  • National Institutes of Health (PMC). Directing transition metal-based oxygen-functionalization catalysis. Available from: [Link]

  • Reddit. Determining the functional group tolerance of a methodology. Available from: [Link]

  • DSpace@MIT. Catalytic and Biological Applications of Benzoxaborolones. Available from: [Link]

  • Semantic Scholar. Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]

  • National Institutes of Health (PMC). Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. Available from: [Link]

  • ResearchGate. Recent developments with boron as a platform for novel drug design. Available from: [Link]

  • MDPI. Topical Collection: Heterocycle Reactions. Available from: [Link]

  • Royal Society of Chemistry. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Available from: [Link]

  • National Institutes of Health (PMC). Boron chemicals in diagnosis and therapeutics. Available from: [Link]

  • ResearchGate. Reactions of thiiranes with NH-heterocycles 1. An investigation of the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole. Available from: [Link]

  • Organic Chemistry Portal. Carbonyl Protecting Groups - Stability. Available from: [Link]

  • ResearchGate. Difluorodiazoethane (CF2HCHN2): A New Reagent for the Introduction of the Difluoromethyl Group. Available from: [Link]

  • Organic-Synthesis.org. Protecting Groups. Available from: [Link]

  • ResearchGate. Boronic Acid-Catalyzed Selective Oxidation of 1,2-Diols to α-Hydroxy Ketones in Water. Available from: [Link]

  • Reddit. How do you determine which functional group will participate in a reaction?. Available from: [Link]

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Application Notes and Protocols for Borocyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to the reaction conditions for borocyclopropanation. This document is designed to offer both a foundational understanding and practical, field-proven protocols for the synthesis of valuable cyclopropylboronate esters. The content is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving successful and reproducible results.

Introduction: The Significance of Borylcyclopropanes

The cyclopropane motif is a highly sought-after structural unit in medicinal chemistry and materials science due to its unique conformational and electronic properties.[1] Incorporating a boronic ester onto the cyclopropane ring creates a versatile synthetic handle, opening avenues for a vast array of subsequent chemical transformations.[2] This guide delves into the primary methodologies for borocyclopropanation, offering detailed insights into reaction setup, optimization, and mechanistic underpinnings.

Core Methodologies in Borocyclopropanation

Several distinct strategies have emerged for the synthesis of borylcyclopropanes, each with its own set of advantages and substrate preferences. This section will explore the most prominent methods, providing a comparative overview to aid in the selection of the most appropriate protocol for a given synthetic challenge.

Chromium-Promoted Borocyclopropanation

A robust method for the borocyclopropanation of unactivated alkenes involves the use of a chromium(II) catalyst.[3][4] This approach offers excellent stereoselectivity with disubstituted alkenes, even in the absence of directing groups like hydroxyl or alkoxy moieties.[3][4][5] A key advantage of this protocol is its applicability to both electron-rich and electron-deficient alkenes without the need for potentially pyrophoric alkylzinc reagents.[3][4] The reaction proceeds under mild conditions, and the unique reactivity is attributed to the steric and electronic nature of the gem-dichromiomethane intermediates formed in situ.[3][4][5]

Diagram 1: Proposed Mechanism for Chromium-Promoted Borocyclopropanation

G reagents ICH2B(pin) + CrCl2 + TMEDA intermediate1 [Cr(CH2B(pin))I]n reagents->intermediate1 Formation of organochromium reagent intermediate2 Chromium-Carbene Intermediate intermediate1->intermediate2 Reaction with alkene alkene Alkene (R-CH=CH-R') alkene->intermediate2 product Borylcyclopropane intermediate2->product Cyclopropanation byproduct Cr(III) species intermediate2->byproduct Reductive Elimination

Caption: Proposed mechanism for chromium-promoted borocyclopropanation.

Photoredox-Catalyzed Borocyclopropanation

Visible-light photoredox catalysis has emerged as a powerful and mild method for synthesizing cyclopropyl boronates.[6][7] This approach boasts a wide substrate scope, accommodating various substituted alkenes, and exhibits excellent functional group tolerance.[6][7] The reactions are typically easy to set up and proceed under mild conditions, making this a highly attractive methodology.[6][7] Mechanistic studies suggest the reaction can proceed through a radical addition/polar cyclization pathway mediated by a photocatalyst like fac-[Ir(ppy)3].[8]

Diagram 2: General Workflow for Photoredox-Catalyzed Borocyclopropanation

G setup Reaction Setup: Alkene, Boron Source, Photocatalyst, Base, Solvent irradiation Irradiation with Visible Light (e.g., 440 nm LED) setup->irradiation reaction Reaction Progress (typically 12-24 h) irradiation->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Borylcyclopropane purification->product

Caption: Experimental workflow for photoredox-catalyzed borocyclopropanation.

UV-Light Mediated Borocyclopropanation in Continuous Flow

A user-friendly and metal-free approach to borocyclopropanation utilizes UV-A light in a continuous flow system.[9][10] This method is particularly effective for styrene derivatives and allows for rapid reaction times, with good yields often achieved within a one-hour residence time.[9][10] The reaction demonstrates modest to good diastereoselectivity and is also applicable to α-substituted styrenes.[9] Mechanistic investigations point towards a photoredox process involving xanthone as an organic photosensitizer.[9][10]

Simmons-Smith Type Borocyclopropanation

Drawing inspiration from the classic Simmons-Smith reaction, a diastereoselective borocyclopropanation of allylic ethers can be achieved using a boromethylzinc carbenoid.[2] This methodology provides access to 1,2,3-substituted cyclopropylboronates in high yields and with excellent diastereoselectivities.[2] The necessary carbenoid precursor can be synthesized in a three-step sequence from inexpensive, commercially available starting materials.[2]

Comparative Overview of Reaction Conditions

The choice of methodology for borocyclopropanation is dictated by the substrate, desired stereochemistry, and available equipment. The following table summarizes the key features of the discussed methods.

Methodology Catalyst/Reagent Typical Substrates Key Advantages Limitations
Chromium-Promoted CrCl₂ with TMEDAUnactivated alkenes (electron-rich and -deficient)High stereoselectivity, no need for directing groups, avoids pyrophoric reagents.[3][4][5]Stoichiometric use of chromium.
Visible-Light Photoredox fac-[Ir(ppy)₃] or other photocatalystsWide range of substituted alkenesMild conditions, broad substrate scope, excellent functional group tolerance.[6][7]May require screening of photocatalysts and additives.
UV-Light Mediated (Flow) Xanthone (photosensitizer)Styrene derivativesMetal-free, rapid reaction times, suitable for continuous flow.[9][10]Primarily demonstrated for styrenes.
Simmons-Smith Type Boromethylzinc carbenoidAllylic ethers, styrene derivativesHigh diastereoselectivity, utilizes a well-established reaction type.[2]Requires pre-synthesis of the carbenoid precursor.

Detailed Experimental Protocols

Protocol 1: Chromium-Promoted Borocyclopropanation of an Unactivated Alkene

This protocol is adapted from the work of Murai, Takai, and coworkers.[3][4]

Materials:

  • Alkene (1.0 mmol, 1.0 equiv)

  • ICH₂B(pin) (1.5 mmol, 1.5 equiv)

  • CrCl₂ (3.0 mmol, 3.0 equiv)

  • TMEDA (3.0 mmol, 3.0 equiv)

  • Anhydrous THF (10 mL)

  • Schlenk flask and standard Schlenk line equipment

  • Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add CrCl₂ (3.0 mmol) and anhydrous THF (5 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add TMEDA (3.0 mmol) to the suspension. The color should change, indicating coordination.

  • To this mixture, add a solution of the alkene (1.0 mmol) and ICH₂B(pin) (1.5 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired borylcyclopropane.

Protocol 2: Visible-Light Photoredox-Catalyzed Borocyclopropanation of a Styrene Derivative

This protocol is based on the findings of Luo, Liu, and their team.[7]

Materials:

  • Styrene derivative (0.2 mmol, 1.0 equiv)

  • CHI(Bpin)₂ (0.24 mmol, 1.2 equiv)

  • fac-[Ir(ppy)₃] (0.004 mmol, 2 mol%)

  • CsF (0.5 mmol, 2.5 equiv)

  • Anhydrous MeCN (1 mL)

  • Reaction vial with a stir bar

  • Blue LED light source (e.g., 440 nm)

Procedure:

  • To a reaction vial, add the styrene derivative (0.2 mmol), CHI(Bpin)₂ (0.24 mmol), fac-[Ir(ppy)₃] (0.004 mmol), and CsF (0.5 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous MeCN (1 mL) via syringe.

  • Place the vial approximately 5 cm from a blue LED light source and stir at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the borylcyclopropane.

Troubleshooting and Optimization

  • Low Yields: In chromium-promoted reactions, ensure the CrCl₂ is of high purity and the reaction is conducted under strictly anhydrous and anaerobic conditions. For photoredox reactions, consider screening different photocatalysts, solvents, or bases.

  • Poor Diastereoselectivity: Temperature can influence selectivity. Running reactions at lower temperatures may improve the diastereomeric ratio. For Simmons-Smith type reactions, the nature of the directing group on the allylic ether is crucial.

  • Incomplete Conversion: Increase the reaction time or slightly elevate the temperature (for thermal reactions). In photochemical reactions, ensure the light source is of the correct wavelength and sufficient intensity.

Conclusion

The borocyclopropanation of alkenes is a powerful transformation for the synthesis of versatile building blocks. The choice of methodology—be it transition-metal-catalyzed, photoredox-mediated, or a variation of a classic named reaction—allows for a tailored approach to a wide range of substrates. By understanding the underlying mechanisms and carefully controlling the reaction conditions as detailed in these notes, researchers can reliably access valuable borylcyclopropane products for applications in drug discovery and complex molecule synthesis.

References

  • Luo, S.-S., Shen, H., Li, S.-J., Cao, T., Luo, Y.-P., Zhang, S., Zhou, T., & Liu, X.-W. (2022). Visible-light photoredox catalysis-enabled borocyclopropanation of alkenes. Organic Chemistry Frontiers, 9(10), 2627–2633. [Link]

  • Luo, S.-S., et al. (2022). Visible-light photoredox catalysis-enabled borocyclopropanation of alkenes. Organic Chemistry Frontiers. [Link]

  • Luo, S.-S., Shen, H., Li, S.-J., Cao, T., Luo, Y.-P., Zhang, S., Zhou, T., & Liu, X.-W. (2022). Visible-light photoredox catalysis-enabled borocyclopropanation of alkenes. Organic Chemistry Frontiers, 9(10), 2627-2633. [Link]

  • Murai, M., Mizuta, C., Taniguchi, R., & Takai, K. (2017). Synthesis of Borylcyclopropanes by Chromium-Promoted Cyclopropanation of Unactivated Alkenes. Organic Letters, 19(22), 6104–6107. [Link]

  • Murai, M., Mizuta, C., Taniguchi, R., & Takai, K. (2017). Synthesis of Borylcyclopropanes by Chromium-Promoted Cyclopropanation of Unactivated Alkenes. PubMed. [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2018). Borocyclopropanation of Styrenes Mediated by UV-light Under Continuous Flow Conditions. Angewandte Chemie International Edition, 57(41), 13514–13518. [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2018). Borocyclopropanation of Styrenes Mediated by UV‐light Under Continuous Flow Conditions. Angewandte Chemie International Edition. [Link]

  • Gagnon, D., et al. (2025). Diastereoselective Borocyclopropanation of Allylic Ethers Using a Boromethylzinc Carbenoid. ResearchGate. [Link]

  • Gagnon, D., et al. (2025). Diastereoselective Borocyclopropanation of Allylic Ethers Using a Boromethylzinc Carbenoid. ResearchGate. [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2018). Borocyclopropanation of Styrenes Mediated by UV-light Under Continuous Flow Conditions. PubMed. [Link]

  • Murai, M., Mizuta, C., Taniguchi, R., & Takai, K. (2017). Synthesis of Borylcyclopropanes by Chromium-Promoted Cyclopropanation of Unactivated Alkenes. ACS Publications. [Link]

  • Li, Y., et al. (2023). Photocatalyzed Borylcyclopropanation of Alkenes with a (Diborylmethyl)iodide Reagent. Angewandte Chemie International Edition. [Link]

  • Murai, M., Mizuta, C., Taniguchi, R., & Takai, K. (2017). Synthesis of Borylcyclopropanes by Chromium-Promoted Cyclopropanation of Unactivated Alkenes. ACS Figshare. [Link]

  • Li, Y., et al. (2023). Photocatalyzed Borylcyclopropanation of Alkenes with a (Diborylmethyl)iodide Reagent. Angewandte Chemie International Edition. [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2018). Borocyclopropanation of Styrenes Mediated by UV‐light Under Continuous Flow Conditions. Angewandte Chemie International Edition. [Link]

Sources

The Strategic Application of 2-(Dichloromethyl)dioxaborolane in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Tool for Stereocontrolled Carbon Chain Elongation

In the intricate tapestry of natural product synthesis, the quest for efficient and stereoselective methods to construct complex carbon skeletons remains a central theme. Among the arsenal of modern synthetic reagents, 2-(dichloromethyl)dioxaborolane has emerged as a powerful tool for the iterative homologation of boronic esters, a transformation famously known as the Matteson homologation. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this versatile reagent, moving beyond a simple recitation of steps to elucidate the underlying principles and showcase its practical application in the total synthesis of bioactive natural products.

The significance of 2-(dichloromethyl)dioxaborolane lies in its ability to serve as a precursor to dichloromethyllithium, a carbenoid that, upon reaction with a boronic ester, facilitates a highly stereocontrolled one-carbon extension. This process generates an α-chloro boronic ester, a valuable intermediate that can be further functionalized with a wide array of nucleophiles, again with high stereoselectivity. This iterative nature allows for the controlled, step-wise assembly of complex stereochemical arrays, a common feature in many polyketide and marine natural products.

Core Principles: The Matteson Homologation Reaction

The cornerstone of 2-(dichloromethyl)dioxaborolane's utility is the Matteson homologation reaction. This process involves two key steps: the homologation of a boronic ester with dichloromethyllithium and the subsequent nucleophilic displacement of the resulting α-chloro substituent.

Mechanism of Homologation

The reaction is initiated by the deprotonation of dichloromethane using a strong base, typically n-butyllithium, at extremely low temperatures (-100 °C to -78 °C) to generate the unstable dichloromethyllithium. This carbenoid then adds to the boron atom of a boronic ester to form a boronate "ate" complex. The presence of a Lewis acid, most commonly zinc chloride, is crucial at this stage. It is believed to coordinate to one of the oxygen atoms of the dioxaborolane ring and a chlorine atom, facilitating a 1,2-migration of the organic group from the boron to the dichloromethyl carbon, with concomitant expulsion of a chloride ion. This migration proceeds with high fidelity, transferring the stereochemical information from the boronic ester to the newly formed stereocenter.

Matteson_Homologation Boronic_Ester R-B(OR')₂ Ate_Complex [R-B(OR')₂(CHCl₂)]⁻ Li⁺ Boronic_Ester->Ate_Complex + LiCHCl₂ LiCHCl2 LiCHCl₂ (from CH₂Cl₂ + n-BuLi) alpha_Chloro Cl-CH(R)-B(OR')₂ Ate_Complex->alpha_Chloro 1,2-Migration + ZnCl₂ alpha_Chloro_2 Cl-CH(R)-B(OR')₂ Ate_Complex_2 [Nu-B(OR')₂(CH(R)Cl)]⁻ alpha_Chloro_2->Ate_Complex_2 + Nu⁻ Nucleophile Nu⁻ Product Nu-CH(R)-B(OR')₂ Ate_Complex_2->Product 1,2-Migration - Cl⁻

Caption: General workflow of the Matteson homologation.

The stereochemical outcome of this migration is directed by the chiral auxiliary on the boron atom. C₂-symmetric diols, such as (R,R)- or (S,S)-dicyclohexylethane-1,2-diol (DICHED), are frequently employed to achieve high levels of diastereoselectivity.

Nucleophilic Displacement: Diversification of the Carbon Chain

The resulting α-chloro boronic ester is a versatile intermediate. The carbon-boron bond can be oxidized to an alcohol, or more commonly, the chloride is displaced by a wide range of nucleophiles. This substitution reaction also proceeds via an "ate" complex formation followed by a 1,2-migration of the nucleophile from boron to the adjacent carbon, with inversion of configuration at the carbon center. This allows for the introduction of various functionalities, including alkyl, aryl, alkynyl, and azide groups, with excellent stereocontrol.

Application in Natural Product Synthesis: Case Studies

The true power of 2-(dichloromethyl)dioxaborolane is best illustrated through its application in the total synthesis of complex natural products. Here, we present two detailed case studies that highlight the strategic implementation of the Matteson homologation.

Case Study 1: Total Synthesis of Salviachinensine A

Salviachinensine A, a phenolic derivative isolated from the Chinese medicinal plant Salvia chinensis, exhibits promising antiproliferative activity against human acute myeloid leukemia cell lines.[1][2] The total synthesis of this natural product by Kazmaier and coworkers provides an excellent example of the iterative use of the Matteson homologation to construct the core stereocenters of the molecule.[3]

The synthetic strategy involved three consecutive Matteson homologations starting from a chiral aromatic boronic ester. The use of (R,R)-dicyclohexylethane-1,2-diol (DICHED) as a chiral auxiliary was instrumental in establishing the desired stereochemistry with high diastereoselectivity.[3]

Salviachinensine_A_Synthesis Start Chiral Aryl Boronic Ester Homologation1 Matteson Homologation 1 (LiCHCl₂, ZnCl₂) Start->Homologation1 Intermediate1 α-Chloro Boronic Ester Homologation1->Intermediate1 Displacement1 Nucleophilic Displacement (MeMgBr) Intermediate1->Displacement1 Intermediate2 Homologated Boronic Ester Displacement1->Intermediate2 Homologation2 Matteson Homologation 2 (LiCHCl₂, ZnCl₂) Intermediate2->Homologation2 Intermediate3 α-Chloro Boronic Ester Homologation2->Intermediate3 Displacement2 Nucleophilic Displacement (Nu⁻) Intermediate3->Displacement2 Intermediate4 Further Homologated Boronic Ester Displacement2->Intermediate4 Homologation3 Matteson Homologation 3 (LiCHCl₂, ZnCl₂) Intermediate4->Homologation3 Final_Intermediate Key Precursor Homologation3->Final_Intermediate Cyclization Deprotection/ Lactonization/ Friedel-Crafts Final_Intermediate->Cyclization Product Salviachinensine A Cyclization->Product

Caption: Synthetic strategy for Salviachinensine A.

Protocol: General Procedure for Matteson Homologation in the Synthesis of Salviachinensine A Analogs

This protocol is adapted from the general procedures for Matteson homologation.[4]

  • Preparation of Dichloromethyllithium: In a flame-dried, three-necked flask equipped with a thermometer, argon inlet, and dropping funnel, dissolve anhydrous dichloromethane (1.7 equivalents) in anhydrous tetrahydrofuran (THF, 2.0 mL/mmol of boronic ester) and cool the solution to -100 °C using a liquid nitrogen/ethanol bath.

  • Addition of n-Butyllithium: To the cooled solution, add n-butyllithium (1.05 equivalents, 2.5 M in hexanes) dropwise, maintaining the temperature below -95 °C. Stir the resulting mixture for 30 minutes at -100 °C.

  • Addition of Boronic Ester: Add a solution of the chiral boronic ester (1.0 equivalent) in anhydrous THF (1.5 mL/mmol) to the dichloromethyllithium solution via cannula, again maintaining the temperature at -100 °C. Stir the mixture for 30 minutes.

  • Lewis Acid Addition and Rearrangement: Add a solution of anhydrous zinc chloride (1.05–3.05 equivalents) in anhydrous THF (0.8 mL/mmol of ZnCl₂) to the reaction mixture. Allow the mixture to warm slowly to room temperature and stir for 6–24 hours. The progress of the rearrangement to the α-chloro boronic ester can be monitored by TLC or ¹H NMR of an aliquot.

  • Nucleophilic Displacement: Cool the solution containing the α-chloro boronic ester to the desired temperature (typically -78 °C for Grignard reagents) and slowly add the nucleophile (e.g., a Grignard reagent, 1.2-1.5 equivalents).

  • Work-up: Allow the reaction to warm to room temperature and stir for 16–72 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Substrate TypeNucleophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Aryl Boronic EsterMeMgBr>98:285[3]
Alkyl Boronic EsterAlkoxideVaries70-90[5]
Alkyl Boronic EsterGrignard Reagent>95:580-95[5]

Table 1: Representative Yields and Stereoselectivities for the Matteson Homologation.

Case Study 2: Synthesis of the Polyketide Fragment of Apratoxin A

Apratoxins are a class of marine cyclodepsipeptides with potent cytotoxic activity. The total synthesis of apratoxin A and B by Kazmaier and coworkers showcases the power of iterative Matteson homologation in constructing a complex polyketide chain.[6]

The synthesis of the polyketide fragment of apratoxins involved five successive homologation steps starting from a chiral boronic ester. This iterative approach allowed for the precise installation of multiple stereocenters along the carbon backbone with high fidelity, demonstrating the robustness and reliability of the methodology.[6]

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Chiral Auxiliary: The use of C₂-symmetric diols like DICHED is critical for high diastereoselectivity. The bulky cyclohexyl groups create a well-defined chiral environment around the boron atom, effectively shielding one face of the developing stereocenter during the 1,2-migration. This leads to a highly predictable and controllable stereochemical outcome.

  • Low-Temperature Conditions: The generation and reaction of dichloromethyllithium must be performed at very low temperatures (-100 to -78 °C) to prevent its rapid decomposition. This is a crucial parameter for the success of the reaction.

  • Role of Zinc Chloride: The addition of a Lewis acid like ZnCl₂ is essential for the efficient 1,2-migration to form the α-chloro boronic ester. Without it, the reaction is often sluggish and incomplete. The Lewis acid activates the boronate complex towards rearrangement.

  • Nucleophile Selection: The choice of nucleophile in the second step allows for the introduction of a wide range of chemical diversity. The reaction conditions for the nucleophilic displacement may need to be optimized depending on the reactivity of the chosen nucleophile. For instance, more reactive organolithium and Grignard reagents are typically added at low temperatures, while less reactive nucleophiles may require higher temperatures.

Conclusion and Future Perspectives

2-(Dichloromethyl)dioxaborolane, through its application in the Matteson homologation, has proven to be an invaluable reagent in the stereoselective synthesis of natural products. Its ability to facilitate iterative one-carbon extensions of boronic esters with high stereocontrol provides a powerful and flexible strategy for the construction of complex molecular architectures. The examples of Salviachinensine A and the apratoxin polyketide fragment highlight the practical utility of this methodology in assembling challenging stereochemical arrays. As the demand for enantiomerically pure and structurally complex molecules for drug discovery and development continues to grow, the strategic application of 2-(dichloromethyl)dioxaborolane is poised to play an ever-increasing role in advancing the frontiers of natural product synthesis.

References

  • Matteson, D. S. (1989). Boronic Esters in Stereodirected Synthesis. Tetrahedron, 45(7), 1859-1885. [Link]

  • Kempf, M., Andler, O., & Kazmaier, U. (2023). Total Synthesis of Salviachinensine A using a Matteson Homologation Approach. Helvetica Chimica Acta, e202300136. [Link]

  • Kazmaier, U. (2025). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs.
  • Kinsinger, T., & Kazmaier, U. (2023). Matteson Homologation of Arylboronic Esters. Chemistry – A European Journal, e202300136. [Link]

  • Kinsinger, T., & Kazmaier, U. (2023). General Procedure for Matteson Homologation.
  • Wang, Q., et al. (2018). Salviachinensines A–F, Antiproliferative Phenolic Derivatives from the Chinese Medicinal Plant Salvia chinensis. Journal of Natural Products, 81(11), 2531-2538. [Link]

  • Andler, O., & Kazmaier, U. (2021). Total synthesis of apratoxin A and B using Matteson's homologation approach. Organic & Biomolecular Chemistry, 19(20), 4866-4870. [Link]

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Troubleshooting & Optimization

Technical Support Center: (Dichloromethyl)boronic Acid Pinacol Ester Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Dichloromethyl)boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, we address common challenges encountered during experimental workflows, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

I. Frequently Asked Questions (FAQs)

FAQ 1: Storage and Handling

Question: My reaction yields are inconsistent. Could improper storage of (Dichloromethyl)boronic acid pinacol ester be the cause?

Answer: Absolutely. (Dichloromethyl)boronic acid pinacol ester, like many boronic esters, is sensitive to environmental conditions, which can lead to degradation and impact reactivity.

  • Hydrolysis: The primary degradation pathway is hydrolysis. Pinacol esters are susceptible to moisture, which can cleave the pinacol protecting group, yielding the corresponding boronic acid.[1][2] This can be problematic as the free boronic acid may have different reactivity or be more prone to other degradation pathways like boroxine formation.[1]

  • Oxidation and Deboronaton: Although more stable than the free boronic acid, the pinacol ester can still undergo oxidation and protodeboronation under non-ideal conditions.[2]

Best Practices for Storage and Handling:

  • Inert Atmosphere: Always store (Dichloromethyl)boronic acid pinacol ester under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.

  • Low Temperature: Store the reagent at low temperatures as recommended by the supplier, typically in a refrigerator or freezer, to slow down potential degradation processes.

  • Anhydrous Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis. Ensure all glassware is thoroughly dried before use.[3]

  • Minimize Exposure: When handling the reagent, work quickly and efficiently to minimize its exposure to the atmosphere. Use of a glovebox is ideal for sensitive reactions.

FAQ 2: Low Yield in Matteson Homologation

Question: I am performing a Matteson homologation with (Dichloromethyl)boronic acid pinacol ester and an alkylboronic ester, but my yields are consistently low. What are the likely causes?

Answer: The Matteson homologation is a powerful tool for the iterative construction of carbon chains, but its success hinges on several critical parameters.[4][5] Low yields often stem from issues with the generation of the α-chloro boronate ester intermediate or its subsequent reaction.

Potential Causes and Solutions:

  • Inefficient Deprotonation: The reaction is initiated by the deprotonation of dichloromethane by a strong base (e.g., n-BuLi) to form dichloromethyllithium. This species is thermally unstable and must be generated in situ at low temperatures (typically -78 °C).[6]

    • Troubleshooting: Ensure your base is properly titrated and added slowly to a cooled solution of dichloromethane. The temperature must be strictly controlled.

  • Poor 1,2-Metallate Rearrangement: The subsequent 1,2-metallate rearrangement to form the α-chloroboronic ester can be sluggish, especially with sterically hindered substrates.[6]

    • Troubleshooting: For challenging substrates, the addition of a Lewis acid, such as MgBr₂, can facilitate the rearrangement.[6] However, for many simple alkyl boronic esters, this may not be necessary.[6]

  • Side Reactions: Competing side reactions can consume starting materials or intermediates. For example, the dichloromethyllithium can react with itself or other components of the reaction mixture if not efficiently trapped by the boronic ester.

Optimization Workflow for Matteson Homologation:

Caption: Troubleshooting workflow for low yields in Matteson homologation.

FAQ 3: Protodeboronation in Suzuki-Miyaura Coupling

Question: During a Suzuki-Miyaura cross-coupling reaction, I am observing significant amounts of protodeboronation of my (Dichloromethyl)boronic acid pinacol ester. How can I mitigate this?

Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient or sterically hindered boronic esters.[7][8]

Key Factors Influencing Protodeboronation and Mitigation Strategies:

FactorInfluence on ProtodeboronationMitigation Strategy
Base Strong bases and the presence of water can promote protodeboronation.Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous reaction conditions.[9] Potassium trimethylsilanolate (TMSOK) can be an effective base for anhydrous couplings.[9]
Solvent Protic solvents can be a source of protons.Employ aprotic solvents like dioxane, THF, or toluene.[10]
Temperature Higher temperatures can accelerate the rate of protodeboronation.Run the reaction at the lowest effective temperature.
Catalyst System The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and undesired protodeboronation.Screen different phosphine ligands. Bulky, electron-rich ligands often promote the desired oxidative addition and reductive elimination steps.

Experimental Protocol to Minimize Protodeboronation:

  • Preparation: Rigorously dry all glassware. Use anhydrous solvents.

  • Reaction Setup: In a glovebox, charge a reaction vessel with the aryl halide, (Dichloromethyl)boronic acid pinacol ester (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., Ad₂PⁿBu, 3-6 mol%), and the anhydrous base (e.g., LiOᵗBu, 3-6 equivalents).[10]

  • Execution: Add the anhydrous solvent (e.g., dioxane) and stir the reaction mixture at the optimized temperature (e.g., 100 °C) under an inert atmosphere.[10]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and minimize product degradation.

FAQ 4: Difficulty with Pinacol Deprotection

Question: I need to convert my product, which contains a dichloromethyl boronate pinacol ester, to the free boronic acid, but standard hydrolysis methods are either ineffective or decompose my molecule. What are my options?

Answer: The deprotection of pinacol esters can be challenging, as the conditions required can sometimes be harsh and incompatible with other functional groups in the molecule.[11][12]

Alternative Deprotection Strategies:

MethodReagents & ConditionsAdvantagesConsiderations
Transesterification with Diethanolamine Diethanolamine in an ethereal solvent, followed by mild acidic hydrolysis (e.g., 0.1M HCl).[11]Mild conditions, tolerates various functional groups, and allows for easy product isolation.[11]May not be suitable for all substrates, particularly some ortho-substituted arylboronic esters.[12]
Conversion to Trifluoroborate Salt Potassium hydrogen difluoride (KHF₂), followed by hydrolysis with silica gel or mild acid.[13]Trifluoroborate salts are often crystalline and easy to purify by recrystallization.[3]Requires a two-step process.
Transesterification with a Sacrificial Boronic Acid Excess isobutylboronic acid or phenylboronic acid.[5]Can be effective, but often requires a large excess of the sacrificial boronic acid, which can complicate purification.[12]
Acidic Hydrolysis Refluxing with HCl.[12]Simple procedure.Can be harsh and may lead to the hydrolysis of other sensitive functional groups like nitriles.[12]

Deprotection Strategy Selection Flowchart:

Deprotection_Strategy Start Need to Deprotect Pinacol Ester Sensitive_Groups Molecule has sensitive functional groups? Start->Sensitive_Groups DEA_Method Try Diethanolamine Transesterification Sensitive_Groups->DEA_Method Yes BF3K_Method Convert to Trifluoroborate Salt (KHF2) DEA_Method->BF3K_Method Fails Success Success DEA_Method->Success BF3K_Method->Success Acid_Hydrolysis Consider Mild Acidic Hydrolysis Harsh_Acid Attempt Refluxing HCl (with caution) Acid_Hydrolysis->Harsh_Acid Fails Acid_Hydrolysis->Success Harsh_Acid->Success Sensitive_groups Sensitive_groups Sensitive_groups->Acid_Hydrolysis No

Caption: Decision flowchart for selecting a pinacol ester deprotection method.

II. References

  • Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • SUPPLEMENTARY INFORMATION for the article: - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (n.d.). Retrieved January 21, 2026, from [Link]

  • Reaction optimisation using aryl boronic pinacol esters. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. (n.d.). Retrieved January 21, 2026, from [Link]

  • Programmable Ether Synthesis Enabled by Oxa-Matteson Reaction. (n.d.). Retrieved January 21, 2026, from [Link]

  • Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Glass-Catalyzed Conversion of Boronic Esters of Asymmetric Diols to Diol Sulfites and Amine Complexes of Boron Halides - ElectronicsAndBooks. (n.d.). Retrieved January 21, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Retrieved January 21, 2026, from [Link]

  • Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of biologically active boron-containing compounds - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses. (n.d.). Retrieved January 21, 2026, from [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • The “factory in a lab”: telescoping the Matteson and Matteson–Hoppe–Aggarwal boronate chemistry under flow conditions - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses. (n.d.). Retrieved January 21, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • ChemInform Abstract: A FACILE SYNTHESIS OF ALPHA‐CHLOROBORONIC ESTERS VIA THE BASE INDUCED REACTION OF ALPHA,ALPHA‐DICHLOROMETHYL METHYL ETHER WITH HINDERED BORINIC ESTERS - Sci-Hub. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (n.d.). Retrieved January 21, 2026, from [Link]

  • Boronic acid pinacol ester deprotection : r/chemistry - Reddit. (n.d.). Retrieved January 21, 2026, from [Link]

  • Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. (n.d.). Retrieved January 21, 2026, from [Link]

  • Substrate scope for the cross‐coupling with boronic acid pinacol esters... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

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Technical Support Center: Optimizing Borocyclopropanation using 2-(Dichloromethyl)dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for borocyclopropanation reactions utilizing 2-(dichloromethyl)dioxaborolane. This document serves as a specialized resource for researchers, chemists, and process development professionals aiming to optimize this powerful synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and enhance reaction performance.

Foundational Principles: The "Why" of the Reaction

The borocyclopropanation reaction is a direct method to form a cyclopropane ring while simultaneously installing a versatile boronic ester. The reagent of focus, 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as pinacol (dichloromethyl)boronate), is a key player in this transformation.

Core Reaction Mechanism

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through a series of well-defined steps, and a failure at any stage can lead to poor outcomes.

  • Base-Mediated Ate Complex Formation: The reaction is initiated by the addition of a strong, non-nucleophilic base (e.g., lithium dicyclohexylamide, LiHMDS) to the 2-(dichloromethyl)dioxaborolane. This deprotonates the dichloromethyl group, which then attacks the Lewis acidic boron center of another reagent molecule to form a tetravalent boron "ate" complex. This complex formation is crucial for the subsequent steps.[1]

  • α-Elimination (Carbenoid Formation): The boron ate complex is unstable and undergoes α-elimination. A chloride ion is expelled, leading to the formation of a boron-stabilized carbenoid intermediate.

  • Cyclopropanation: This highly reactive carbenoid is trapped in situ by an alkene substrate, forming the desired cyclopropyl boronic ester via a concerted cycloaddition.

Reaction_Mechanism cluster_initiation Step 1: Ate Complex Formation cluster_carbenoid Step 2: α-Elimination cluster_cycloaddition Step 3: Cycloaddition Reagent 2-(Dichloromethyl)dioxaborolane (Bpin-CHCl2) Ate_Complex Boron 'Ate' Complex Reagent->Ate_Complex Deprotonation & Nucleophilic Attack Base Strong Base (e.g., LiN(Cy)2) Base->Reagent Abstracts Proton Carbenoid Boron Carbenoid [Bpin-CHCl] Ate_Complex->Carbenoid - LiCl Product Cyclopropyl Boronic Ester Carbenoid->Product Alkene Alkene Substrate Alkene->Product Concerted Cycloaddition

Caption: Key mechanistic steps in the borocyclopropanation reaction.

Standard Experimental Protocol

This protocol provides a reliable starting point. Optimization will likely be necessary based on your specific alkene substrate.

Materials & Reagents
  • This compound (Bpin-CHCl₂) [CAS: 83622-41-7]

  • Alkene substrate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl Ether)

  • Strong, non-nucleophilic base (e.g., LiHMDS, LDA, LiN(Cy)₂)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure
  • Preparation: Flame-dry all glassware under vacuum and backfill with an inert gas.

  • Reagent Setup: In a Schlenk flask, dissolve the alkene substrate (1.0 equiv) and 2-(dichloromethyl)dioxaborolane (1.2-1.5 equiv) in anhydrous THF.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to control the reactivity of the generated carbenoid, prevent side reactions, and improve diastereoselectivity.

  • Base Addition: Slowly add the strong base (1.1-1.4 equiv) dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by quenching a small aliquot.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Caption: A typical experimental workflow for borocyclopropanation.

Troubleshooting Guide (Question & Answer Format)

Even with a robust protocol, challenges can arise. This section addresses specific issues you may encounter.

Q1: My reaction shows low or no conversion of the starting alkene. What's wrong?

A1: This is the most common issue and can stem from several sources. A systematic check is crucial.[2]

  • Potential Cause 1: Inactive Base. The strong bases used are highly sensitive to air and moisture.

    • Solution: Use a freshly opened bottle of base or titrate the solution before use to confirm its molarity. Ensure all solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere.[3]

  • Potential Cause 2: Reagent Quality. The 2-(dichloromethyl)dioxaborolane reagent can degrade over time, especially if exposed to moisture.

    • Solution: Check the purity of the reagent by ¹H NMR. If it has degraded, purify it by distillation or acquire a fresh batch.

  • Potential Cause 3: Insufficiently Low Temperature. If the temperature rises too much during base addition, the generated carbenoid can decompose before it has a chance to react with the alkene.

    • Solution: Ensure the reaction vessel is well-insulated and the base is added very slowly, monitoring the internal temperature.

  • Potential Cause 4: Substrate Reactivity. Electron-deficient alkenes are inherently less reactive towards the electrophilic boron carbenoid.

    • Solution: For these substrates, you may need to increase the reaction time, use a more potent base, or slightly increase the equivalents of the boronate reagent and base.

Q2: The reaction works, but my yield is low after purification. Where is my product going?

A2: Low isolated yield despite good conversion points to issues during workup or purification.[4]

  • Potential Cause 1: Product Volatility. Some smaller cyclopropyl boronic esters can be volatile.

    • Solution: Be cautious during solvent removal. Use lower temperatures on the rotary evaporator and avoid prolonged exposure to high vacuum. Check the solvent in the rotovap trap for your product.[4]

  • Potential Cause 2: Hydrolysis on Silica Gel. Boronic esters, especially under acidic or slightly wet conditions, can hydrolyze or decompose on standard silica gel.

    • Solution: Neutralize the silica gel before use by preparing a slurry with a solvent containing ~1% triethylamine, then packing the column. Alternatively, use a different stationary phase like alumina.

  • Potential Cause 3: Emulsion during Workup. Formation of an emulsion during the aqueous extraction can trap the product.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. If it persists, filter the entire mixture through a pad of Celite.

Q3: I'm observing significant side products. What are they and how can I prevent them?

A3: Side product formation often indicates that the carbenoid is reacting with something other than your intended alkene.

  • Potential Side Product 1: Dimerization/Oligomerization. The carbenoid can react with itself or other intermediates if the alkene concentration is too low or the carbenoid is generated too quickly.

    • Solution: Maintain a high concentration of the alkene relative to the generated carbenoid. This is achieved by adding the base slowly to a solution of the alkene and the boron reagent.

  • Potential Side Product 2: Reaction with Solvent. The carbenoid can potentially react with the THF solvent, though this is less common at very low temperatures.

    • Solution: Ensure the reaction is kept at or below -78 °C. If solvent reactivity is suspected, consider switching to a less reactive solvent like diethyl ether.

Troubleshooting_Tree cluster_conversion Conversion Issues cluster_causes Root Causes for Low Conversion cluster_solutions Solutions cluster_isolation Isolation Issues Start Problem: Low Yield/Conversion Check_Conversion Check Conversion (TLC, GC-MS) Start->Check_Conversion Low_Conv Low Conversion Check_Conversion->Low_Conv Yes Good_Conv Good Conversion Check_Conversion->Good_Conv No Base Inactive Base? Low_Conv->Base Reagent Degraded Reagent? Low_Conv->Reagent Temp Temperature Control? Low_Conv->Temp Workup Product Loss During Workup? Good_Conv->Workup Sol_Base Titrate or Use Fresh Base Base->Sol_Base Sol_Reagent Check Purity, Use Fresh Reagent Reagent->Sol_Reagent Sol_Temp Ensure Slow Addition at -78 °C Temp->Sol_Temp Sol_Workup Use Neutralized Silica, Check Volatility Workup->Sol_Workup

Caption: Decision tree for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

  • Q: What is the substrate scope for this reaction?

    • A: The reaction is quite broad and works well for a variety of alkenes. Electron-rich alkenes (e.g., styrenes, vinyl ethers) are generally more reactive. While it is applicable to unactivated alkenes, the conditions may require more optimization.[5] Highly sterically hindered alkenes can be challenging substrates.

  • Q: How does 2-(dichloromethyl)dioxaborolane compare to its diiodo- analogue?

    • A: The diiodo- analogue, 2-(diiodomethyl)dioxaborolane, is often used in Simmons-Smith-type borocyclopropanations, typically involving a zinc carbenoid.[6][7] The dichloro- reagent discussed here is primarily used with strong bases for carbenoid generation. The choice between them depends on the desired reaction pathway and substrate compatibility. For some transformations, the diiodo- reagent is essential, as the dichloro- version may not yield any product.[6]

  • Q: Can the resulting cyclopropyl boronic ester be used in subsequent reactions?

    • A: Absolutely. This is one of the primary advantages of this methodology. The C-B bond is a highly versatile synthetic handle that can be used in a wide array of subsequent transformations, including Suzuki-Miyaura cross-coupling, oxidation to cyclopropanols, amination, and halogenation, often with retention of stereochemistry.

  • Q: What is the typical diastereoselectivity of the reaction?

    • A: The diastereoselectivity is highly substrate-dependent. For alkenes with existing stereocenters, particularly in allylic positions, good to excellent diastereoselectivity can often be achieved due to steric directing effects. For simple alkenes, modest diastereoselectivity is common.[8]

Data Summary: Influence of Reaction Parameters

The following table summarizes the general effects of key parameters on reaction outcomes. This should be used as a guideline for optimization.

ParameterVariationExpected Effect on YieldExpected Effect on SelectivityRationale & Notes
Base LDA vs. LiHMDS vs. LiN(Cy)₂LiN(Cy)₂ often betterCan influence drThe choice of base can affect the aggregation state and reactivity of the intermediates. Sterically bulky bases can improve selectivity.
Solvent THF vs. Et₂O vs. DioxaneTHF is standardCan be significantSolvent polarity and coordinating ability affect the stability and reactivity of the ate complex and carbenoid.
Temperature -100 °C vs. -78 °C vs. -40 °CLower T may decrease rate but improve yieldLower T generally improves drMinimizes carbenoid decomposition and allows for more selective cycloaddition.
Equivalents 1.2 vs 1.5 vs 2.0 (Bpin-CHCl₂)Higher equiv. can drive conversionMinimalUseful for less reactive alkenes, but increases cost and purification difficulty.

References

  • Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. [Link]

  • Boron “Ate” Complexes for Asymmetric Synthesis. Thieme. [Link]

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

  • Dichloromethane - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • 1,3,2-Dioxaborolane, 2-(dichloroMethyl)-4,4,5,5-tetraMethyl. Chemdad. [Link]

  • 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. [Link]

  • Borocyclopropanation of Styrenes Mediated by UV-light Under Continuous Flow Conditions. PubMed. [Link]

  • Advanced Procedure for the Preparation of cis‐1,2‐Dialkylcyclopropanols – Modified Ate Complex Mechanism for Titanium‐Mediated Cyclopropanation of Carboxylic Esters with Grignard Reagents. ResearchGate. [Link]

  • Hydrolysis of ate complexes 130. ResearchGate. [Link]

  • Troubleshooting a Miyaura borylation. Reddit. [Link]

  • Diastereoselective Borocyclopropanation of Allylic Ethers Using a Boromethylzinc Carbenoid. ResearchGate. [Link]

  • Insight into the Mechanism and Stereochemistry of the Transformations of Alkyltitanium Ate-Complexes. An Enhanced Enantioselectivity in the Cyclopropanation of the Carboxylic Esters with Titanacyclopropane Reagents. ResearchGate. [Link]

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Technical Support Center: 2-(Dichloromethyl)dioxaborolane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as Cl2CH-Bpin). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in cross-coupling reactions, particularly in the context of Matteson homologation and related transformations. Here, we address common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What is 2-(dichloromethyl)dioxaborolane, and what are its primary applications?

2-(Dichloromethyl)dioxaborolane is an organoboron reagent, specifically a pinacol boronate ester.[1][2] Its principal application is in the Matteson homologation reaction , a powerful method for the stereospecific one-carbon extension of boronic esters.[3][4] This reaction proceeds through the formation of an α-chloro boronic ester, which can be further functionalized. This iterative capability makes it a valuable tool in the asymmetric synthesis of complex natural products and pharmaceuticals.[3][4] It also serves as a precursor for other synthetic building blocks, such as monofluoromethyl (CH₂F) groups, which are of high interest in medicinal chemistry.[5][6][7][8]

Q2: How should I handle and store Cl₂CH-Bpin to ensure its stability?

Like many organoboron reagents, Cl₂CH-Bpin is sensitive to moisture. The dioxaborolane ring can undergo hydrolysis, leading to the corresponding boronic acid and pinacol.[9] This degradation will significantly impact its reactivity and the stoichiometry of your reaction.

  • Storage: The reagent should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, protected from light, and refrigerated (e.g., at 4°C).[1][10]

  • Handling: Always handle the reagent under an inert atmosphere using anhydrous solvents and oven-dried glassware. Avoid exposure to ambient air and moisture. Use syringe techniques for transferring solutions. A detailed procedure for setting up an inert atmosphere reaction is provided in the protocols section.

Q3: Is Cl₂CH-Bpin compatible with aqueous or protic solvents?

Generally, no. The presence of water or protic solvents (like methanol or ethanol) can lead to two primary side reactions:

  • Hydrolysis: Cleavage of the pinacol ester to form (dichloromethyl)boronic acid.[9]

  • Protodeboronation: Cleavage of the C–B bond to form dichloromethane, a highly undesirable side reaction that consumes the reagent.[11][12]

While some cross-coupling reactions (like Suzuki-Miyaura) use aqueous bases, the stability of the specific boronic ester under these conditions is critical.[13][14] For reactions involving Cl₂CH-Bpin, especially Matteson homologations which are typically run under anhydrous, non-protic conditions at low temperatures, the exclusion of water is paramount.[10][15]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or no product yield, with significant recovery of the starting boronic ester.

Q: My reaction isn't working. I've confirmed my starting materials are present, but I'm not forming the desired product. What's going wrong?

This issue often points to problems with the reaction setup or the reagents used in the homologation step, which typically involves a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures.

A: Potential Causes & Step-by-Step Solutions:

  • Inefficient Deprotonation: The first step of the Matteson reaction is the deprotonation of the dichloromethyl group by a strong base to form a lithiated intermediate. If this step is inefficient, the reaction will not proceed.

    • Troubleshooting:

      • Check Base Quality: Ensure your n-butyllithium (nBuLi) solution, used to generate LiTMP, has been recently titrated. Its concentration can decrease over time.

      • Temperature Control: The deprotonation and subsequent reaction must be performed at very low temperatures (typically -78 °C to -100 °C) to prevent side reactions like carbene formation.[10] Ensure your cooling bath is stable.

      • Solvent Purity: Use high-quality, anhydrous, and non-protic solvents like tetrahydrofuran (THF). Traces of water will quench the base and the lithiated intermediates.

  • Poor Substrate Reactivity: The boronic ester you are trying to homologate may be sterically hindered or electronically unsuited for the reaction.

    • Troubleshooting:

      • Review Literature: Check for precedents with similar substrates. The Matteson reaction is well-established, and its scope and limitations have been explored.[3][4][16]

      • Modify Conditions: A slight increase in temperature after the addition of the base might be necessary for less reactive substrates, but this must be done cautiously to avoid decomposition.

Problem 2: Significant formation of a protonated byproduct (Protodeboronation).

Q: My main byproduct has a mass corresponding to my boronic ester substrate losing its boronate group and gaining a hydrogen. What is this, and how can I prevent it?

This is a classic case of protodeboronation , a common and often frustrating side reaction in cross-coupling chemistry where the C-B bond is replaced by a C-H bond.[11][12]

A: Causality and Mitigation Strategies:

  • Mechanism: Protodeboronation is essentially the protonolysis of the carbon-boron bond.[11] It can be catalyzed by acids, bases, or even transition metals and is exacerbated by the presence of proton sources, particularly water.[12][17][18] For boronic esters, the reaction can occur directly or after hydrolysis to the corresponding boronic acid, which may be more susceptible.[13]

  • Troubleshooting Protocol:

    • Rigorous Exclusion of Water and Protic Sources:

      • Dry all solvents using an appropriate drying agent or a solvent purification system.

      • Flame-dry or oven-dry all glassware immediately before use.

      • Ensure all reagents, including the starting boronic ester and any additives, are anhydrous.

    • Optimize the Base: In Suzuki-type couplings, the choice of base is critical. Sometimes, a weaker, non-hydroxide base like CsF or K₃PO₄ can be less prone to causing hydrolysis and subsequent protodeboronation than strong aqueous bases like NaOH or K₂CO₃.[19][20]

    • Use Stoichiometric Reagents: Using a large excess of the boronic ester can sometimes drive the desired reaction, but it is often better to optimize conditions to prevent its decomposition. Consider using a slight excess (1.1-1.2 equivalents) to compensate for minor degradation.

Problem 3: Formation of a symmetrical dimer of my coupling partner (Homocoupling).

Q: I am attempting a Suzuki-Miyaura coupling and observe a significant amount of a symmetrical biaryl byproduct derived from my boronic ester. Why is this happening?

This side reaction is known as homocoupling . It is a palladium-catalyzed reaction that couples two molecules of the organoboron reagent together.[21][22][23]

A: Causality and Mitigation Strategies:

  • Mechanism: Homocoupling is often promoted by the presence of Pd(II) species and an oxidant, most commonly oxygen from the air.[14][24] If the active Pd(0) catalyst is oxidized to Pd(II) during the reaction, it can catalyze this undesired pathway. Some Pd(II) precatalysts may also initiate homocoupling before being reduced to the active Pd(0) state.[14]

  • Troubleshooting Protocol:

    • Thorough Degassing: This is the most critical step to prevent homocoupling. Before adding the catalyst, thoroughly degas the reaction mixture. Common methods include:

      • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.

      • Freeze-Pump-Thaw: Perform at least three cycles of freezing the mixture in liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.

    • Catalyst Choice: Use a high-quality Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) or a modern pre-catalyst (e.g., XPhos Pd G3/G4) that rapidly generates the active Pd(0) species.[25] This minimizes the concentration of reactive Pd(II) in the early stages of the reaction.

    • Ligand Selection: Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can favor the desired cross-coupling pathway over homocoupling by accelerating the rate-limiting oxidative addition step.[19][24]

Visualized Workflows & Data
Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing common issues in cross-coupling reactions involving Cl₂CH-Bpin.

TroubleshootingWorkflow cluster_outcomes Potential Outcomes cluster_solutions Corrective Actions Start Low Cross-Coupling Yield Check_SM Analyze Crude Reaction Mixture (LCMS, GCMS, NMR) Start->Check_SM Identify_Byproduct Identify Major Components Check_SM->Identify_Byproduct Protodeboronation Protodeboronation Product Observed Identify_Byproduct->Protodeboronation Mass = Substrate - Bpin + H Homocoupling Homocoupling Product Observed Identify_Byproduct->Homocoupling Mass = 2 x Substrate - 2 x Bpin SM_Unreacted Starting Materials Largely Unreacted Identify_Byproduct->SM_Unreacted No significant byproducts Solve_Proto Implement Protocol: - Rigorously exclude H₂O - Use anhydrous solvents/reagents - Re-evaluate base choice Protodeboronation->Solve_Proto Solve_Homo Implement Protocol: - Thoroughly degas mixture - Use high-quality Pd(0) source - Ensure inert atmosphere Homocoupling->Solve_Homo Solve_Reactivity Implement Protocol: - Check/titrate base (nBuLi) - Ensure low temperature (-78°C) - Verify substrate compatibility SM_Unreacted->Solve_Reactivity

Caption: Troubleshooting decision tree for cross-coupling failures.

Competing Reaction Pathways

This diagram illustrates the desired catalytic cycle versus the off-cycle protodeboronation pathway.

ReactionPathways cluster_desired Desired Cross-Coupling Cycle cluster_side_reaction Side Reaction: Protodeboronation Pd0 Pd(0)L₂ OxAdd R-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)(Ar)L₂ OxAdd->Transmetal Transmetalation (Ar-Bpin) RedElim R-Ar Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArBpin Ar-Bpin ArH Ar-H (Byproduct) ArBpin->ArH H⁺ Source (e.g., H₂O) ArBpin_ref Ar-Bpin ArBpin_ref->Transmetal Enters Cycle ArBpin_ref->ArBpin Diverted

Caption: Desired vs. undesired reaction pathways for a boronic ester.

Table 1: Troubleshooting Summary
Observed Problem Potential Cause Key Parameters to Adjust Recommended Action
Protodeboronation Presence of protic impurities (e.g., water).Solvent, Base, AtmosphereUse anhydrous solvents, flame-dried glassware, and consider non-aqueous bases (e.g., CsF).[11][13][19]
Homocoupling Presence of oxygen; Pd(II) species.Atmosphere, CatalystThoroughly degas the reaction mixture (freeze-pump-thaw) and use a reliable Pd(0) source or pre-catalyst.[14][21][24]
Low Reactivity Inactive base; low temperature; poor substrate.Base, TemperatureTitrate nBuLi before use; ensure stable low-temperature bath; review literature for substrate compatibility.[3][10]
Reagent Degradation Improper storage or handling.Storage, HandlingStore Cl₂CH-Bpin under argon at 4°C; handle only under inert atmosphere.[10]
References
  • Scott, D. K., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. Available at: [Link]

  • Scott, D. K., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Available at: [Link]

  • Scott, D. K., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Semantic Scholar. Available at: [Link]

  • Biscoe, M. R., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. PubMed. Available at: [Link]

  • Sayes, M., et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition. Available at: [Link]

  • N.A. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • Xie, Q., & Dong, G. (2022). Programmable Ether Synthesis Enabled by Oxa-Matteson Reaction. Organic Chemistry Portal. Available at: [Link]

  • N.A. (n.d.). Protodeboronations. Organic Chemistry Portal. Available at: [Link]

  • Matteson, D. S. (n.d.). Unlocking the Potential of the Matteson Reaction in Natural Product Synthesis. Organic Reactions. Available at: [Link]

  • West, T. H., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • Xie, Q., & Dong, G. (2022). Programmable Ether Synthesis Enabled by Oxa-Matteson Reaction. PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). Visible Light-Mediated Monofluoromethylation/Acylation of Olefins by Dual Organo-Catalysis. MDPI. Available at: [Link]

  • Fawcett, A., et al. (2024). Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. PMC. Available at: [Link]

  • N.A. (2025). Reaction Chemistry & Engineering. Uppsala University. Available at: [Link]

  • N.A. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2014). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Publishing. Available at: [Link]

  • Schulze, M., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. ACS Publications. Available at: [Link]

  • N.A. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. ResearchGate. Available at: [Link]

  • N.A. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Springer Nature Experiments. Available at: [Link]

  • Matteson, D. S., & Man, H. W. (n.d.). Hydrolysis of Substituted 1,3,2-Dioxaborolanes and an Asymmetric Synthesis of a Differentially Protected syn,syn-3-Methyl-2,4-hexanediol. ACS Figshare. Available at: [Link]

  • N.A. (n.d.). 1,3,2-Dioxaborolane, 2-(dichloroMethyl)-4,4,5,5-tetraMethyl-. Chemdad. Available at: [Link]

  • N.A. (n.d.). 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. Available at: [Link]

  • N.A. (n.d.). Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. PMC. Available at: [Link]

  • Liu, S. Y., et al. (2014). Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl). NIH. Available at: [Link]

  • N.A. (n.d.). Monofluoromethylation of acyl chlorides and chloroformates employing fluorobis(phenylsulfonyl)methane. Synthesis of monofluoromethyl ketones via selective zinc-mediated reductive desulfonylation. RSC Publishing. Available at: [Link]

  • N.A. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC. Available at: [Link]

  • N.A. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • N.A. (2024). Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • N.A. (2000). Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. An Improved Synthesis of Alpha- Hydroxy Aldehydes. Sciforum. Available at: [Link]

  • N.A. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • N.A. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available at: [Link]

  • N.A. (n.d.). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. RSC Publishing. Available at: [Link]

  • N.A. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC. Available at: [Link]

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Technical Support Center: Purification of Products from Reactions with 2-(Dichloromethyl)dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(dichloromethyl)dioxaborolane. This reagent is a powerful tool for the synthesis of complex molecules, but the unique properties of the resulting boronic ester products can present significant purification challenges. This guide is designed to provide expert insights and practical solutions to common issues encountered during product isolation and purification.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses the most frequent and challenging issues observed during the purification of pinacol boronate esters derived from reactions with 2-(dichloromethyl)dioxaborolane. We will explore the root causes of these problems and provide validated, field-proven solutions.

Issue 1: My product shows severe streaking on a silica gel TLC plate and gives poor recovery from a flash column.

Q: I'm trying to purify my product using standard silica gel flash chromatography, but I'm losing most of my material on the column. The TLC also looks terrible. What is happening and how can I fix it?

A: This is the most common problem encountered when purifying boronic esters and is rooted in the fundamental chemistry of the compound and the stationary phase.

The Underlying Chemistry: The boron atom in your pinacol ester is Lewis acidic, meaning it has an empty p-orbital and can accept electron density. The surface of standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic but also possess Lewis basic oxygen atoms. This leads to two primary detrimental interactions:

  • Strong Adsorption: A strong dative bond can form between the Lewis acidic boron and the Lewis basic silanols, causing your product to irreversibly bind to the silica gel.[1]

  • Hydrolysis: The acidic nature of the silica surface can catalyze the hydrolysis of the pinacol ester back to its corresponding boronic acid.[1] This newly formed boronic acid is much more polar and will not elute with typical non-polar solvent systems, remaining at the baseline and contributing to the low recovery.

Solutions & Optimization:

  • Deactivate the Silica Gel: The most effective solution is to modify the silica gel to passivate the active silanol sites.

    • Boric Acid Impregnation: Treating your silica gel with boric acid is a highly effective method to suppress the over-adsorption of pinacol esters, dramatically improving recovery.[1][2] This pre-treatment essentially saturates the problematic binding sites. (See Protocol 1 for a detailed procedure).

    • Base Treatment: You can create a slurry of your silica gel in the chosen eluent and add a small amount (typically 0.5-1% v/v) of a non-nucleophilic base like triethylamine (NEt₃). This base will neutralize the acidic silanol groups, preventing both strong adsorption and hydrolysis.[1]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: For compounds that are not excessively polar, neutral alumina can be an excellent alternative to silica gel, as it lacks the highly acidic surface of silica.[1][3]

    • Celite/Silica Plug: If your goal is simply to remove baseline impurities (e.g., catalyst residues or salts) and the product has a moderate to low polarity, a quick filtration through a short plug of Celite or silica can be sufficient. This minimizes the contact time between your compound and the stationary phase, reducing the chances of degradation or loss.[1]

Issue 2: My final product NMR shows contamination with pinacol and a boronic acid species, even after chromatography.

Q: I successfully purified my product via chromatography, but my characterization data shows it's not clean. I see signals for free pinacol and what appears to be the hydrolyzed boronic acid of my product. Where did these come from?

A: This indicates that your product is degrading either during the reaction work-up or on the column itself. Pinacol esters, while more stable than their corresponding boronic acids, are still susceptible to hydrolysis under aqueous acidic or basic conditions.[1][4]

The Underlying Chemistry: The B-O bonds in the dioxaborolane ring are labile. In the presence of water, particularly when catalyzed by acid or base, the ester can hydrolyze. This process is often initiated during an aqueous work-up or on a "wet" or acidic stationary phase during chromatography.

Solutions & Optimization:

  • Implement Anhydrous Work-up and Purification:

    • Drying Solvents: Ensure all solvents used for extraction and chromatography are rigorously dried.

    • Inert Atmosphere: If your compound is particularly sensitive, perform the work-up and pack the column under an inert atmosphere (e.g., Nitrogen or Argon).[1]

    • Brine Wash: During your aqueous work-up, always finish with a wash using saturated aqueous NaCl (brine). Brine helps to remove dissolved water from the organic layer by the common-ion effect, reducing the amount of water carried over to the drying and evaporation steps.[5]

  • Avoid Protic or Acidic Conditions:

    • Non-Protic Solvents: Whenever possible, avoid using protic solvents like methanol in your chromatography eluent unless the silica has been thoroughly deactivated.

    • Modified Silica: As described in Issue 1, using boric acid-treated or base-neutralized silica is critical to prevent on-column hydrolysis.[1][6]

  • Post-Purification Removal of Boron Impurities:

    • If you suspect contamination with boronic acid residues, a useful trick is to dissolve the crude product in methanol and evaporate it on a rotary evaporator. Repeating this process 2-3 times can help remove boronic acids as the volatile trimethyl borate ((MeO)₃B).[7]

Purification Strategy Decision Workflow

This flowchart provides a logical pathway for selecting the appropriate purification method for your boronate ester product.

Purification_Workflow start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid try_cryst Attempt Recrystallization or Trituration is_solid->try_cryst Yes next_step Is crude product needed for a robust reaction (e.g., Suzuki Coupling)? is_solid->next_step No / Oil cryst_ok Is the product pure by NMR/LCMS? try_cryst->cryst_ok cryst_ok->next_step No end_node Pure Product cryst_ok->end_node Yes plug_filter Perform a quick filtration through a Celite or short Silica Plug next_step->plug_filter Yes chromatography Proceed to Column Chromatography next_step->chromatography No plug_filter->end_node select_stationary Select Stationary Phase chromatography->select_stationary boric_acid_silica Boric Acid-Treated Silica (General, Good Recovery) select_stationary->boric_acid_silica neutral_alumina Neutral Alumina (Good for less polar products) select_stationary->neutral_alumina base_treated_silica Base-Treated Silica (e.g., 1% NEt3 in eluent) select_stationary->base_treated_silica boric_acid_silica->end_node neutral_alumina->end_node base_treated_silica->end_node

Caption: A flowchart for troubleshooting common issues in Bpin purification.

Frequently Asked Questions (FAQs)

Q1: Can I use my crude product directly in the next reaction step, like a Suzuki-Miyaura coupling, without full purification? A1: Often, yes. For many robust cross-coupling reactions, using the crude boronic ester after a simple work-up and filtration through Celite or a small plug of silica is sufficient.[1] This removes inorganic salts and catalyst residues. However, the success of this approach is highly dependent on the tolerance of your specific reaction to the remaining impurities. A small-scale trial is always recommended.

Q2: How can I remove unreacted 2-(dichloromethyl)dioxaborolane from my reaction mixture? A2: 2-(dichloromethyl)dioxaborolane has a reported boiling point of 103 °C at 20 mmHg, making it relatively volatile.[8] It can often be removed during solvent evaporation under high vacuum. If it co-elutes with your product, consider that it is susceptible to hydrolysis. A careful aqueous work-up can help hydrolyze the starting material to the more polar (dichloromethyl)boronic acid, which can then be more easily separated from a less polar product by extraction or chromatography.

Q3: What are the best methods for visualizing my boron-containing compounds on a TLC plate? A3: Many organoboron compounds are not strongly UV-active unless they are part of a chromophore. Standard visualization techniques are:

  • Potassium Permanganate (KMnO₄) stain: A good general stain for organic compounds.

  • Ceric Ammonium Molybdate (CAM) stain: Another versatile stain.

  • Iodine Chamber: Reversible staining that works for many organic compounds.

Q4: My product is a non-crystalline oil. How can I purify it if chromatography is failing even with modified silica? A4: If your product is an oil and chromatography is problematic, consider these alternatives:

  • Distillation: If your product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an excellent, scalable purification method.

  • Derivatization: In some cases, it may be beneficial to temporarily convert the boronic ester to a more stable or crystalline derivative for purification, followed by regeneration of the desired ester.[3] For example, conversion to an N-methyliminodiacetic acid (MIDA) boronate, which is often a crystalline solid stable to chromatography, can be an option.

Key Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol describes the preparation of deactivated silica gel for flash chromatography, which is highly effective for the purification of pinacol boronic esters.[1]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare Boric Acid Solution: Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.

  • Create Slurry: In a large round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.

  • Agitate: Gently agitate or swirl the slurry for 1 hour at room temperature.

  • Remove Solvent: Remove the methanol via rotary evaporation until the silica is a dry, free-flowing powder.

  • Wash: Add ethanol to the flask (approx. 600 mL for 100 g of silica), create a slurry, and remove the ethanol via rotary evaporation.

  • Dry Thoroughly: Dry the treated silica gel under high vacuum, for instance, at 60°C for 1.5 hours, until it is completely free-flowing. The boric acid-impregnated silica gel is now ready for use.

Data Summary Table
Purification MethodBest ForProsCons
Standard Silica Gel Very non-polar, robust esters.Readily available; well-understood.High risk of product loss, streaking, and hydrolysis for most boronic esters.[1][6]
Boric Acid-Treated Silica General purpose for most pinacol esters.Excellent recovery; suppresses hydrolysis; highly reproducible.[1][2]Requires extra preparation step; may have slightly lower separating power than standard silica.[6]
Neutral Alumina Less polar to moderately polar esters.Good alternative to silica; avoids acidic surface issues.[1][3]Can be more reactive than silica for certain functional groups.
Recrystallization/Trituration Solid products.Can provide very high purity; scalable.Product must be a solid; may require significant screening of solvents.[3]
Filtration through Plug Crude purification for next step.Fast; removes salts and baseline impurities effectively.Does not separate closely related organic impurities.[1]
References
  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Element-selective gas chromatographic detection and determination of organoboron compounds. (n.d.). Analyst (RSC Publishing). [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Ohmura, T., Takeda, K., & Suginome, M. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3351–3356. [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Reactions in THF/Dioxane. [Link]

  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]

  • Gevorgyan, A., Svatunek, D., & Matar, M. (2020). Recent advances in photoinduced synthetic approaches to organoboron compounds. Tetrahedron, 76(38), 131459. [Link]

  • Save My Exams. (2025). Chromatography. [Link]

  • Qi, M., Zhang, S., Wang, T., Wang, L., & Feng, Y. (2018). Hexagonal boron nitride stationary phase for gas chromatography. Journal of Chromatography A, 1568, 171-177. [Link]

  • Matteson, D. S., & Man, H.-W. (1996). Hydrolysis of Substituted 1,3,2-Dioxaborolanes and an Asymmetric Synthesis of a Differentially Protected syn,syn-3-Methyl-2,4-hexanediol. The Journal of Organic Chemistry, 61(18), 6047-6051. [Link]

  • Various Authors. (2016). How to purify esterefication product? ResearchGate. [Link]

  • Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • Sciforum. (2000). Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. An Improved Synthesis of Alpha- Hydroxy Aldehydes. [Link]

  • Mol-Instincts. (n.d.). dichloromethyl pinacolboronate. [Link]

Sources

Technical Support Center: Improving Yield in Reactions with Pinacol (Dichloromethyl)boronate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pinacol (dichloromethyl)boronate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and unlock the full synthetic potential of this versatile reagent. As a cornerstone for stereospecific carbon-carbon bond formation, particularly through Matteson homologation, pinacol (dichloromethyl)boronate is invaluable. However, its successful application requires a nuanced understanding of its reactivity and handling.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common experimental challenges, enhancing reaction yields, and ensuring the integrity of your results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during reactions involving pinacol (dichloromethyl)boronate and its derivatives. Each issue is presented in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in your experiments.

Q1: My Matteson homologation reaction has stalled, showing low or no conversion of the starting boronic ester. What are the likely causes and how can I improve the yield?

Low conversion in a Matteson homologation is almost always linked to the generation and stability of the key nucleophile, (dichloromethyl)lithium (LiCHCl₂). This organolithium species is thermally unstable and highly sensitive to reaction conditions.

Core Causality: The primary bottleneck is the inefficient formation or premature decomposition of (dichloromethyl)lithium.

Troubleshooting Steps & Explanations:

  • Verify Reagent Quality and Inert Conditions:

    • Anhydrous Solvent: Tetrahydrofuran (THF) is the most common solvent. It must be rigorously dried, typically by distillation from sodium/benzophenone or by passing it through an activated alumina column. Trace water will quench the organolithium reagent instantly.

    • Freshly Titrated Alkyllithium: The molarity of commercial n-butyllithium (n-BuLi) or other alkyllithium reagents can decrease over time. Always titrate your BuLi solution before use to ensure accurate stoichiometry. An excess of BuLi can lead to side reactions, while an insufficiency will result in incomplete deprotonation of dichloromethane.

    • Inert Atmosphere: The reaction must be conducted under a meticulously maintained inert atmosphere (Argon or Nitrogen) to prevent quenching by oxygen or moisture.

  • Optimize the Generation of (Dichloromethyl)lithium:

    • Temperature is Critical: The deprotonation of dichloromethane to form LiCHCl₂ is highly exothermic and the product is unstable above -60 °C. The reaction must be performed at very low temperatures.

      • Standard Method: Deprotonation with n-BuLi is typically performed at -100 °C (liquid N₂/diethyl ether slush bath).

      • In-Situ Method: A more convenient method involves the slow addition of sec-butyllithium to a solution of the boronic ester and dichloromethane in THF at -78 °C (dry ice/acetone bath). This generates the LiCHCl₂ in situ, allowing it to be trapped immediately by the boronic ester, minimizing decomposition.

    • Addition Rate: Add the alkyllithium base to the dichloromethane solution slowly and dropwise. Rapid addition can create localized hot spots, causing the decomposition of the (dichloromethyl)lithium reagent. A continuous flow setup can offer superior control over temperature and residence time for generating this unstable reagent, leading to higher purity and yield.[1]

  • Consider the Base:

    • While n-BuLi is common, Lithium diisopropylamide (LDA) can also be used and is sometimes preferable for larger-scale reactions as it can be used at a slightly higher temperature of -40 °C.

Below is a workflow to diagnose low conversion issues.

start Low Conversion in Matteson Homologation reagent_check Are all reagents (THF, CH2Cl2) anhydrous and was BuLi recently titrated? start->reagent_check temp_check Was the deprotonation temperature strictly maintained at or below -78°C? reagent_check->temp_check Yes failure Problem Persists: Consider In-Situ Method or Alternative Base (LDA) reagent_check->failure No. Dry solvents & titrate BuLi. addition_check Was the alkyllithium added slowly to the CH2Cl2 solution? temp_check->addition_check Yes temp_check->failure No. Use proper slush bath & monitor internal temp. success Yield Improved addition_check->success Yes. This was likely the issue. addition_check->failure No. Rapid addition causes decomposition.

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My reaction works, but the yield is compromised by protodeboronation, especially during the subsequent Suzuki-Miyaura coupling. How can I prevent this?

Protodeboronation is the cleavage of the C–B bond, replacing the boronic ester with a hydrogen atom. Pinacol boronic esters are generally more stable than their corresponding boronic acids, but they are still susceptible to this side reaction, particularly with electron-rich or electron-deficient aryl groups, or under harsh basic conditions.[2][3]

Core Causality: The C–B bond is cleaved by a proton source, often water, in a process that can be catalyzed by base or residual palladium catalyst.

Troubleshooting Steps & Explanations:

  • Minimize Water Content:

    • Anhydrous Solvents: Use dry solvents for the Suzuki-Miyaura coupling. While some Suzuki reactions benefit from a small amount of water, excess water promotes protodeboronation.[2]

    • Anhydrous Base: Use an anhydrous grade of your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or dry it in an oven before use. Potassium phosphate (K₃PO₄) is often a good choice as it is a strong enough base for transmetalation but is less hydrolytic than hydroxides.

  • Optimize the Base:

    • Avoid Strong Hydroxide Bases: Bases like NaOH or KOH significantly increase the rate of protodeboronation.[4] Opt for carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).

    • Use a Milder Base: For particularly sensitive substrates, a milder organic base like triethylamine (TEA) or DBU might be sufficient, though this is catalyst-dependent.[5]

  • Reaction Temperature and Time:

    • Lower the Temperature: High temperatures accelerate protodeboronation.[4] Use a highly active palladium catalyst/ligand system that allows the reaction to proceed efficiently at a lower temperature (e.g., 60-80 °C instead of >100 °C).

    • Monitor the Reaction: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. The longer the boronic ester is exposed to basic, aqueous conditions, the more protodeboronation will occur.

  • Protect the Boronic Ester:

    • If protodeboronation remains a persistent issue, consider converting the pinacol ester to a more robust N-methyliminodiacetic acid (MIDA) boronate or a trifluoroborate salt.[6] MIDA boronates are exceptionally stable and only release the boronic acid under specific, mild basic conditions, making them ideal for multi-step syntheses.[6]

Q3: I struggle with purifying my boronate ester products. They often streak on silica gel columns, leading to poor separation and low recovery. What are the best purification strategies?

The purification of boronic esters is a common frustration. The empty p-orbital on the boron atom makes it a Lewis acid, leading to strong interactions with the acidic silanol groups on the surface of silica gel. This causes the characteristic streaking and can even promote hydrolysis on the column.[7]

Core Causality: Lewis acid-base interactions between the boronic ester and the silica gel stationary phase.

Troubleshooting Steps & Explanations:

  • Modify the Stationary Phase:

    • Neutralize the Silica: Pre-treat the silica gel by flushing the packed column with your eluent system containing 1-2% triethylamine. This neutralizes the acidic sites and significantly reduces streaking.

    • Use Neutral Alumina: For very sensitive compounds, chromatography on neutral or basic alumina is an excellent alternative to silica gel.[8]

    • Boric Acid-Treated Silica: It has been reported that silica gel treated with boric acid can be effective for purifying some pinacol esters.[6]

  • Explore Non-Chromatographic Methods:

    • Crystallization: If your product is a solid, recrystallization is the preferred method of purification. It avoids the issues of chromatography and often yields material of very high purity.

    • Distillation: For liquid boronic esters with sufficient thermal stability, distillation under reduced pressure can be a highly effective purification technique.

    • Derivatization: In difficult cases, you can temporarily convert the pinacol ester to a highly crystalline derivative, like a potassium trifluoroborate salt, by reacting it with KHF₂.[9] These salts are typically stable solids that can be easily purified by recrystallization. The boronic acid can then be regenerated by treatment with an acid.[9]

  • Workup Technique:

    • A simple filtration through a plug of Celite after the reaction can remove the palladium catalyst and inorganic salts.[7] Sometimes, if the crude NMR is clean enough, this is sufficient, and the material can be used in the next step without full chromatographic purification, minimizing potential losses.

Frequently Asked Questions (FAQs)

  • Q: What is the fundamental mechanism of the Matteson Homologation?

    • A: The reaction proceeds through a three-step sequence:

      • Deprotonation: An alkyllithium base removes a proton from dichloromethane (CH₂Cl₂) to form the highly reactive (dichloromethyl)lithium (LiCHCl₂).

      • Boronate Complex Formation: The nucleophilic LiCHCl₂ attacks the electrophilic boron atom of the pinacol boronic ester to form a tetracoordinate boronate "ate" complex.

      • 1,2-Migration: This is the key step. The "ate" complex undergoes a rearrangement where one of the chlorine atoms acts as a leaving group, and the alkyl/aryl group (R) on the boron migrates to the adjacent carbon atom. This migration occurs with inversion of configuration at the carbon, forming the new C-C bond and regenerating the trivalent boronic ester. The result is a one-carbon extension of the original boronic ester.[10][11]

    R_Bpin R-B(pin) Ate_Complex [R-B(pin)(CHCl₂)]⁻ Li⁺ R_Bpin->Ate_Complex Attack on Boron LiCHCl2 LiCHCl₂ LiCHCl2->Ate_Complex Product R-CH(Cl)-B(pin) Ate_Complex->Product 1,2-Migration (Rearrangement) LiCl + LiCl

    Caption: Simplified mechanism of the Matteson Homologation.

  • Q: What are the critical safety precautions for this chemistry?

    • A: Both alkyllithium reagents (e.g., n-BuLi) and (dichloromethyl)lithium are extremely reactive and pyrophoric (ignite spontaneously in air). Dichloromethane is a suspected carcinogen. All manipulations must be performed by trained personnel in a well-ventilated fume hood under a robust inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. Always have a Class D fire extinguisher (for combustible metals) available.

  • Q: How should I store pinacol (dichloromethyl)boronate?

    • A: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated. Like most boronic esters, it is sensitive to moisture and can hydrolyze over time if not stored properly.

  • Q: How can I deprotect the pinacol group to get the free boronic acid?

    • A: While pinacol esters are relatively stable, they can be deprotected if necessary. Common methods include transesterification with diethanolamine followed by mild acid hydrolysis, or conversion to a potassium trifluoroborate salt with KHF₂ followed by hydrolysis with TMSCl or a base.[9][12] Harsh acidic or basic conditions should be avoided as they can degrade the desired boronic acid.[9]

Validated Experimental Protocols

Protocol 1: General Procedure for Matteson Homologation of an Aryl Pinacol Boronic Ester

This protocol describes the in situ generation of (dichloromethyl)lithium for the homologation reaction.

Materials:

  • Aryl Pinacol Boronic Ester (1.0 equiv)

  • Dichloromethane (CH₂Cl₂, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane, 1.2 equiv)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the aryl pinacol boronic ester (1.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF via syringe to dissolve the boronic ester (concentration ~0.2 M).

  • Add dichloromethane (1.5 equiv) to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (1.2 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with saturated NH₄Cl solution.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via crystallization or column chromatography on neutralized silica gel or alumina.

Quantitative Data Summary

Table 1: Comparison of Conditions for Generating (Dichloromethyl)lithium

ParameterMethod 1: Pre-formationMethod 2: In-situMethod 3: LDA
Base n-Butyllithium (n-BuLi)sec-Butyllithium (s-BuLi)Lithium diisopropylamide (LDA)
Temperature -100 °C-78 °C-40 °C
Procedure n-BuLi added to CH₂Cl₂ first, then boronic ester is added.s-BuLi added to a mixture of boronic ester and CH₂Cl₂.LDA added to CH₂Cl₂.
Advantages Traditional, well-documented.More convenient temperature; minimizes reagent decomposition.Suitable for larger scale; milder than BuLi.
Disadvantages Requires extremely low temp; reagent decomposes quickly.Requires slow addition to control exotherm.Requires preparation of LDA.

References

  • Syntheses of Marine Natural Products via Matteson Homologations and Rel
  • Boronic ester homolog
  • Studies on a catalytic version of the Matteson asymmetric homologation reaction. (2021). Organic & Biomolecular Chemistry.
  • Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Pinacol (dichloromethyl)
  • A Method for the Deprotection of Alkylpinacolyl Boron
  • strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. (n.d.). Benchchem.
  • Strategies for the analysis of highly reactive pinacolboron
  • How to purify boronic acids/boronate esters?. (2016).
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025).
  • Technical Support Center: Preventing Hydrolysis of Boronic Acid Deriv
  • Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. (2025).
  • Tips on increasing yield of Miyaura coupling reaction?. (2022). Reddit.
  • A review on DBU-mediated organic transformations. (2025).
  • Dichloromethyl lithium: A valuable reagent in organic synthesis handled in continuous flow mode. (2017). Novartis OAK.

Sources

Technical Support Center: Synthesis Using 2-(Dichloromethyl)dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(dichloromethyl)dioxaborolane in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success and failure in these reactions. Our goal is to empower you with the knowledge to diagnose and resolve common issues, ensuring the integrity and efficiency of your experiments.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis, presented in a question-and-answer format.

Question 1: My reaction is low-yielding, and I observe multiple unknown spots on my TLC. What are the likely side reactions?

Answer:

Low yields and the appearance of multiple byproducts when using 2-(dichloromethyl)dioxaborolane, particularly in Matteson homologation reactions, can stem from several sources. The primary culprits are often related to the stability of the key reagents and intermediates, as well as reaction conditions.

Root Cause Analysis:

  • Decomposition of the (Dichloromethyl)lithium Reagent: (Dichloromethyl)lithium is a thermally unstable carbenoid.[1] If not generated and consumed in situ at very low temperatures (typically -78 °C to -100 °C), it can undergo α-elimination to form dichlorocarbene and lithium chloride.[2][3] This decomposition depletes your key reagent and the resulting carbene can react non-selectively with other components in your reaction mixture. Black residues on the flask wall are a common indicator of this decomposition pathway.[3]

  • Hydrolysis of Boronic Esters: Pinacol boronate esters are susceptible to hydrolysis to the corresponding boronic acids, especially during aqueous workup or chromatography on silica gel.[4][5][6][7] This is a significant issue as boronic acids have different physical properties and may not undergo the desired subsequent transformations.

  • Epimerization or Decomposition of the α-Chloroboronic Ester Intermediate: The α-chloroboronic ester formed after the initial homologation can be unstable, particularly with certain substrates. For example, arylboronic esters bearing electron-withdrawing groups are prone to epimerization and decomposition.[8]

Troubleshooting and Mitigation Strategies:

  • Strict Temperature Control: Maintain a consistently low temperature (-78 °C or below) during the generation and reaction of (dichloromethyl)lithium.[2][9] Use a cryostat or a well-maintained dry ice/acetone bath.

  • In-Situ Reagent Generation: Generate the (dichloromethyl)lithium reagent in the presence of your boronic ester substrate to ensure it is trapped before it can decompose.[2]

  • Anhydrous Conditions: Ensure all glassware is flame-dried and all solvents and reagents are rigorously dried. Moisture will quench the organolithium reagents and contribute to the hydrolysis of boronic esters.

  • Careful Workup: Minimize exposure to acidic or basic aqueous conditions during workup. If hydrolysis is a persistent issue, consider alternative purification methods such as flash chromatography on deactivated silica gel or crystallization.

  • Substrate Considerations: If working with sensitive substrates, consider using alternative homologation reagents or protecting groups.

Question 2: I am observing a byproduct with a higher molecular weight than my expected product. Could this be an over-homologation product?

Answer:

Yes, the formation of a higher molecular weight byproduct can indeed be due to over-homologation, where more than one dichloromethyl unit is inserted into the carbon-boron bond.

Mechanism of Over-homologation:

The Matteson homologation is designed to be a single-step insertion. The intermediate boronate complex formed upon addition of (dichloromethyl)lithium is generally stable at low temperatures (-78 °C), which prevents multiple insertions.[9] However, if the reaction temperature is allowed to rise prematurely, the initially formed α-chloroboronic ester can react with another equivalent of (dichloromethyl)lithium, leading to a double-homologation product. While often a minor pathway, it has been observed as a trace byproduct.[10]

Visualizing the Reaction Pathway:

Over_Homologation A R-B(pin) C [R-B(pin)(CHCl2)]- Li+ (Boronate Complex) A->C + B LiCHCl2 B->C D R-CH(Cl)-B(pin) (Desired Product) C->D 1,2-migration F [R-CH(Cl)-B(pin)(CHCl2)]- Li+ D->F + (at higher temp.) E LiCHCl2 E->F G R-CH(Cl)-CH(Cl)-B(pin) (Over-homologation Byproduct) F->G 1,2-migration

Caption: Formation of an over-homologation byproduct.

Prevention and Control:

  • Maintain Low Temperature: The most critical factor is to keep the reaction temperature at or below -78 °C until all the (dichloromethyl)lithium has been consumed or quenched.[9]

  • Controlled Addition: Add the base (e.g., n-BuLi) slowly to the solution of dichloromethane and the boronic ester to maintain a low concentration of the reactive carbenoid at any given time.

  • Stoichiometry: Use a precise stoichiometry of the base to generate the (dichloromethyl)lithium reagent. An excess can increase the likelihood of side reactions.

Question 3: After reacting my α-chloroboronic ester with a Grignard reagent, I see a new boronic ester byproduct. What is happening?

Answer:

The formation of a new boronic ester byproduct after the addition of a Grignard reagent is a known side reaction, particularly when an excess of the Grignard reagent is used.[8]

Mechanism of Byproduct Formation:

After the desired nucleophilic substitution of the chloride by the Grignard reagent, the newly formed homologated boronic ester is still susceptible to attack by another equivalent of the Grignard reagent. This forms a new boronate complex. During aqueous workup (hydrolysis), this complex can break down in two ways: either regenerating the desired product or leading to the formation of a new boronic ester where the original alkyl/aryl group has been replaced by the alkyl/aryl group from the Grignard reagent.[8]

Illustrative Workflow:

Grignard_Byproduct cluster_0 Desired Reaction cluster_1 Side Reaction R-CH(Cl)-B(pin) R-CH(Cl)-B(pin) R-CH(R')-B(pin) R-CH(R')-B(pin) R-CH(Cl)-B(pin)->R-CH(R')-B(pin) + R'MgX Boronate Complex Boronate Complex R-CH(R')-B(pin)->Boronate Complex + excess R'MgX Boronate Complex->R-CH(R')-B(pin) Hydrolysis R'-B(pin) \n (Byproduct) R'-B(pin) (Byproduct) Boronate Complex->R'-B(pin) \n (Byproduct) Hydrolysis

Caption: Byproduct formation from excess Grignard reagent.

Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the Grignard reagent. Use of 1.0 to 1.1 equivalents is often sufficient.

  • Reverse Addition: Consider adding the α-chloroboronic ester solution to the Grignard reagent to maintain a low concentration of the boronic ester and minimize the chance of it reacting with excess Grignard.

  • Temperature: Perform the Grignard addition at a low temperature to moderate its reactivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of ZnCl₂ in the Matteson homologation?

A1: The addition of zinc chloride (ZnCl₂) can significantly improve both the yield and the diastereoselectivity of the Matteson homologation.[2] It is believed to coordinate to the boronate complex, facilitating the 1,2-migration of the R group and the expulsion of the chloride anion.[11]

Q2: How can I effectively purify my product from unreacted starting material and byproducts?

A2: Purification can be challenging due to the similar polarities of the boronic esters and their potential for hydrolysis on silica gel.

  • Flash Chromatography: Use a less polar solvent system and consider deactivating the silica gel with a small amount of triethylamine or by using commercially available deactivated silica.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification.

  • Preparative HPLC: For high-purity samples, reversed-phase preparative HPLC can be used, but be mindful of potential on-column hydrolysis.[5][6] Using a mobile phase without a pH modifier can sometimes minimize this.[5]

Q3: Can I use 2-(dichloromethyl)dioxaborolane with substrates containing acidic protons?

A3: It is generally not advisable. The reaction relies on the use of a strong base (like n-BuLi or LDA) to generate (dichloromethyl)lithium.[2] Any acidic protons on your substrate (e.g., alcohols, amines, carboxylic acids) will be deprotonated by the base, consuming your reagents and potentially leading to undesired side reactions. It is crucial to protect such functional groups before attempting the homologation.

Q4: My reaction worked, but I am having trouble removing the pinacol diol protecting group. What are the best methods?

A4: Deprotection of pinacol boronate esters can be challenging. Common methods include:

  • Transesterification/Hydrolysis: A two-step procedure involving transesterification with diethanolamine followed by acidic hydrolysis is often effective and tolerates various functional groups.[7]

  • Conversion to Trifluoroborate Salts: Reaction with potassium hydrogen fluoride (KHF₂) forms a stable potassium trifluoroborate salt, which can then be hydrolyzed to the boronic acid under acidic or basic conditions.[12]

  • Oxidative Cleavage: Treatment with sodium periodate can cleave the diol, but this is an oxidative method and may not be compatible with all substrates.

Data Summary Table

IssuePotential Byproduct(s)Key Mitigation Strategy
Low Yield / Multiple SpotsDichlorocarbene adducts, boronic acidsStrict low-temperature control, anhydrous conditions
Higher MW ImpurityDouble homologation productMaintain reaction temp at/below -78°C
New Boronic Ester after GrignardR'-B(pin)Precise stoichiometric control of Grignard reagent
Hydrolysis during WorkupCorresponding boronic acidMinimize exposure to H₂O, use deactivated silica

References

  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. IRIS[Link]

  • Matteson Reactions. NROChemistry[Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate[Link]

  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect[Link]

  • Matteson Homologation of Arylboronic Esters. Synfacts[Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC[Link]

  • Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. ResearchGate[Link]

  • The Matteson Reaction (Mechanism). YouTube[Link]

  • The Matteson Reaction. ResearchGate[Link]

  • Facile Formation of β-Hydroxyboronate Esters by a Cu-Catalyzed Diboration/Matteson Homologation Sequence. ACS Publications[Link]

  • Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. MDPI[Link]

  • Matteson Reaction. Chem-Station[Link]

  • Regio‐ and Stereoselective Homologation of 1,2‐Bis(Boronic Esters): Stereocontrolled Synthesis of 1,3‐Diols and Sch 725674. NIH[Link]

  • Boron Homologation. Macmillan Group[Link]

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses[Link]

  • Unlocking the Potential of the Matteson Reaction in Natural Product Synthesis. Organic Reactions[Link]

  • 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem[Link]

  • Origin of stereocontrol in the Matteson reaction: Importance of attractive electrostatic interactions. University of Bristol Research Portal[Link]

  • Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations. ResearchGate[Link]

Sources

Technical Support Center: Workup Procedures for 2-(Dichloromethyl)dioxaborolane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reactions involving 2-(dichloromethyl)dioxaborolane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions to ensure the successful isolation and purification of your target compounds. As Senior Application Scientists, we understand that a successful reaction is only half the battle; an effective workup is critical for achieving high purity and yield.

Introduction: The Challenge of Boronic Ester Workups

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (dichloromethyl)boronic acid pinacol ester, is a versatile reagent in modern organic synthesis.[1][2] However, like many organoboron compounds, its reactions can present unique challenges during the workup phase. The presence of boron-containing byproducts, potential for hydrolysis of the desired product, and the need to remove unreacted starting materials and catalysts require a well-designed workup strategy. This guide provides a systematic approach to navigating these challenges.

A Note on Safety: Before beginning any workup, it is crucial to consult the Safety Data Sheet (SDS) for all reagents used. 2-(Dichloromethyl)dioxaborolane and related reagents require careful handling. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and perform all operations in a well-ventilated chemical fume hood.[3][4]

Core Principles of a Successful Workup

The goal of any workup is to separate the desired product from the reaction mixture. For reactions involving boronic esters, this typically involves three key stages:

  • Quenching: Deactivating any remaining reactive species in the mixture.

  • Extraction: Separating the product from water-soluble impurities and salts into an organic solvent.

  • Purification: Removing persistent impurities, such as pinacol or boronic acid derivatives, before final purification (e.g., column chromatography).

The following sections will address common issues encountered at each stage in a practical question-and-answer format.

Troubleshooting Guide

This section addresses specific, common problems encountered during the workup of 2-(dichloromethyl)dioxaborolane reactions.

Question: My reaction mixture formed a persistent emulsion during the aqueous wash. How can I break it?

Answer: Emulsion formation is a frequent issue, especially when residual polar solvents like THF or DMF are present, or when fine solids are suspended at the interface.[5]

Causality: Emulsions are stabilized by substances that lower the interfacial tension between the organic and aqueous layers. Finely divided solids or amphiphilic molecules can act as such stabilizers.

Solutions:

  • Addition of Brine: The most common solution is to add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to coalesce the dispersed droplets.

  • Filtration through Celite: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite can remove the particulate matter that is stabilizing the emulsion.[6]

  • Change of Solvent: If the extraction solvent has a density very close to water, separation can be difficult. Adding a less dense solvent (like hexanes) or a denser solvent (if appropriate) can aid in phase separation.

  • Centrifugation: For small-scale reactions, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively break stubborn emulsions.

Question: I have significant amounts of boronic acid-related impurities co-eluting with my product on silica gel. How can I remove them?

Answer: Boronic acids and their pinacol esters can be tricky to separate from desired products due to their varying polarities.

Causality: The B-O bonds in boronic esters can hydrolyze on silica gel, leading to the formation of the more polar boronic acid, which can streak down the column.[7] Additionally, unreacted starting material or other boron-containing byproducts may have similar polarity to your product.

Solutions:

  • Methanol Co-evaporation: Boronic acids can be removed by forming the volatile trimethyl borate ester. After the initial workup, dissolve the crude product in methanol and concentrate it under reduced pressure. Repeating this process 2-3 times can effectively remove a significant portion of the boronic acid impurity.[5]

  • Liquid-Liquid Extraction with Base: Boronic acids are acidic and can be extracted into a basic aqueous solution. A gentle wash with a dilute base (e.g., 1 M NaOH or saturated NaHCO₃) can deprotonate the boronic acid, making it water-soluble. Caution: This method should only be used if your desired product is stable to basic conditions.

  • Specialized Chromatography: If the above methods fail, consider using specialized chromatography media. For example, fluorous-tagged boronic esters can be separated using fluorous solid-phase extraction. Alternatively, chromatography on alumina (basic or neutral) may provide different selectivity compared to silica gel.

Question: After quenching and extraction, my crude NMR shows a complex mixture. What are the likely side products?

Answer: Reactions involving dichloromethyl lithium (often used to generate the reagent) or the dioxaborolane itself can lead to several byproducts.

Causality: The dichloromethyl group is reactive and can participate in side reactions. The pinacol protecting group can also be cleaved under certain conditions.

Likely Side Products:

  • (Dichloromethyl)boronic acid: Formed from the hydrolysis of the pinacol ester.[6]

  • Pinacol: Released upon hydrolysis or degradation of the boronic ester.

  • Products from reaction with the solvent: For example, if THF is used as a solvent with strong bases like n-butyllithium, deprotonation of THF can occur, leading to side reactions.[8]

  • Homocoupled products: Depending on the reaction conditions, dimerization of starting materials or intermediates can occur.

Diagnostic Approach:

  • Identify Pinacol: Look for a sharp singlet around 1.2-1.3 ppm in the ¹H NMR spectrum, which corresponds to the 12 protons of the four methyl groups on the pinacol moiety.[9]

  • Check for Boronic Acid: The B-OH proton of a boronic acid often appears as a broad singlet in the ¹H NMR spectrum.

  • Use Mass Spectrometry: LC-MS or GC-MS can help identify the molecular weights of the major components in your crude mixture, providing clues to their structures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for quenching a reaction involving 2-(dichloromethyl)dioxaborolane?

A standard and generally safe method is to cool the reaction mixture (typically to 0 °C) and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This provides a proton source to quench any remaining organometallic species or strong bases without being as harsh as strong acids like HCl.[6] For reactions sensitive to water, quenching with an alcohol like isopropanol before the aqueous wash can be a milder alternative.[8]

Q2: How can I efficiently remove pinacol from my product?

Pinacol is relatively nonpolar and can sometimes be removed by recrystallization if your product is a solid. If both are oils, a common technique is to dissolve the crude mixture in a minimal amount of a nonpolar solvent (like hexanes or a hexanes/ether mixture) and cool it. Pinacol will often crystallize out and can be removed by filtration. For more stubborn cases, careful column chromatography with a shallow solvent gradient is required.

Q3: What are the key safety considerations during the workup?
  • Corrosivity and Reactivity: The reagents can be corrosive and may react violently with water or other protic sources if not handled carefully.[3] Always add the quenching solution slowly and with cooling.

  • Ventilation: Work in a chemical fume hood to avoid inhaling any vapors.[4]

  • Waste Disposal: Dispose of all chemical waste, including aqueous washes, in accordance with your institution's safety protocols. Boron-containing waste may require special handling.

Protocols and Visualizations

Standard Aqueous Workup Protocol

This protocol is a general guideline and may need to be adapted based on the specific properties of your product.

  • Cool the Reaction: Cool the reaction vessel to 0 °C in an ice-water bath.

  • Quench the Reaction: Slowly add a saturated aqueous solution of NH₄Cl dropwise with vigorous stirring. Monitor for any gas evolution or temperature changes.

  • Dilute with Organic Solvent: Once the quenching is complete, dilute the mixture with an appropriate extraction solvent (e.g., ethyl acetate, diethyl ether).[11]

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Separate Layers: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above. Drain the aqueous layer.

  • Wash the Organic Layer: Wash the organic layer sequentially with:

    • Water (1x)

    • Saturated aqueous NaHCO₃ (1x, if acidic byproducts are present and the product is base-stable)

    • Brine (1x, to aid in drying)

  • Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and wash the solid with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.[12]

Visual Workflow for Standard Workup

Workup_Workflow Start Reaction Mixture Quench 1. Quench (e.g., sat. NH4Cl) Start->Quench Extract 2. Dilute & Extract (e.g., EtOAc) Quench->Extract Separate 3. Separate Layers Extract->Separate Wash 4. Wash Organic Layer (Water, Brine) Separate->Wash Dry 5. Dry Organic Layer (Na2SO4 / MgSO4) Wash->Dry Concentrate 6. Filter & Concentrate Dry->Concentrate End Crude Product Concentrate->End

Caption: General workflow for the aqueous workup of a boronic ester reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem During Workup? Emulsion Emulsion Formed? Start->Emulsion Yes Proceed Proceed to Purification Start->Proceed No Boron Boron Impurities? Emulsion->Boron No Sol_Emulsion Add Brine Filter through Celite Emulsion->Sol_Emulsion Yes Sol_Boron Methanol Co-evaporation Base Wash (if stable) Boron->Sol_Boron Yes No_Problem Proceed to Next Step Boron->No_Problem No

Caption: Decision tree for common workup troubleshooting scenarios.

Data Tables for Quick Reference

Table 1: Common Quenching Agents
Quenching AgentPurposeNotes & Considerations
Saturated Aqueous NH₄ClMildly acidic proton sourceGeneral-purpose, effective for quenching organometallics and strong bases.[5][10]
WaterNeutral proton sourceCan be too reactive for some intermediates. Use with caution and good cooling.
Dilute HClStrong acidEffective but may be too harsh and can cause hydrolysis of acid-sensitive groups.[6]
Methanol / IsopropanolAnhydrous proton sourceGood for reactions where water must be avoided in the initial quench.[8]
Saturated Aqueous NaHCO₃ / Na₂CO₃Mild baseUsed to neutralize acidic catalysts or byproducts. Ensure product is base-stable.
Table 2: Common Solvents for Extraction
SolventDensity vs. WaterCommon UsesNotes
Ethyl AcetateLighterGeneral purpose, good solvency for many compounds.Can hydrolyze under strong acid/base. Moderately polar.[11]
Diethyl EtherLighterGood for less polar compounds, highly volatile.Peroxide formation risk. Highly flammable.[11]
DichloromethaneHeavierGood solvency, forms the bottom layer.Environmental and health concerns. Can be harder to dry.[11]
Hexanes / HeptaneLighterFor extracting very nonpolar compounds.Poor solvent for polar compounds. Often used with a co-solvent.
References
  • Sigma-Aldrich. Safety Data Sheet: 1,8-diazabicyclo[5.4.0]undec-7-ene. (2025-09-13).
  • Safety Data Sheet: 2-Chloro-1,3,2-dioxaphospholane 2-oxide. (2012-03-08).
  • Combi-Blocks, Inc. Safety Data Sheet: 1-Butyl-1H-pyrazole-4-boronic acid, pinacol ester. (2023-01-02).
  • Sigma-Aldrich. Safety Data Sheet: this compound. (2025-06-02).
  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

  • Biosynth. Safety Data Sheet: 2,2'-bi-1,3,2-dioxaborolane. (2022-03-29).
  • University of Rochester, Department of Chemistry. About Workup. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Delhaye, L. J., et al. (2011). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 15(1), 248-255.
  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. [Link]

  • Matteson, D. S., & Man, H. W. (1996). Hydrolysis of Substituted 1,3,2-Dioxaborolanes and an Asymmetric Synthesis of a Differentially Protected syn,syn-3-Methyl-2,4-hexanediol. The Journal of Organic Chemistry.
  • PubChem. 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • Reddit. Quenching guide. (2024-04-09). [Link]

  • Sciforum. Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. An Improved Synthesis of Alpha- Hydroxy Aldehydes. (2000-08-02). [Link]

Sources

Validation & Comparative

The Dichloromethyl Group: A Comparative Guide to Synthesis with 2-(Dichloromethyl)dioxaborolane and Other Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the dichloromethyl (CHCl₂) group into organic molecules is a critical transformation in medicinal chemistry and drug development. This functional group can serve as a synthetic handle for further elaboration or act as a bioisostere, modulating the physicochemical and pharmacological properties of a lead compound. While numerous methods exist for dichloromethylation, the choice of reagent is paramount to achieving desired outcomes in terms of yield, selectivity, and compatibility with complex molecular architectures.

This guide provides an in-depth comparison of 2-(dichloromethyl)dioxaborolane with other prominent dichloromethylating agents. We will delve into the mechanistic nuances, substrate scope, functional group tolerance, and practical considerations of each, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Rise of 2-(Dichloromethyl)dioxaborolane: A Modern Tool for Dichloromethylation

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a versatile and user-friendly reagent for the introduction of the dichloromethyl group. As a pinacol boronate ester, it offers advantages in terms of stability, handling, and reactivity compared to more traditional, highly reactive organometallic reagents.[1][2]

Key Properties and Advantages:

  • Stability: It is a liquid that can be handled in air for brief periods, although storage under an inert atmosphere is recommended for long-term stability.[2]

  • Safety: It is generally considered less hazardous than pyrophoric organolithium reagents.

  • Versatility: It participates in a variety of transformations, including the dichloromethylation of aldehydes and other electrophiles.

The synthesis of 2-(dichloromethyl)dioxaborolane is well-documented and can be achieved in a straightforward manner from dichloromethane.[3]

A Comparative Analysis of Dichloromethylating Agents

To provide a clear perspective on the utility of 2-(dichloromethyl)dioxaborolane, we will compare its performance against other established classes of dichloromethylating agents.

Organolithium-Based Reagents (e.g., LiCHCl₂)

Dichloromethyllithium (LiCHCl₂) is a potent nucleophilic dichloromethylating agent, typically generated in situ from dichloromethane or chloroform and a strong lithium base like lithium diisopropylamide (LDA) at low temperatures.

Strengths:

  • High Reactivity: LiCHCl₂ is a strong nucleophile, readily reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and imines.[4]

Weaknesses:

  • Instability: It is thermally unstable and must be generated and used at very low temperatures (typically -78 °C or below).

  • Safety Hazards: The use of strong, often pyrophoric, organolithium bases necessitates strict anhydrous and anaerobic reaction conditions and specialized handling techniques.[1][5][6]

  • Limited Functional Group Tolerance: Its high basicity and nucleophilicity can lead to side reactions with sensitive functional groups such as protons, esters, and nitriles.

Organozinc-Based Reagents (e.g., Zn(CHCl₂)₂)

Dichloromethylzinc reagents, often prepared from diethylzinc and chloroform or dichloromethane, offer a milder alternative to their lithium counterparts.

Strengths:

  • Increased Functional Group Tolerance: Zinc reagents are generally less basic and more tolerant of functional groups like esters and amides compared to organolithium reagents.

  • Stereoselectivity: In some cases, chiral ligands can be employed with zinc reagents to achieve stereoselective dichloromethylation.

Weaknesses:

  • Lower Reactivity: They are less reactive than LiCHCl₂ and may require higher temperatures or longer reaction times.

  • Preparation: The preparation can involve the use of pyrophoric diethylzinc.

Silicon-Based Reagents (e.g., TMSCHCl₂)

(Dichloromethyl)trimethylsilane (TMSCHCl₂) serves as a nucleophilic dichloromethylating agent upon activation with a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Strengths:

  • Stability and Handling: TMSCHCl₂ is a stable, distillable liquid that is easier to handle than the highly reactive organometallic reagents.

  • Mild Reaction Conditions: Dichloromethylation can often be performed under relatively mild, non-cryogenic conditions.

Weaknesses:

  • Requirement for Activator: A stoichiometric amount of a fluoride source is typically required for activation.

  • Substrate Scope: The reactivity can be substrate-dependent, and it may not be as broadly applicable as organolithium reagents.

Radical-Based Methods

Recent advancements have explored the use of dichloromethane (CH₂Cl₂) as a direct source of the dichloromethyl radical under photoredox or radical initiator conditions. This approach is particularly effective for the dichloromethylation of activated alkenes and heterocycles.[7]

Strengths:

  • Atom Economy: Utilizes an inexpensive and readily available C1 source.

  • Mild Conditions: Often proceeds under mild, metal-free conditions.

Weaknesses:

  • Substrate Scope: Primarily applicable to substrates that can participate in radical addition reactions, such as electron-deficient alkenes.[8]

  • Selectivity: Regioselectivity can be an issue with unsymmetrical substrates.

Performance Comparison: A Data-Driven Overview

The following table summarizes the general performance characteristics of the discussed dichloromethylating agents. It is important to note that specific yields and substrate scope are highly dependent on the particular substrate and reaction conditions.

Reagent ClassKey FeaturesTypical SubstratesFunctional Group ToleranceSafety & Handling
2-(Dichloromethyl)dioxaborolane Stable, versatile, good functional group toleranceAldehydes, some heterocyclesGood (Tolerates esters, amides)Moderate; handle under inert atmosphere for best results.
Organolithium (LiCHCl₂) Highly reactive, strong nucleophileAldehydes, ketones, esters, iminesPoor (Reacts with acidic protons, esters)High; pyrophoric reagents, requires strict anhydrous/anaerobic conditions.[5][6]
Organozinc (Zn(CHCl₂)₂) Milder than organolithiums, better functional group toleranceAldehydes, ketonesModerate (Generally tolerates esters)High; preparation may involve pyrophoric reagents.
Silicon (TMSCHCl₂) Stable, easy to handle, requires activationAldehydes, ketones, electron-deficient alkenesGoodLow; stable reagent, activator may be corrosive.
Radical (CH₂Cl₂ + initiator) Atom economical, mild conditionsActivated alkenes, heterocyclesGoodModerate; depends on the initiator used.

Experimental Protocols

To provide a practical context, detailed experimental protocols for the dichloromethylation of a representative substrate using 2-(dichloromethyl)dioxaborolane and an alternative method are presented below.

Protocol 1: Dichloromethylation of an Aromatic Aldehyde using 2-(Dichloromethyl)dioxaborolane

This protocol is adapted from a general procedure for the reaction of 2-(dichloromethyl)dioxaborolane with aldehydes.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.2 mL, 1.2 mmol)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the aromatic aldehyde (1.0 mmol) and anhydrous THF (3 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add this compound (1.2 mmol) to the cooled solution.

  • Slowly add LiHMDS solution (1.2 mL, 1.2 mmol) dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dichloromethylated alcohol.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification aldehyde Aromatic Aldehyde in THF cool Cool to -78 °C aldehyde->cool reagent 2-(Dichloromethyl)dioxaborolane reagent->cool base Add LiHMDS cool->base stir Stir at -78 °C for 2h base->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify product Dichloromethylated Alcohol purify->product G cluster_reagent_prep In situ Generation of LiCHCl₂ cluster_reaction Dichloromethylation cluster_safety Critical Safety Measures lda_prep LDA formation: Diisopropylamine + n-BuLi in THF at -78 °C lichcl2_prep LiCHCl₂ formation: LDA + CH₂Cl₂ at -78 °C lda_prep->lichcl2_prep Generates strong base addition Addition of Ketone to LiCHCl₂ solution lichcl2_prep->addition Nucleophilic reagent ketone_sol Ketone in THF at -78 °C ketone_sol->addition react Reaction at -78 °C addition->react safety_ppe PPE: Flame-retardant lab coat, safety glasses, gloves safety_ppe->lda_prep safety_inert Strict inert atmosphere (Argon or Nitrogen) safety_inert->lda_prep safety_temp Maintain low temperature (-78 °C or below) safety_temp->lda_prep safety_quench Slow and controlled quenching safety_quench->react

Sources

Mechanistic Overview: The Primary Pathways to Borocyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Borocyclopropanation Reagents: A Comparative Analysis for the Modern Chemist

The cyclopropyl motif is a cornerstone in modern medicinal chemistry and materials science, prized for imparting unique conformational rigidity, metabolic stability, and bioactivity to molecules.[1][2] Consequently, the synthesis of cyclopropyl-containing building blocks, particularly versatile cyclopropylboronic acids and their esters, is of paramount importance. Borocyclopropanation, the simultaneous formation of a cyclopropane ring and installation of a boron moiety, offers a direct and powerful route to these valuable intermediates.

However, the landscape of borocyclopropanation methodologies is diverse, with each reagent system presenting a unique profile of reactivity, substrate scope, and operational complexity. This guide provides a comprehensive comparison of prominent borocyclopropanation reagents, moving beyond a simple catalog of reactions to offer insights into the causality behind experimental choices. We aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently select and implement the optimal strategy for their synthetic challenges.

At a high level, borocyclopropanation reactions can be categorized into several mechanistic classes. The choice of reagent dictates the underlying pathway, which in turn influences the reaction's stereochemical outcome, substrate compatibility, and overall efficiency. The three dominant pathways are carbenoid-based insertions, radical-mediated cyclizations, and transition-metal-catalyzed processes.

Borocyclopropanation_Pathways Figure 1. Major Mechanistic Pathways in Borocyclopropanation cluster_0 Carbenoid-Based cluster_1 Radical-Based cluster_2 Rearrangement/Cyclization A Alkene C Borocyclopropane (Concerted or Stepwise Insertion) A->C [1+2] Cycloaddition B Boron-Substituted Carbenoid (e.g., from Zn, Rh) B->C D Alkene F Radical Addition D->F E Borylalkyl Radical (e.g., from Photoredox, Fe-SET) E->F G Intramolecular Ring Closure (SH2) F->G H Borocyclopropane G->H I Functionalized Precursor (e.g., Propargylic Ether, Alkenyl Boronate) J Activation (e.g., Lewis Acid, Light) I->J K Intramolecular Cyclization/ Rearrangement J->K L Borocyclopropane K->L

Caption: Figure 1. Major Mechanistic Pathways in Borocyclopropanation

A Comparative Analysis of Key Reagent Systems

This section delves into the specifics of the most influential borocyclopropanation reagent systems, comparing their synthesis, mechanism, scope, and practical considerations.

Simmons-Smith Type Reagents: The Boromethylzinc Carbenoid

A significant advancement in borocyclopropanation involves a modification of the classic Simmons-Smith reaction, utilizing a boromethylzinc carbenoid. This approach is particularly effective for the diastereoselective cyclopropanation of allylic ethers.[3][4]

  • Reagent Generation and Mechanism: The key carbenoid precursor, (iodomethyl)boronic acid pinacol ester, is prepared in a three-step sequence from commercially available starting materials.[4] In the presence of diethylzinc (Et₂Zn), this precursor generates a zinc carbenoid that reacts with alkenes. For allylic ethers, the zinc atom is believed to coordinate to the ether oxygen, directing the cyclopropanation to occur on the same face and leading to high diastereoselectivity.[3]

Caption: Figure 2. Directed Simmons-Smith Borocyclopropanation

  • Substrate Scope and Performance: This method excels with allylic and homoallylic ethers, providing high yields and excellent diastereoselectivity. It is also applicable to styrene derivatives.[4] The directing effect of the proximal ether is crucial for high selectivity.

Photochemical Reagents: Metal-Free Radical Pathways

Harnessing the energy of light, photochemical methods offer a mild and often metal-free approach to borocyclopropanation. These reactions typically proceed via radical intermediates and have seen significant development with both UV and visible-light-mediated protocols.[1][5][6]

  • Reagent System and Mechanism: A common system employs a diiodo-boron reagent, such as (diiodomethyl)boronic acid pinacol ester, an organic photosensitizer (e.g., Eosin Y, xanthone), and a sacrificial electron donor.[1][5] Upon irradiation, the excited photosensitizer initiates a single-electron transfer (SET) process, generating a borylalkyl radical. This radical adds to the alkene, and the resulting radical intermediate undergoes intramolecular homolytic substitution (S_H2) to close the cyclopropane ring.[5][7]

  • Substrate Scope and Performance: Styrene derivatives are excellent substrates for these methods, affording good yields of the corresponding cyclopropylboronate esters.[5] The reactions are often performed under continuous flow conditions, which can improve efficiency and scalability.[5] While highly effective, diastereoselectivity can be modest to good depending on the substrate.[5] A notable advantage is the tolerance of a broad range of functional groups due to the mild, metal-free conditions. However, styrenes with strongly electron-withdrawing groups may exhibit lower reactivity.[1]

Iron-Mediated Reagents: A Practical Radical Approach

Recently, an iron-mediated protocol using gem-diboryldichloromethane [Cl₂C(Bpin)₂] has emerged as a practical and user-friendly method for synthesizing valuable gem-diborylcyclopropanes.[7]

  • Reagent System and Mechanism: This method uses elemental iron powder as a simple and inexpensive promoter. The reaction is proposed to proceed via a single-electron transfer (SET) from iron to the diboryldichloromethane, generating a chloro(diboryl)methyl radical. This radical then engages in a cyclopropanation cascade with an alkene. A key feature is that the reaction pathway can be tuned: using elemental iron (Fe⁰) favors cyclopropanation, while using iron(II) chloride (FeCl₂) leads to a chlorocarbonation reaction.[7]

  • Substrate Scope and Performance: The protocol demonstrates a broad substrate scope, including various functionalized styrenes and other alkenes. It is tolerant of numerous functional groups and has been successfully applied to the late-stage modification of complex drug molecules and natural products. The practicality is highlighted by its successful gram-scale synthesis.[7]

Performance Data Summary

The following table summarizes representative performance data for the discussed reagent systems, allowing for a direct comparison of their efficacy with a common substrate type (styrenes).

Reagent SystemKey Reagent(s)Catalyst/PromoterSubstrate ExampleYield (%)Diastereomeric Ratio (dr)Key Features & Reference(s)
Simmons-Smith Type ICH₂B(pin), Et₂ZnNoneStyrene85N/AExcellent for directed cyclopropanation of allylic ethers.[4]
Photochemical (UV) ICH₂B(pin), i-Pr₂NEtXanthone (Photosensitizer)4-Methylstyrene782.3 : 1Metal-free, suitable for continuous flow.[5]
Photochemical (Visible) (I₂CSiMe₃)B(pin)Eosin Y (Photosensitizer)Styrene91>20 : 1Mild, metal-free, broad scope for styrenes.[1]
Iron-Mediated Cl₂C(Bpin)₂, KIFe Powder4-tert-Butylstyrene98>20 : 1 (trans)Practical, scalable, generates gem-diborylcyclopropanes.[7]

Choosing the Right Reagent: An Application-Focused Guide

Selecting the optimal borocyclopropanation reagent is a decision guided by the specific synthetic target and experimental constraints.

Decision_Tree Figure 3. Reagent Selection Guide Start What is your primary goal? Goal1 High Diastereoselectivity in Allylic Ethers? Start->Goal1 Goal2 Metal-Free Conditions & Styrene Substrates? Start->Goal2 Goal3 Scalability & Access to gem-Diborylcyclopropanes? Start->Goal3 Goal1->Goal2 No Method1 Use Simmons-Smith Type (Boromethylzinc Carbenoid) Goal1->Method1 Yes Goal2->Goal3 No Method2 Use Photochemical Method (Visible or UV Light) Goal2->Method2 Yes Method3 Use Iron-Mediated Protocol (Fe⁰ / Cl₂C(Bpin)₂) Goal3->Method3 Yes

Caption: Figure 3. Reagent Selection Guide

  • For High Diastereoselectivity with Directing Groups: If your substrate contains a proximal hydroxyl or ether group, the Simmons-Smith type boromethylzinc carbenoid is the superior choice. The directing effect of the heteroatom is key to achieving high levels of stereocontrol.[3][4]

  • For Metal-Sensitive Substrates: When avoiding transition metals is critical, photochemical methods are ideal. They offer mild, radical-based transformations that are tolerant of a wide array of functional groups, making them suitable for complex molecule synthesis.[1][5]

  • For Scalability and gem-Diboryl Products: For preparing multi-gram quantities or accessing the synthetically powerful gem-diborylcyclopropane motif, the iron-mediated protocol is highly recommended due to its operational simplicity, low cost of reagents, and demonstrated scalability.[7]

Detailed Experimental Protocols

To ensure the reproducibility and successful implementation of these methods, we provide detailed, self-validating protocols for two of the discussed systems.

Protocol 1: Photochemical Borocyclopropanation of Styrene (Adapted from Charette et al.[1])

Protocol1_Workflow Figure 4. Workflow for Photochemical Borocyclopropanation A 1. Reagent Prep Dissolve styrene (1.0 equiv), (I₂CSiMe₃)B(pin) (1.5 equiv), Eosin Y (1 mol%), i-Pr₂NEt (3.0 equiv), and Na₂S₂O₃ (3.0 equiv) in acetone. B 2. Reaction Setup Place vial in front of a white LED light source and stir vigorously at room temperature. A->B C 3. Monitoring Monitor reaction progress by TLC or GC-MS until consumption of starting material (typically 12-24 h). B->C D 4. Workup Dilute with water and extract with ethyl acetate. Wash combined organic layers with brine. C->D E 5. Purification Dry over Na₂SO₄, concentrate in vacuo, and purify by silica gel flash chromatography. D->E

Caption: Figure 4. Workflow for Photochemical Borocyclopropanation

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add styrene (0.2 mmol, 1.0 equiv), (diiodo(trimethylsilyl)methyl)boronic ester 2 (0.3 mmol, 1.5 equiv), Eosin Y (0.002 mmol, 1 mol%), and sodium thiosulfate (0.6 mmol, 3.0 equiv).

  • Reaction Setup: Seal the vial with a screw cap. Evacuate and backfill with nitrogen three times. Add anhydrous acetone (1.0 mL) followed by N,N-diisopropylethylamine (0.6 mmol, 3.0 equiv) via syringe.

  • Irradiation: Place the vial approximately 5 cm from a white LED lamp and stir the mixture vigorously at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, dilute the reaction mixture with water (5 mL) and extract with ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaCl solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired borosilylcyclopropane product.[1]

Protocol 2: Iron-Mediated Synthesis of gem-Diborylcyclopropanes (Adapted from Liu, Zhang, et al.[7])

Step-by-Step Methodology:

  • Reaction Setup: Under a nitrogen atmosphere, charge an oven-dried 4 mL vial with the alkene substrate (0.3 mmol, 1.0 equiv), gem-diboryldichloromethane [Cl₂C(Bpin)₂] (0.45 mmol, 1.5 equiv), iron powder (1.2 mmol, 4.0 equiv), and potassium iodide (0.6 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (1.5 mL) to the vial.

  • Heating: Seal the vial and place it in a preheated oil bath at 60 °C. Stir for 2 hours.

  • Workup: Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel flash chromatography to yield the gem-diborylcyclopropane product.[7]

Conclusion and Future Outlook

The field of borocyclopropanation has evolved significantly, offering chemists a powerful and diverse toolkit for synthesizing cyclopropylboronates. From diastereoselective carbenoid-based methods to mild photochemical reactions and practical iron-mediated protocols, a solution exists for a wide range of synthetic challenges. The causality is clear: directed reactions excel in stereocontrol, radical pathways provide functional group tolerance under metal-free conditions, and simple SET promoters like iron enable scalability and access to unique motifs like gem-diborylcyclopropanes.

Future innovations will likely focus on enhancing the enantioselectivity of these processes, expanding the substrate scope to include more challenging unactivated alkenes, and developing even more sustainable and economical reagent systems. As the demand for structurally complex and three-dimensional molecules continues to grow in drug discovery, the strategic application of these advanced borocyclopropanation reagents will undoubtedly play a crucial role in shaping the future of organic synthesis.

References

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A Comparative Guide to Carbon-Carbon Bond Formation: (Dichloromethyl)boronic acid pinacol ester vs. Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon bonds is the cornerstone of molecular construction. The choice of reagent for this critical step can dictate the success, efficiency, and elegance of a synthetic route. This guide provides an in-depth comparison of two powerful, yet fundamentally different, classes of reagents: the versatile (dichloromethyl)boronic acid pinacol ester, primarily used in Matteson homologation, and the classic, powerfully nucleophilic Grignard reagents.

This analysis moves beyond a simple list of pros and cons to explore the mechanistic underpinnings, practical considerations, and strategic applications of each, supported by experimental data and protocols. Our objective is to equip the modern chemist with the insights needed to select the optimal tool for their specific synthetic challenge.

Foundational Principles: Understanding the Reagents

Before a direct comparison, it is crucial to understand the intrinsic nature of each reagent class. Their structure and mechanism of action define their reactivity, stability, and, ultimately, their utility in the lab.

Grignard Reagents: The Archetypal Carbon Nucleophile

First reported by Victor Grignard in 1900, organomagnesium halides (R-Mg-X) remain one of the most fundamental tools in organic synthesis.[1] They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[1][2]

The polarity of the carbon-magnesium bond is the key to its reactivity. The electropositive magnesium atom imparts significant carbanionic character on the adjacent carbon, transforming it into a potent nucleophile and a very strong base.[3][4] This dual nature is both its greatest strength and its most significant limitation.

  • Mechanism of Action: The primary utility of a Grignard reagent is its direct nucleophilic addition to electrophilic carbons, most notably the carbonyl carbon of aldehydes, ketones, and esters.[5][6] The reaction proceeds through a nucleophilic attack on the carbonyl, forming a new C-C bond and a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product.[4]

(Dichloromethyl)boronic acid pinacol ester: A Tool for Controlled Homologation

(Dichloromethyl)boronic acid pinacol ester is a stable, crystalline solid that serves as a key reagent in the Matteson homologation reaction. This powerful transformation allows for the stereocontrolled insertion of a single carbon atom into a carbon-boron bond.[7][8] Unlike the direct nucleophilic attack of a Grignard, this process is a more nuanced, multi-step sequence.

  • Mechanism of Action: The process begins with the deprotonation of dichloromethane by a strong base like lithium diisopropylamide (LDA) to generate (dichloromethyl)lithium (LiCHCl2). This carbenoid then attacks the electrophilic boron atom of the boronic ester, forming a boronate "ate" complex.[8] This intermediate is unstable and undergoes a 1,2-metallate rearrangement, where one of the organic groups on the boron migrates to the adjacent carbon, displacing a chloride ion. This key step forms a new C-C bond and results in an α-chloro boronic ester. This new ester is now an electrophile, ready for reaction with a nucleophile (often a Grignard reagent) to displace the remaining chloride, completing the one-carbon extension.[8][9]

Mechanistic Showdown: Nucleophilic Addition vs. Boronate Rearrangement

The fundamental difference in how these reagents form C-C bonds dictates their application. A Grignard reagent acts as a direct "brick," adding its entire carbon framework in a single step. The Matteson homologation, in contrast, is an "insertion" tool, lengthening an existing carbon chain attached to boron by a precisely controlled single-carbon unit.

G cluster_0 Grignard Reagent Pathway cluster_1 (Dichloromethyl)boronic acid pinacol ester Pathway (Matteson Homologation) Grignard R-MgX Carbonyl R'-C(=O)-R'' Grignard->Carbonyl Nucleophilic Attack Intermediate [R'-C(O⁻MgX⁺)(R)-R''] Alkoxide Intermediate Carbonyl->Intermediate Workup H₃O⁺ Workup Intermediate->Workup Product_G R'-C(OH)(R)-R'' Alcohol Product Workup->Product_G BoronicEster R-B(pin) AteComplex [R-B⁻(pin)(CHCl₂)]Li⁺ 'Ate' Complex BoronicEster->AteComplex LiCHCl2 LiCHCl₂ LiCHCl2->AteComplex Rearrangement 1,2-Metallate Rearrangement (-LiCl) AteComplex->Rearrangement AlphaChloro R-CH(Cl)-B(pin) α-Chloro Boronic Ester Rearrangement->AlphaChloro Product_B R-CH(R'')-B(pin) Homologated Product AlphaChloro->Product_B Nucleophile Nu⁻ (e.g., R''-MgX) Nucleophile->AlphaChloro Nucleophilic Displacement

Caption: Comparative reaction pathways for Grignard reagents and Matteson homologation.

Head-to-Head Efficacy Comparison

The choice between these reagents hinges on several key performance metrics. The following table and discussion provide a direct comparison based on experimental realities.

FeatureGrignard Reagents(Dichloromethyl)boronic acid pinacol ester
Primary Use Broad C-C bond formation via nucleophilic additionStereospecific one-carbon homologation of boronic esters
Functional Group Tolerance Poor. Highly basic; reacts with acidic protons (e.g., -OH, -NH, -COOH). Incompatible with most electrophiles.[1]Excellent. The boronic ester is stable to a wide range of functional groups, allowing its use on complex molecules.[10][11]
Stereocontrol Low. Reactions at prochiral centers are typically not stereoselective without substrate control or chiral additives.Excellent. The 1,2-metallate rearrangement is stereospecific. Use of chiral diols (instead of pinacol) enables high asymmetric induction.[8]
Reaction Conditions Strictly Anhydrous. Highly sensitive to atmospheric moisture and oxygen, requiring inert atmosphere and dry solvents.[12][13]Reagent is bench-stable. The homologation step requires anhydrous conditions, but the starting boronate is easy to handle.[10]
Handling & Stability Handled as solutions in ether or THF; pyrophoric potential. Must be prepared fresh or titrated.[1]Crystalline, bench-stable solid. Can be purified by chromatography and stored for long periods.[10]
Key Limitation Lack of functional group tolerance; high basicity can cause side reactions (e.g., enolization).[5]Limited to one-carbon insertion per cycle. Requires a boronic ester starting material.
Causality Behind the Differences:
  • Functional Group Tolerance: The extreme basicity of the Grignard reagent (pKa of alkanes ~50) means it will deprotonate any available acidic proton (pKa of water ~15.7, alcohols ~16-18) before acting as a nucleophile.[1] This is a simple acid-base reaction that is kinetically and thermodynamically favored. In contrast, the C-B bond in a boronic ester is not basic, and the pinacol ester itself is a robust protecting group, rendering the molecule tolerant to many functionalities.[10]

  • Stereocontrol: The power of the Matteson homologation lies in its concerted, stereospecific rearrangement mechanism. When a chiral auxiliary (like a C2-symmetric diol) is used to form the boronic ester, it creates a chiral environment around the boron atom. The subsequent 1,2-migration occurs with high fidelity, transferring the chirality of the auxiliary to the newly formed stereocenter.[8][9] Grignard additions to planar carbonyls typically attack from either face with equal probability, leading to racemic mixtures unless external factors guide the approach.

Experimental Protocols: A Practical Perspective

To fully appreciate the operational differences, we present standardized, step-by-step protocols for a representative reaction of each type.

Protocol: Synthesis of a Secondary Alcohol via Grignard Reaction

This protocol details the reaction of phenylmagnesium bromide with benzaldehyde to form diphenylmethanol.

Workflow Diagram:

G start Start: Dry Glassware (Flame-dried under N₂) prep_grignard 1. Prepare Grignard: Add Mg turnings & dry ether. Slowly add bromobenzene. start->prep_grignard initiate 2. Initiate Reaction: Warm gently to start formation. Observe reflux. prep_grignard->initiate add_aldehyde 3. Nucleophilic Addition: Cool to 0 °C. Slowly add benzaldehyde in dry ether. initiate->add_aldehyde quench 4. Workup (Quench): Pour mixture onto ice. Add dilute HCl to dissolve Mg salts. add_aldehyde->quench extract 5. Extraction & Purification: Extract with ether. Wash, dry, and evaporate solvent. Purify via chromatography. quench->extract end End: Diphenylmethanol extract->end

Caption: Experimental workflow for a typical Grignard reaction.

Step-by-Step Methodology:

  • Glassware Preparation: All glassware must be rigorously dried in an oven overnight or flame-dried under a stream of inert gas (Nitrogen or Argon) to remove all traces of water.[13]

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere. Add a portion of anhydrous diethyl ether.

  • Dissolve bromobenzene (1.0 eq) in anhydrous diethyl ether and add it to the addition funnel. Add a small amount of the solution to the magnesium. The reaction is initiated, often indicated by cloudiness and gentle refluxing. Once started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[14]

  • After the addition is complete, continue to stir until most of the magnesium is consumed.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve benzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Carefully pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol: Matteson Homologation of an Arylboronic Pinacol Ester

This protocol describes the one-carbon homologation of 4-methoxyphenylboronic acid pinacol ester, followed by alkylation with methylmagnesium bromide.

Workflow Diagram:

G start Start: Anhydrous THF under N₂ prep_lichcl2 1. Generate LiCHCl₂: Cool THF to -78 °C. Add n-BuLi, then CH₂Cl₂. start->prep_lichcl2 add_boronate 2. Form 'Ate' Complex: Add arylboronic ester in THF. prep_lichcl2->add_boronate rearrange 3. Rearrangement: Slowly warm to 0 °C over several hours. Forms α-chloro boronic ester. add_boronate->rearrange add_grignard 4. Alkylation: Re-cool to -78 °C. Add MeMgBr dropwise. rearrange->add_grignard workup 5. Workup & Purification: Quench with sat. NH₄Cl. Extract, dry, and evaporate. Purify via chromatography. add_grignard->workup end End: Homologated Boronic Ester workup->end

Caption: Experimental workflow for a Matteson homologation reaction.

Step-by-Step Methodology:

  • Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Generate (Dichloromethyl)lithium: To the cold THF, slowly add n-butyllithium (1.1 eq). After stirring for 10 minutes, add dichloromethane (1.2 eq) dropwise, ensuring the temperature remains below -70 °C. Stir the resulting solution for 30 minutes.[8]

  • Form α-Chloro Boronic Ester: Dissolve 4-methoxyphenylboronic acid pinacol ester (1.0 eq) in anhydrous THF and add it slowly to the cold LiCHCl₂ solution.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir overnight. This step drives the 1,2-metallate rearrangement.

  • Alkylation: Cool the solution containing the α-chloro boronic ester back down to -78 °C. Slowly add methylmagnesium bromide (1.5 eq) via syringe.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is purified by flash column chromatography on silica gel to yield the homologated boronic ester.[9][15]

Authoritative Grounding & Final Recommendations

The selection between these two powerful methodologies is a strategic decision guided by the specific demands of the synthesis.

  • Choose Grignard Reagents for:

    • Robust, straightforward C-C bond formations with simple aldehydes, ketones, or esters.[16]

    • Syntheses where functional group tolerance is not a primary concern or where protecting groups are readily employed.

    • Situations requiring a strong, general-purpose carbon nucleophile for a wide variety of electrophiles.[17]

  • Choose (Dichloromethyl)boronic acid pinacol ester for:

    • Stereoselective synthesis. This is the premier reason. When constructing chiral centers with high fidelity, the Matteson homologation is often superior.[8]

    • Complex molecule synthesis. Its exceptional functional group tolerance allows for late-stage modifications without the need for extensive protection-deprotection sequences.[11]

    • Iterative chain growth. The product of a Matteson homologation is another boronic ester, which can immediately be subjected to another round of homologation, enabling the assembly-line-like construction of complex carbon chains.

References

  • Benchchem. Application Notes and Protocols for Grignard Reaction with Ketones.
  • Master Organic Chemistry. Reactions of Grignard Reagents. (2015-12-10).
  • Organic Chemistry Portal. Grignard Reaction.
  • Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples.
  • BYJU'S. Grignard Reaction Mechanism.
  • StudySmarter. Grignard Reagent: Mechanism & Formation. (2023-10-21).
  • Chad's Prep. 12.4 Grignard Reagents | Organic Chemistry. (2021-01-21). YouTube.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). A Review on Grignard Reagent. (2023).
  • Unknown Source. Grignard Reaction.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16).
  • JETIR. GENERATION OF CARBON - CARBON BOND REACTIONS: A REVIEW. (2020-02).
  • Sigma-Aldrich. Pinacol (dichloromethyl) boronate.
  • Science Trove. Boronic ester homologation.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC. NIH.
  • Thomas, S. P., et al. Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes. University of Bristol. (2009).
  • Studer, A., et al. Matteson Homologation of Arylboronic Esters. (2023-02-14).
  • ResearchGate. Matteson homologations of different arylboronic esters.

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The Organic Chemist's Dilemma: A Comparative Guide to 2-(Dichloromethyl)dioxaborolane and Dihalomethanes in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice of a one-carbon building block can be a pivotal decision in a synthetic campaign. This guide provides an in-depth technical comparison of 2-(dichloromethyl)dioxaborolane, a versatile boronate reagent, and the more traditional dihalomethanes. By examining their reactivity, selectivity, and operational handling, we aim to equip the modern chemist with the insights needed to select the optimal reagent for their specific synthetic challenge.

The introduction of a single carbon atom into a molecular framework, a process known as homologation, is a fundamental transformation in organic synthesis. For decades, dihalomethanes like dichloromethane (CH₂Cl₂) and dibromomethane (CH₂Br₂) have been the workhorses for such reactions, primarily through the generation of carbenes or carbenoids. However, the emergence of functionalized organoboron reagents, particularly 2-(dichloromethyl)dioxaborolane, has offered a powerful and often more precise alternative. This guide will dissect the key differences between these two classes of reagents, supported by experimental data, to illuminate the distinct advantages each offers.

At a Glance: Key Differences

Feature2-(Dichloromethyl)dioxaborolaneDihalomethanes (CH₂X₂, X=Cl, Br, I)
Primary Application Stereoselective one-carbon homologation (Matteson Homologation)Cyclopropanation (e.g., Simmons-Smith), C-H insertion, formation of dihalocarbenes
Reactivity Control High, tunable through the boronate protecting group and reaction conditionsGenerally high and can be difficult to control, reactivity order: CH₂I₂ > CH₂Br₂ > CH₂Cl₂[1]
Stereoselectivity Excellent, substrate-controlled stereochemistryVariable, can be stereospecific in concerted reactions but may lack control in radical pathways
Functional Group Tolerance Generally good, MIDA boronates are exceptionally stable to a wide range of reagents[2][3][4]Can be limited, especially with strongly basic or nucleophilic conditions
Handling & Stability Often stable, crystalline solids (e.g., MIDA boronates) that are amenable to chromatography[2][4]Volatile liquids, can be toxic and require careful handling. Some are light-sensitive.
Byproducts Boronic acid derivatives, often easily removedMetal halides and other stoichiometric byproducts

Delving Deeper: A Mechanistic Divide

The fundamental difference in the synthetic utility of 2-(dichloromethyl)dioxaborolane and dihalomethanes stems from their distinct reaction mechanisms.

2-(Dichloromethyl)dioxaborolane: The Matteson Homologation

This reagent is the cornerstone of the Matteson homologation, a powerful method for the stereocontrolled elongation of a carbon chain. The reaction proceeds through the formation of a boronate "ate" complex, followed by a 1,2-migration of an organic group from boron to the adjacent carbon, displacing a chloride ion. The stereochemical outcome is dictated by the chiral diol auxiliary on the boron atom, leading to high levels of diastereoselectivity.

dot

Matteson_Homologation Matteson Homologation Mechanism cluster_0 Step 1: Ate Complex Formation cluster_1 Step 2: 1,2-Migration BoronicEster R-B(OR')₂ AteComplex [R-B(OR')₂(CHCl₂)]⁻ Li⁺ BoronicEster->AteComplex + LiCHCl₂ LiCHCl2 LiCHCl₂ Rearrangement 1,2-Migration AteComplex->Rearrangement HomologatedBoronate Cl-CH(R)-B(OR')₂ Rearrangement->HomologatedBoronate - LiCl

Caption: The mechanism of the Matteson homologation.

This high degree of control makes 2-(dichloromethyl)dioxaborolane particularly valuable in the synthesis of complex molecules with multiple stereocenters, such as natural products.

Dihalomethanes: A World of Carbenes and Carbenoids

Dihalomethanes are precursors to highly reactive methylene carbene (CH₂) or its metal-associated carbenoid equivalents. The specific reactive species generated depends on the reaction conditions.

  • Simmons-Smith Reaction: In the presence of a zinc-copper couple, diiodomethane forms an organozinc carbenoid (IZnCH₂I) that adds to alkenes to form cyclopropanes in a stereospecific manner. Cheaper alternatives like dibromomethane can also be used, though they may require more forcing conditions.

  • Dihalocarbene Formation: Treatment of a haloform (CHX₃) with a strong base can generate a dihalocarbene (:CX₂), which can also undergo cyclopropanation with alkenes. These reactions are also typically stereospecific.

dot

Caption: Pathways to reactive intermediates from dihalomethanes.

While effective, these methods can suffer from a lack of functional group tolerance and the generation of stoichiometric metal waste.

Performance in the Field: A Comparative Analysis

To provide a practical perspective, let's examine the performance of these reagents in key synthetic transformations.

One-Carbon Homologation: Matteson vs. Corey-Fuchs

The Matteson homologation using 2-(dichloromethyl)dioxaborolane offers a significant advantage in stereocontrol over traditional methods like the Corey-Fuchs reaction, which utilizes a dihalomethane-derived phosphonium ylide.

ReactionReagentsKey FeaturesTypical Yields
Matteson Homologation 2-(Dichloromethyl)dioxaborolane, n-BuLiHigh diastereoselectivity, broad substrate scope, mild conditions70-95%
Corey-Fuchs Reaction CBr₄, PPh₃, then n-BuLiTwo-step process, good for terminal alkynes from aldehydes60-90% for the two steps[5][6][7]

The Matteson homologation's ability to iteratively build up chiral centers with high fidelity is a key advantage in the synthesis of complex natural products.

Cyclopropanation: A Tale of Two Reagents

Both 2-(dichloromethyl)dioxaborolane and dihalomethanes can be used to synthesize cyclopropanes, but their substrate scope and functional group tolerance can differ.

ReagentMethodSubstrate ScopeFunctional Group ToleranceTypical Yields
2-(Dichloromethyl)dioxaborolane BorocyclopropanationAlkenesGood, tolerates esters, amidesModerate to good
Dibromomethane Simmons-Smith typeAlkenes, particularly allylic alcoholsCan be sensitive to acidic/basic groupsGood to excellent
Dichloromethane Photoredox catalysisElectron-deficient alkenesGood under mild photocatalytic conditionsGood to excellent

Recent advances in photoredox catalysis have expanded the utility of dichloromethane for cyclopropanation, offering a mild and efficient alternative to traditional methods.

Experimental Protocols: A Practical Guide

Synthesis of 2-(Dichloromethyl)pinacolboronate

This procedure is adapted from a reliable synthetic route starting from readily available dichloromethane.

Step 1: Generation of (Dichloromethyl)lithium

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, addition funnel, and a low-temperature thermometer, add dry tetrahydrofuran (THF) and dichloromethane.

  • Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.

  • Slowly add a solution of n-butyllithium in hexanes via the addition funnel, maintaining the internal temperature below -95 °C.

  • Stir the resulting solution for 30 minutes at -100 °C.

Step 2: Borylation

  • To the cold solution of (dichloromethyl)lithium, add trimethyl borate dropwise, keeping the temperature below -95 °C.

  • After the addition is complete, stir the mixture for 1 hour at -100 °C, then allow it to slowly warm to room temperature.

Step 3: Esterification

  • Quench the reaction mixture with aqueous HCl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Dissolve the crude boronic acid in dichloromethane, add pinacol and anhydrous magnesium sulfate, and stir at room temperature overnight.

  • Filter the mixture and concentrate the filtrate to obtain the crude 2-(dichloromethyl)pinacolboronate, which can be purified by distillation or chromatography.

dot

Synthesis_Workflow Synthesis of 2-(Dichloromethyl)pinacolboronate Start CH₂Cl₂ + n-BuLi in THF at -100°C Step1 Formation of LiCHCl₂ Start->Step1 Step2 Addition of B(OMe)₃ Step1->Step2 Step3 Formation of (MeO)₂BCHCl₂ Step2->Step3 Step4 Acidic Workup Step3->Step4 Step5 (HO)₂BCHCl₂ Step4->Step5 Step6 Esterification with Pinacol Step5->Step6 End 2-(Dichloromethyl)pinacolboronate Step6->End

Caption: Synthetic workflow for 2-(dichloromethyl)pinacolboronate.

Cyclopropanation of an Alkene using Dibromomethane (Simmons-Smith Type)

This is a general procedure for the cyclopropanation of an alkene using dibromomethane and a zinc-copper couple.

  • In a flame-dried flask under an inert atmosphere, add zinc dust and copper(I) chloride.

  • Heat the mixture under vacuum and then cool to room temperature.

  • Add dry diethyl ether, followed by the alkene substrate.

  • Add dibromomethane dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

  • Separate the layers of the filtrate and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion: Choosing the Right Tool for the Job

Both 2-(dichloromethyl)dioxaborolane and dihalomethanes are valuable reagents for the introduction of a single carbon atom in organic synthesis. The choice between them hinges on the specific requirements of the transformation.

Choose 2-(dichloromethyl)dioxaborolane when:

  • Stereocontrol is paramount: The Matteson homologation provides a reliable method for the diastereoselective synthesis of complex molecules.

  • High functional group tolerance is required: The stability of boronate esters, particularly MIDA boronates, allows for their use in intricate synthetic sequences.[2][3][4]

  • Iterative synthesis is the goal: The ability to deprotect and further functionalize the resulting boronate ester makes it ideal for building up molecular complexity in a controlled manner.

Choose dihalomethanes when:

  • Cyclopropanation is the desired transformation: The Simmons-Smith reaction and its variants are highly effective for the synthesis of cyclopropanes.

  • Cost and availability are major considerations: Dichloromethane and dibromomethane are inexpensive and readily available commodity chemicals.

  • Generation of dihalocarbenes is needed: For specific applications requiring the unique reactivity of dihalocarbenes, haloforms are the reagents of choice.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations associated with each reagent will empower the synthetic chemist to make an informed decision, leading to more efficient and successful synthetic outcomes.

References

  • A Comparative Guide to Dibromoiodomethane and Other Dihalomethanes in Organic Synthesis. Benchchem.

  • Corey-Fuchs Homologation. NROChemistry.

  • Corey-Fuchs Reaction. Organic Chemistry Portal.

  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH.

  • Corey-Fuchs Reaction. Alfa Chemistry.

  • Boron Homologation. Macmillan Group.

  • Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate.

  • MIDA Boronate: A New Organo-boron Reagent. BLDpharm.

  • 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical Properties,Uses,Production. ChemicalBook.

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses.

  • 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. TCI Chemicals.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.

  • 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem.

  • Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT.

  • This compound. ChemScene.

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI.

  • Recent Advances in Azaborine Chemistry. PMC.

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The Linchpin of Modern Synthesis: Unveiling the Superiority of Pinacol (Dichloromethyl)boronate in Iterative C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the quest for efficient and stereocontrolled methods to construct complex molecular architectures is paramount. Among the vast arsenal of synthetic tools, boronic esters have emerged as indispensable building blocks, largely due to their stability, versatility, and pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, not all boronic esters are created equal. For the discerning chemist engaged in the iterative synthesis of chiral molecules, particularly those rich in sp³-hybridized centers, the choice of the boronic ester is a critical determinant of success. This guide provides an in-depth technical comparison, grounded in experimental evidence, to illuminate the distinct advantages of pinacol (dichloromethyl)boronate over other commonly employed boronic esters, establishing it as a true linchpin in modern synthetic strategies.

The Challenge of Iterative Synthesis: Beyond Flatland

Traditional cross-coupling methods have excelled in the construction of planar, sp²-sp² linked molecules. However, the synthesis of complex, three-dimensional structures, such as those found in many natural products and pharmaceuticals, requires the ability to forge sp³-sp² and sp³-sp³ bonds with high fidelity and stereocontrol. This is the realm of iterative synthesis, a powerful strategy that involves the sequential addition of molecular fragments to a growing chain. A key transformation in this arena is the Matteson homologation, a process that enables the stereospecific one-carbon extension of a boronic ester. It is in this demanding application that the unique attributes of pinacol (dichloromethyl)boronate come to the fore.

Pinacol (Dichloromethyl)boronate: The Homologation Specialist

Pinacol (dichloromethyl)boronate is a specialized reagent primarily utilized in the Matteson homologation reaction.[1][2] This reaction proceeds through the addition of a (dihalomethyl)lithium species to a boronic ester, forming a boronate intermediate. This intermediate then undergoes a 1,2-metallate rearrangement, where an organic group from the boron atom migrates to the adjacent carbon, displacing a halide and forming a new carbon-carbon bond with the creation of a new stereocenter. The resulting α-haloboronic ester can then be further functionalized or subjected to another round of homologation, allowing for the iterative construction of a carbon skeleton with precise stereochemical control.[3][4]

The seminal work in this area has demonstrated that the use of chiral diols to form the boronic ester allows for substrate-controlled diastereoselectivity, often achieving diastereomeric ratios exceeding 100:1.[5] More recently, the Aggarwal group has pioneered a reagent-controlled approach, utilizing achiral pinacol boronic esters in conjunction with chiral lithiated carbamates to achieve high enantioselectivity.[4] This latter strategy has proven to be exceptionally powerful for the "assembly-line" synthesis of complex molecules.[6][7]

The Competitive Landscape: A Head-to-Head Comparison

To truly appreciate the advantages of pinacol (dichloromethyl)boronate, a direct comparison with other popular boronic esters—namely pinacol boronate (Bpin), neopentyl glycol boronate, and N-methyliminodiacetic acid (MIDA) boronate—is essential. While these esters are highly effective in standard Suzuki-Miyaura couplings, their utility in iterative, stereospecific C-C bond formation is often limited.

Stability and Reactivity: A Delicate Balance

Pinacol esters, in general, offer a good balance of stability and reactivity. They are crystalline, shelf-stable solids that are less prone to dehydration and protodeboronation compared to their corresponding boronic acids.[8] However, the reactivity of the C-B bond is crucial. In the context of the Matteson homologation, the electrophilicity of the boron center is key to the initial attack by the (dihalomethyl)lithium. The pinacol protecting group provides sufficient steric bulk to prevent unwanted side reactions while maintaining the necessary reactivity for the homologation to proceed efficiently.

Neopentyl glycol boronates are also known for their stability and have been shown to be effective in some cross-coupling reactions.[9][10] However, their performance in the highly stereoselective 1,2-metallate rearrangement at the core of the Matteson homologation is not as well-documented or established as that of pinacol esters.

The MIDA Boronate Limitation: A Critical Incompatibility

MIDA boronates have gained significant traction due to their exceptional stability to a wide range of reaction conditions, including chromatography, and their ability to be slowly hydrolyzed to the corresponding boronic acid under basic conditions.[11] This "slow-release" characteristic makes them highly valuable for iterative cross-coupling of sp²-hybridized building blocks.

However, a critical limitation of MIDA boronates is their incompatibility with the conditions required for stereospecific Csp³–Csp² and Csp³–Csp³ bond-forming reactions.[12][13] The aqueous basic conditions often employed in these transformations lead to the rapid hydrolysis of the MIDA group, preventing the controlled, iterative nature of the synthesis. This fundamental incompatibility renders MIDA boronates unsuitable for the type of iterative homologation where pinacol (dichloromethyl)boronate excels. The development of more robust TIDA (tetramethyl N-methyliminodiacetic acid) boronates to overcome this very issue underscores the inherent limitations of the original MIDA platform in this context.

The following table summarizes the key comparative aspects:

FeaturePinacol (Dichloromethyl)boronatePinacol Boronate (Bpin)Neopentyl Glycol BoronateMIDA Boronate
Primary Application Iterative C-C bond formation (Matteson Homologation)General Suzuki-Miyaura couplingGeneral Suzuki-Miyaura couplingIterative sp²-sp² cross-coupling
Stability GoodGoodGoodExcellent
Compatibility with Stereospecific Csp³ Coupling Excellent Good (as precursor)Less establishedPoor/Incompatible
Key Advantage Enables stereospecific iterative homologationGeneral utility and stabilityGood stability"Slow-release" and high stability to chromatography
Key Disadvantage Specialized reagentNot ideal for iterative Csp³ couplingLimited data on iterative homologationIncompatible with Csp³ coupling conditions

Experimental Evidence: The Matteson Homologation in Practice

The following is a representative experimental protocol for the Matteson homologation, illustrating the practical application of pinacol (dichloromethyl)boronate. This protocol is adapted from established literature procedures.[14]

General Procedure for Matteson Homologation of an Aryl Pinacol Boronate

Materials:

  • Aryl pinacol boronate (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) (1.7 equiv)

  • n-Butyllithium (n-BuLi) (1.05 equiv, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Grignard reagent (e.g., MeMgBr) (1.2 equiv)

  • Zinc Chloride (ZnCl₂) (1.1 equiv, 1.0 M in Et₂O)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve anhydrous CH₂Cl₂ in anhydrous THF.

  • Cool the solution to between -110 °C and -100 °C using a liquid nitrogen/ethanol bath.

  • Slowly add n-BuLi dropwise to the cooled solution to generate (dichloromethyl)lithium. Stir the mixture for 30 minutes at -100 °C.

  • Add a solution of the aryl pinacol boronate in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to 0 °C over 30 minutes.

  • Cool the mixture back down to -78 °C.

  • In a separate flask, add the Grignard reagent to the ZnCl₂ solution at 0 °C and stir for 20 minutes.

  • Add the prepared organozinc reagent to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the homologated boronic ester.

This protocol highlights the specific and controlled conditions required for the Matteson homologation, a process for which pinacol (dichloromethyl)boronate is the reagent of choice.

Visualizing the Synthetic Strategy

The iterative nature of the Matteson homologation using pinacol (dichloromethyl)boronate can be visualized as a synthetic assembly line.

Matteson_Homologation_Workflow cluster_start Starting Material cluster_cycle1 Homologation Cycle 1 cluster_cycle2 Homologation Cycle 2 cluster_final Final Product start R-B(pin) reagent1 1. LiCHCl₂ 2. Nu-M start->reagent1 Step 1 product1 R-CH(Nu)-B(pin) reagent1->product1 reagent2 1. LiCHCl₂ 2. Nu'-M product1->reagent2 Step 2 product2 R-CH(Nu)-CH(Nu')-B(pin) reagent2->product2 final_product Further Transformations product2->final_product Step 3

Caption: Iterative Matteson Homologation Workflow.

This diagram illustrates the sequential nature of the homologation process, where the product of one cycle becomes the starting material for the next, enabling the controlled growth of a carbon chain with defined stereochemistry.

Conclusion: The Right Tool for the Right Job

While pinacol, neopentyl glycol, and MIDA boronates are all valuable reagents in the synthetic chemist's toolbox, their optimal applications differ significantly. For routine Suzuki-Miyaura cross-couplings of sp² centers, any of these may suffice, with MIDA boronates offering unique advantages in iterative syntheses of "flat" molecules. However, for the challenging and increasingly important task of building complex, stereochemically rich, three-dimensional molecules through iterative C-C bond formation, pinacol (dichloromethyl)boronate stands in a class of its own. Its compatibility with the Matteson homologation, a reaction that is often problematic for other boronic esters, makes it the superior choice for this critical application. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the strategic selection of reagents like pinacol (dichloromethyl)boronate will be more crucial than ever in turning synthetic designs into reality.

References

  • Matteson, D. S. Boronic Esters in Asymmetric Synthesis. J. Org. Chem.2013 , 78 (20), 10009–10023. [Link]

  • Li, J. et al. Automated iterative Csp³–C bond formation.
  • Burke, M. D. et al. A general method for the sequential, site-selective cross-coupling of polyhalogenated heterocycles. J. Am. Chem. Soc.2004, 126 (43), 13898–13899.
  • Kazmaier, U. et al. Matteson Homologation of Arylboronic Esters. Eur. J. Org. Chem.2023 , e202300109. [Link]

  • Matteson, D. S. Boronic Esters in Asymmetric Synthesis. Scilit. [Link]

  • Knochel, P. et al. Matteson Reaction under Flow Conditions: Iterative Homologations of Terpenes. Org. Lett.2021, 23 (11), 4252–4256.
  • Kazmaier, U. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Mar. Drugs2022 , 20 (1), 43. [Link]

  • Matteson, D. S. et al. Homologation of chiral boronic esters and application to 1,3-polyols synthesis.
  • Aggarwal, V. K. et al. Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Angew. Chem. Int. Ed.2017, 56 (39), 11780-11804.
  • Jacobsen, E. N. et al. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. J. Am. Chem. Soc.2019 , 141 (42), 16824–16832. [Link]

  • Aggarwal, V. K. Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes. Chem. Rec.2009 , 9 (1), 24–39. [Link]

  • Jacobsen, E. N. et al. Enantioselective Catalytic 1,2-Boronate Rearrangements. J. Am. Chem. Soc.2017 , 139 (38), 13442–13445. [Link]

  • Hall, D. G. (Ed.). (2014). Boronic Acids: Preparation and Applications in Organic Synthesis, Drug Discovery and Chemical Biology. Wiley-VCH.
  • Aggarwal, V. K. et al. Previously reported iterative homologation of boronic esters and conformational control. ResearchGate. [Link]

  • Lloyd-Jones, G. C. et al.
  • Aggarwal, V. K. et al. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. J. Am. Chem. Soc.2016 , 138 (24), 7695–7702. [Link]

  • Kazmaier, U. Matteson homologations of different arylboronic esters. ResearchGate. [Link]

  • Aggarwal, V. K. et al. Iterative Stereospecific Reagent-Controlled Homologation of Pinacol Boronates by Enantioenriched α-Chloroalkyllithium Reagents. J. Am. Chem. Soc.2007, 129 (10), 3068–3069.
  • Matteson, D. S. 2.2.3. Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. ResearchGate. [Link]

  • Carrow, B. P. et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2011 , 133 (36), 14276–14288. [Link]

  • Gillis, E. P. et al. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. J. Am. Chem. Soc.2009, 131 (10), 3834–3841.

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A Senior Application Scientist's Guide to Stereochemical Validation of Products from 2-(Dichloromethyl)dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the stereoselective synthesis of complex molecules, the Matteson homologation reaction stands as a cornerstone methodology.[1] The use of reagents such as 2-(dichloromethyl)dioxaborolane, often in conjunction with chiral auxiliaries like pinanediol, provides a powerful route to introduce new stereocenters with a high degree of control.[2] This process, which involves the reaction of a boronic ester with a dichloromethyl carbanion followed by a stereospecific 1,2-migration, is fundamental to building chiral carbon chains.[1][2]

However, the elegance of the synthesis is only as robust as the methods used to verify its outcome. The ultimate success of these reactions hinges on the rigorous and unambiguous validation of the product's stereochemistry. This guide provides an in-depth comparison of the primary analytical techniques available for this critical task. It is structured not as a rigid protocol, but as a decision-making framework, reflecting the logical flow of analysis from initial assessment of diastereoselectivity to the definitive assignment of absolute configuration. We will explore the causality behind why a researcher might choose one technique over another, backed by experimental insights and data.

The Analytical Challenge: Beyond Simple Confirmation

Validating the stereochemical outcome of a Matteson homologation using 2-(dichloromethyl)dioxaborolane presents a multi-faceted challenge. We are often concerned with two distinct levels of stereoisomerism:

  • Diastereomeric Ratio (d.r.): When the starting boronic ester is itself chiral, or when a chiral auxiliary is used, the reaction can produce diastereomers. Determining the ratio of these products is the first critical measure of the reaction's selectivity.

  • Enantiomeric Excess (e.e.): For reactions designed to produce a single diastereomer, it is crucial to confirm its enantiopurity. This is particularly relevant when aiming for a specific enantiomer for applications in drug development or catalysis.

This guide will systematically address the validation workflow, comparing the principal techniques used at each stage.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The First Line of Inquiry

NMR spectroscopy is invariably the initial tool for analyzing the crude reaction mixture. Its power lies in providing rapid structural confirmation and, crucially, a direct measure of the diastereomeric ratio.

¹H and ¹³C NMR for Diastereomeric Ratio (d.r.) Determination

The underlying principle is that diastereomers are distinct chemical entities with different physical properties. This distinction extends to their NMR spectra. Protons or carbons in the different diastereomeric environments will experience slightly different local magnetic fields, resulting in separate, resolvable signals.

Experimental Causality: The choice to use ¹H NMR as the first analytical step is driven by its speed, simplicity, and the wealth of structural information it provides. For products of the Matteson homologation, the proton alpha to the newly formed boronic ester is an excellent diagnostic handle. In a mixture of diastereomers, this proton will often appear as two distinct signals or multiplets, the integration of which provides a direct quantitative measure of the diastereomeric ratio.[3]

Illustrative Protocol: ¹H NMR for d.r. Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the crude, dried reaction mixture in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). Chloroform-d is a common choice, but aromatic solvents can sometimes induce larger chemical shift differences (Δδ) between diastereotopic protons, improving resolution.

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will improve the separation of closely spaced signals.

  • Analysis:

    • Identify a well-resolved signal corresponding to a unique proton in each diastereomer (e.g., the CH-Bpin proton).

    • Carefully integrate the signals corresponding to each diastereomer.

    • The ratio of the integrals directly corresponds to the diastereomeric ratio of the products.

Chiral Derivatizing Agents (CDAs) in NMR for Enantiomeric Excess (e.e.)

For determining enantiomeric excess, NMR can be employed using a chiral derivatizing agent. The analyte is reacted with a highly pure chiral reagent to form a mixture of diastereomers, which can then be distinguished by NMR as described above.

Experimental Causality: This approach is chosen when a chiral HPLC method is not yet developed or when HPLC is problematic (e.g., lack of a chromophore). It leverages the power of NMR to distinguish diastereomers. However, it is critical that the derivatization reaction proceeds to completion without any kinetic resolution.

Advanced NMR Techniques: ¹¹B and ¹⁹F NMR
  • ¹¹B NMR: This technique is highly specific to the boron nucleus and can be used to monitor the formation and stability of boronate esters.[4] While less common for routine stereochemical validation, it provides valuable information about the electronic environment of the boron atom, confirming the presence of the desired boronate ester product. The chemical shifts can distinguish between sp²-hybridized boronic acids/esters and sp³-hybridized boronate complexes.[4]

  • ¹⁹F NMR: A modern and powerful alternative involves using fluorine-labeled reagents or chiral solvating agents.[5] ¹⁹F NMR offers a wide chemical shift range and high sensitivity, often providing baseline resolution of signals from diastereomeric or enantiomeric complexes where ¹H NMR fails. A recent approach uses a chiral cationic cobalt complex as a solvating agent to induce clear separation of ¹⁹F NMR signals for a wide range of organoboron compounds.[5]

Section 2: Chiral High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Enantiomeric Excess

When the goal is to precisely quantify the enantiomeric excess of a chiral product, chiral HPLC is the undisputed gold standard.[6] Its high resolving power and sensitivity make it the preferred method for pharmaceutical quality control and synthetic methodology development.

Experimental Causality: The principle of chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[7] This transient formation of diastereomeric complexes leads to different retention times (t_R), allowing for their separation and quantification. The choice of HPLC is driven by its accuracy, reproducibility, and established role in regulatory environments.

However, a significant challenge with boronic esters is their potential instability, particularly their susceptibility to hydrolysis on silica-based columns.[8][9] This often necessitates an extra synthetic step.

Workflow for Chiral HPLC Analysis:

G cluster_0 HPLC Method Development Workflow Start Chiral Boronic Ester Product Step1 Oxidation to Alcohol (e.g., NaOH/H₂O₂) Start->Step1 Stereospecific Reaction Step2 Purify Alcohol Step1->Step2 Step3 Screen Chiral Columns (CSPs) (e.g., Chiralpak IA, IB, IC) Step2->Step3 Step4 Optimize Mobile Phase (Hexane/iPrOH, etc.) Step3->Step4 Separation Achieved Step5 Analyze & Quantify e.e. Step4->Step5 End Validated e.e. Value Step5->End

Caption: Workflow for Chiral HPLC Analysis of Boronic Esters.

Detailed Protocol: Oxidation and Chiral HPLC Analysis

  • Stereospecific Oxidation:

    • Dissolve the boronic ester (e.g., 20 mg) in a mixture of THF (2 mL) and water (0.5 mL).

    • Add 30% aqueous H₂O₂ (0.2 mL) followed by 2M aqueous NaOH (0.3 mL).

    • Stir vigorously at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

    • Perform a standard aqueous workup and purify the resulting alcohol by column chromatography.

    • Causality: This oxidation is known to proceed with complete retention of configuration, meaning the e.e. of the resulting alcohol accurately reflects the e.e. of the parent boronic ester.[10] This step is often necessary because alcohols are typically more stable and possess better chromophores for UV detection than the parent boronic esters.

  • Chiral HPLC Method Development:

    • Column Screening: Begin with polysaccharide-based columns like Chiralpak IA, IB, or IC, which are effective for a wide range of chiral compounds.[6]

    • Mobile Phase: Start with a standard mobile phase, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v), at a flow rate of 1.0 mL/min.

    • Optimization: If separation is not achieved, systematically vary the ratio of the alcoholic modifier (isopropanol, ethanol) and consider small amounts of additives if necessary.

    • Quantification: Once baseline separation is achieved, the enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| x 100.

Comparison: HPLC vs. NMR
FeatureChiral HPLC (after oxidation)NMR with Chiral Derivatizing Agent
Principle Physical separation based on transient diastereomeric interactions with a CSP.[7]Formation of stable diastereomers which are distinguished by their different NMR spectra.[11]
Sensitivity Very high (µg to ng level).[12]Lower (mg level).
Accuracy/Precision High; considered the gold standard for quantitative e.e. analysis.[13]Good, but dependent on complete derivatization and signal resolution.[14]
Throughput Lower; method development can be time-consuming.[13]Higher; suitable for rapid screening of reaction conditions.
Sample Prep Requires an additional, high-fidelity oxidation step and purification.[10]Requires a single-step derivatization; purification may or may not be needed.
Key Challenge Potential for boronic ester instability on-column, necessitating derivatization.[8]CDA must be enantiopure; reaction must not cause kinetic resolution.

Section 3: Absolute Configuration Determination - The Definitive Proof

While NMR and HPLC can determine the relative amounts of stereoisomers, they cannot, without a known standard, determine the absolute configuration (i.e., the actual R/S assignment of the stereocenters). For this, more specialized techniques are required.

Single-Crystal X-ray Crystallography

The Principle: X-ray crystallography provides a direct, three-dimensional map of the electron density within a single crystal.[15] This allows for the unambiguous determination of the spatial arrangement of atoms and thus the absolute stereochemistry. It remains the ultimate "proof" of structure.

Experimental Causality: This method is pursued when an unambiguous assignment of the absolute configuration is essential, for example, in the synthesis of a pharmaceutical ingredient or to confirm the mechanism of a new stereoselective reaction. The primary limitation is the absolute requirement for a single, high-quality crystal, which can be a significant challenge for many synthetic intermediates, which are often oils or amorphous solids.[15]

Workflow for X-ray Crystallography:

G cluster_1 X-ray Crystallography Workflow Start Enantiopure Product Step1 Crystallization Screening (Varying solvents, temperatures) Start->Step1 Step1->Start No Crystal (Major Bottleneck) Step2 Mount Crystal & Collect Diffraction Data Step1->Step2 Single Crystal Obtained Step3 Solve & Refine Structure Step2->Step3 Step4 Determine Absolute Configuration (e.g., Flack Parameter) Step3->Step4 End Unambiguous 3D Structure Step4->End

Sources

The Dichloromethyl Synthon: A Cost-Benefit Analysis of 2-(Dichloromethyl)dioxaborolane in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and drug development professional, the efficient and selective introduction of the dichloromethyl group (–CHCl₂) is a critical synthetic transformation. This functional motif serves as a versatile precursor to aldehydes, gem-dichloroalkenes, and other valuable functionalities, finding extensive application in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides an in-depth technical comparison of 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a prominent reagent for dichloromethylation, with its common alternatives. We will delve into the mechanistic underpinnings, practical considerations, and a cost-benefit analysis to empower chemists to make informed decisions in their synthetic endeavors.

The Reagent in Focus: 2-(Dichloromethyl)dioxaborolane

This compound, a pinacol boronate ester, has emerged as a reagent of choice for the introduction of the dichloromethyl group, primarily through the renowned Matteson homologation reaction.[1][2] Its appeal lies in its stability, commercial availability, and the stereocontrolled manner in which it can extend a carbon chain.

Key Attributes:
  • Stability: As a boronate ester, it is a relatively stable, often liquid, compound that can be handled under standard laboratory conditions, in contrast to more reactive and hazardous alternatives.

  • Commercial Availability: The reagent is readily available from numerous chemical suppliers, facilitating its accessibility for both academic and industrial research.

  • Versatility: Its primary application is in the Matteson homologation, a powerful tool for the iterative and stereoselective synthesis of chiral boronic esters, which are themselves versatile intermediates.[3]

The Core Application: Matteson Homologation

The Matteson homologation is a cornerstone of modern asymmetric synthesis, allowing for the stereospecific one-carbon extension of a boronic ester. When 2-(dichloromethyl)dioxaborolane is employed, it serves as the source of the dichloromethyl carbanion equivalent.

Mechanistic Rationale:

The reaction is initiated by the deprotonation of dichloromethane to generate dichloromethyllithium (LiCHCl₂).[3] This highly reactive carbenoid then adds to the boron atom of a substrate boronic ester to form a borate complex. Subsequent 1,2-migration of the organic group from boron to the dichloromethyl carbon, driven by the formation of a more stable boronate ester and facilitated by a Lewis acid like zinc chloride, results in the formation of the α-chloro boronic ester with inversion of configuration at the carbon center. This newly formed boronic ester can then be subjected to nucleophilic substitution, effectively achieving a one-carbon homologation.

Matteson_Homologation cluster_step1 Step 1: Carbenoid Formation cluster_step2 Step 2: Borate Complex Formation cluster_step3 Step 3: 1,2-Migration cluster_step4 Step 4: Nucleophilic Displacement DCM CH₂Cl₂ LiCHCl2 LiCHCl₂ DCM->LiCHCl2 -78 °C to -100 °C BuLi n-BuLi BuLi->LiCHCl2 R_Bpin R-B(pin) Borate_Complex [R-B(pin)(CHCl₂)]⁻Li⁺ R_Bpin->Borate_Complex Homologated_Product R-CHCl-B(pin) ZnCl2 ZnCl₂ (Lewis Acid) ZnCl2->Homologated_Product Rearrangement Final_Product R-CH(Nu)-B(pin) Nucleophile Nu⁻ Nucleophile->Final_Product Sₙ2 caption Matteson Homologation Workflow.

Caption: Workflow of the Matteson Homologation using a dichloromethyl carbenoid.

Comparative Analysis with Alternative Dichloromethylating Agents

The choice of a dichloromethylating agent is dictated by factors such as substrate compatibility, reaction conditions, cost, and safety. Here, we compare 2-(dichloromethyl)dioxaborolane with other common reagents.

Reagent/SystemTypical SubstratesReaction ConditionsAdvantagesDisadvantages
2-(Dichloromethyl)dioxaborolane Boronic estersAnhydrous, low temperature (-78 to -100 °C)High stereoselectivity, stable reagent, versatile productRequires pre-functionalization to boronic ester, cryogenic conditions
Chloroform (CHCl₃) / Base Electron-rich arenes, alkenes, aldehydesBiphasic, often with a phase-transfer catalystInexpensive, readily availableGenerates dichlorocarbene (different reactivity), harsh basic conditions, safety concerns with chloroform[4]
Dichloromethyl Methyl Ether / TiCl₄ Aldehydes, alcoholsAnhydrous, often at room temperature or slightly elevatedEfficient for deoxygenative dichloromethylationCorrosive and moisture-sensitive reagents, stoichiometric Lewis acid required
Appel Reaction (PPh₃ / CCl₄) AlcoholsAnhydrous, mild conditionsGood for converting alcohols to dichloromethyl ethersStoichiometric phosphine oxide byproduct, use of carbon tetrachloride is restricted[5][6]
Cost-Benefit Deep Dive:
  • Reagent Cost: Chloroform is by far the most economical option on a molar basis. Dichloromethyl methyl ether and reagents for the Appel reaction are moderately priced. 2-(Dichloromethyl)dioxaborolane is the most expensive of the common reagents. A brief survey of supplier pricing reveals a significant cost differential (note: prices are subject to change and vary by supplier and purity).

ReagentRepresentative Price (USD/mol)
2-(Dichloromethyl)dioxaborolane~$400 - $800
Dichloromethyl methyl ether~$50 - $100
Triphenylphosphine~$20 - $40
Chloroform<$1
  • Process Cost: The initial reagent cost is only one facet of the overall economic picture. The use of 2-(dichloromethyl)dioxaborolane necessitates cryogenic conditions, which can add to the operational cost, especially on a large scale. However, its high selectivity can lead to simpler purifications and higher overall yields of the desired stereoisomer, potentially offsetting the initial reagent and cooling costs. The alternatives often require stoichiometric amounts of other reagents (e.g., Lewis acids, phosphines), and the workup to remove byproducts can be resource-intensive.

  • Safety and Environmental Impact: Chloroform is a suspected carcinogen and its use is highly regulated.[7] Carbon tetrachloride, used in the Appel reaction, is a potent ozone-depleting substance with restricted use.[5] While the boronate reagent and its byproducts are generally less hazardous, the use of pyrophoric organolithium reagents in the Matteson homologation requires stringent safety protocols.

Experimental Protocols: A Practical Guide

Dichloromethylation of Benzaldehyde via Matteson Homologation (Illustrative Protocol)

This protocol is adapted from general Matteson homologation procedures and serves as a representative example.[8]

Materials:

  • 2-(Phenyl)dioxaborolane (substrate)

  • 2-(Dichloromethyl)dioxaborolane

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Dichloromethane (CH₂)

  • Appropriate nucleophile for subsequent reaction (e.g., Grignard reagent)

Procedure:

  • Carbenoid Generation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve anhydrous dichloromethane (1.1 equivalents) in anhydrous THF. Cool the solution to -100 °C using a liquid nitrogen/ethanol bath. Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the internal temperature below -95 °C. Stir the resulting solution for 30 minutes at -100 °C to generate dichloromethyllithium.

  • Borate Formation: To the cold carbenoid solution, add a pre-cooled (-78 °C) solution of 2-(phenyl)dioxaborolane (1.0 equivalent) in anhydrous THF via cannula. Stir the reaction mixture at -100 °C for 30 minutes.

  • Rearrangement: Add a solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Workup and Subsequent Reaction: The resulting α-chloro boronic ester can be carried forward directly or isolated after an aqueous workup. For subsequent functionalization, the crude reaction mixture can be cooled to the appropriate temperature for the addition of a nucleophile.

Experimental_Workflow start Start carbenoid Generate LiCHCl₂ (CH₂Cl₂, n-BuLi, THF, -100°C) start->carbenoid borate Form Borate Complex (Add Phenyl-B(pin), -100°C) carbenoid->borate rearrangement Induce 1,2-Migration (Add ZnCl₂, warm to RT) borate->rearrangement product α-Chloro Boronic Ester Product rearrangement->product workup Aqueous Workup / Isolation product->workup next_step Further Functionalization (e.g., Nucleophilic Substitution) product->next_step Direct Use end End workup->end next_step->end caption Experimental workflow for Matteson homologation.

Caption: A generalized experimental workflow for the Matteson homologation.

Conclusion: Selecting the Right Tool for the Job

The choice of a dichloromethylating agent is a nuanced decision that extends beyond the initial cost of the reagent. 2-(Dichloromethyl)dioxaborolane, while being the most expensive option, offers unparalleled advantages in terms of stereocontrol and the generation of versatile boronic ester intermediates, making it the superior choice for the synthesis of complex, chiral molecules where stereochemical fidelity is paramount.

For simpler achiral substrates or when the introduction of a dichlorocarbene is desired, the classical approach using chloroform and a base remains a cost-effective, albeit less selective and more hazardous, alternative. The dichloromethyl methyl ether/TiCl₄ system provides a valuable method for the deoxygenative dichloromethylation of carbonyls and alcohols.

Ultimately, the optimal choice depends on a holistic evaluation of the specific synthetic challenge, considering factors such as the desired product's complexity and stereochemistry, the scale of the reaction, available equipment, and safety infrastructure. This guide provides the foundational knowledge for researchers to navigate these considerations and select the most appropriate and cost-effective dichloromethylation strategy for their synthetic campaigns.

References

  • Current time information in Chicago, IL, US. (n.d.).
  • Xie, Q., & Dong, G. (2022). Programmable Ether Synthesis Enabled by Oxa-Matteson Reaction. Journal of the American Chemical Society, 144(19), 8498–8503. [Link]

  • Kazimierczak, P., et al. (2021). Studies on a catalytic version of the Matteson asymmetric homologation reaction. Organic & Biomolecular Chemistry, 19(16), 3586-3592. [Link]

  • Kazmaier, U., & Andler, S. (2023). Matteson Homologation of Arylboronic Esters. Chemistry – A European Journal, e202300184. [Link]

  • Matteson, D. S. (2024). Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. [Journal Name, if available].
  • Oestreich, M. (2023). Techno-Economic Analysis of Large Scale Production of Poly(oxymethylene) Dimethyl Ether Fuels from Methanol in Water-Tolerant Processes. Energies, 16(1), 468. [Link]

  • Lee, C. H. (n.d.). A case of acute toxic hepatitis after suicidal chloroform and dichloromethane ingestion. Clinical Toxicology.
  • Gao, B., et al. (2020). Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow.
  • Jardim, G. A. M., et al. (2021). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry, 86(17), 11846–11858.
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  • Tian, Y., & Liu, Z. (2014). Metal-free radical cascade dichloromethylation of activated alkenes using CH2Cl2: highly selective activation of the C–H bond. RSC Advances, 4(109), 64855–64858. [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277–299. [Link]

  • POLITesi. (n.d.). Techno-economic comparison between Dimethyl-ether and Methanol synthesis processes.
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  • Sciforum. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous responsibility that includes their proper disposal. The integrity of our research and the safety of our laboratory personnel and environment hinge on robust, scientifically-grounded protocols. This guide provides an in-depth, procedural framework for the safe disposal of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 83622-41-7), a valuable reagent in modern organic synthesis.

The disposal of this compound requires careful consideration of its dual chemical nature: it is both a boronate ester and a halogenated organic compound. While some safety data sheets (SDS) may classify it as non-hazardous for transport, a precautionary approach is mandated by its structure and the governing regulations for chemical waste.[1] This guide is built on the principle of mitigating risk by adhering to the strictest applicable classifications.

Hazard Assessment and Chemical Profile

Understanding the chemical's properties is the foundation of its safe management. This compound possesses characteristics that dictate its handling and disposal pathway.

  • Halogenated Organic Compound : The presence of two chlorine atoms on the methyl group places this molecule under the category of halogenated organic compounds. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of these substances due to their potential for environmental persistence and toxicity.[2][3] Therefore, it must be segregated into the halogenated organic waste stream.

  • Boronate Ester : The dioxaborolane ring is a pinacol boronate ester. While useful synthetically, these esters can be susceptible to hydrolysis under acidic or basic conditions, which would yield pinacol and (dichloromethyl)boronic acid.[4][5] This reactivity underscores the importance of not mixing this waste with aqueous acidic or basic waste streams.

  • Potential Health Hazards : Although hazard classifications can vary between suppliers, some sources indicate that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Prudent practice dictates assuming these hazards are present.

Table 1: Hazard and Regulatory Summary

AttributeClassification/ConcernRationale & Primary Regulation
Chemical Class Halogenated Organic CompoundContains carbon-halogen bonds.
Regulatory Body U.S. Environmental Protection Agency (EPA)Governed by regulations for halogenated organic wastes.[7][8]
Physical State White to colorless powder, lump, or clear liquidDictates handling procedures (e.g., avoiding dust/aerosol formation).
Health Hazards Potential for skin, eye, and respiratory irritationBased on GHS classifications from supplier data.[6][9]
Reactivity Potential for hydrolysisBoronate esters can react with strong acids/bases. Waste must be segregated.[10]
Personal Protective Equipment (PPE)

Given the potential for irritation, comprehensive personal protection is non-negotiable. All handling and disposal steps must be performed while wearing the following PPE:

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection : Nitrile or neoprene gloves, inspected for integrity before each use. Contaminated gloves must be disposed of as hazardous waste.[11]

  • Body Protection : A standard laboratory coat. Flame-retardant clothing is recommended if handling large quantities.

  • Respiratory Protection : While generally not required if handled within a certified chemical fume hood, a NIOSH-approved respirator may be necessary if there is a risk of aerosol formation outside of an engineering control.[1]

Step-by-Step Disposal Protocol

This protocol ensures compliance with major regulatory frameworks, including those from the Occupational Safety and Health Administration (OSHA) and the EPA.[12][13][14]

Step 1: Segregation at the Source Immediately upon generation, waste this compound must be segregated.

  • DO NOT mix with non-halogenated organic solvents.

  • DO NOT mix with aqueous waste, acids, or bases.[10]

  • DO NOT dispose of it down the sink or in the regular trash.[15]

  • Action : Collect the waste in a dedicated, properly labeled container designated for "Halogenated Organic Waste."

Step 2: Container Selection and Management The integrity of the waste container is paramount to preventing leaks and exposures.[16]

  • Material Compatibility : Use a container made of a material compatible with halogenated organics, such as glass or high-density polyethylene (HDPE).

  • Condition : The container must be in good condition, free of cracks or defects, and have a tightly sealing screw cap.

  • Management : Keep the container closed at all times except when actively adding waste.[15] This minimizes the release of vapors.

Step 3: Accurate and Compliant Labeling Proper labeling is a critical OSHA requirement and ensures safe handling by all personnel, including waste management technicians.[14]

  • The label must clearly state "Hazardous Waste."

  • List all chemical constituents by their full name, including this compound and any solvents.

  • Indicate the approximate percentage of each component.

  • Mark the relevant hazard characteristics (e.g., "Irritant").

  • Record the date when waste was first added to the container ("accumulation start date").

Step 4: Secure Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage location should be away from heat sources, open flames, and incompatible chemicals.[12]

  • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 5: Arranging for Final Disposal Final disposal must be handled by trained professionals.

  • Contact your institution’s Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide the EHS office with a complete and accurate description of the waste as detailed on your label. Never leave unidentified chemicals for disposal.[17]

Decontamination and Spill Response
  • Empty Container Disposal : An "empty" container that held this chemical is not truly empty and must be managed as hazardous waste. It should be triple-rinsed with a suitable organic solvent (e.g., acetone or methanol).[10][18] The first rinsate, and preferably all three, must be collected and disposed of as halogenated organic waste.[15] After rinsing and air-drying in a fume hood, the container can be managed according to your institutional policy, which may involve defacing the label and disposal as regular glass or plastic waste.[18]

  • Spill Management : In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1][19] Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated organic waste. Clean the affected area thoroughly. Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the procedural logic for the proper disposal of this compound.

G start Waste Generated: 2-(Dichloromethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane ppe Step 1: Don Appropriate PPE start->ppe Begin Disposal assess Step 2: Assess Waste Stream Is it a Halogenated Organic? ppe->assess segregate Step 3: Segregate Waste into 'Halogenated Organics' Container assess->segregate Yes non_halogenated Incorrect Path: Non-Halogenated Waste assess->non_halogenated No labeling Step 4: Secure & Label Container - 'Hazardous Waste' - Full Chemical Name - Accumulation Date segregate->labeling storage Step 5: Store Securely in Satellite Accumulation Area with Secondary Containment labeling->storage pickup Step 6: Schedule Pickup with EHS Office storage->pickup end_node Disposal Complete pickup->end_node

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting themselves, their colleagues, and the environment.

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2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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